Mebutizide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O4S2/c1-4-7(2)8(3)13-16-10-5-9(14)11(22(15,18)19)6-12(10)23(20,21)17-13/h5-8,13,16-17H,4H2,1-3H3,(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLLKLRVCJAFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863202 | |
| Record name | 6-Chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3568-00-1 | |
| Record name | Mebutizide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebutizide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebutizide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13430 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mebutizide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBUTIZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7738AS8324 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mebutizide mechanism of action in renal tubules
An In-Depth Technical Guide to the Mechanism of Action of Mebutizide in Renal Tubules
Abstract
This compound is a thiazide-like diuretic that exerts its primary pharmacological effect within the renal tubules. This guide provides a detailed examination of its molecular mechanism, focusing on the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT). We will explore the structural basis of this interaction, the resultant physiological changes in electrolyte and fluid balance, and the established experimental methodologies for characterizing these effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's renal mechanism of action.
Introduction: The Landscape of Diuretic Action
The regulation of sodium balance and blood pressure is a complex physiological process orchestrated in large part by the kidneys. Diuretics are a cornerstone of antihypertensive therapy, acting directly on the nephron to modulate salt and water reabsorption.[1][2] this compound belongs to the class of thiazide-like diuretics, which, despite lacking the classic benzothiadiazine structure of true thiazides, share a common mechanism of action.[3][4] These agents are distinguished by their primary target: the Na+-Cl- cotransporter located in the distal convoluted tubule (DCT) of the nephron.[1][3] By inhibiting this transporter, this compound disrupts the reabsorption of approximately 7% of filtered sodium, leading to increased excretion of salt (natriuresis) and water (diuresis), which contributes to a reduction in extracellular fluid volume and blood pressure.[1]
Molecular Target: The Na+-Cl- Cotransporter (NCC)
The primary molecular target for this compound and other thiazide-like diuretics is the electroneutral Na+-Cl- cotransporter (NCC), also known as SLC12A3.[5][6]
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Location: The NCC is exclusively expressed on the apical membrane of epithelial cells lining the distal convoluted tubule (DCT).[5][6] This strategic location allows it to reabsorb sodium and chloride ions from the tubular fluid back into the body.[6]
-
Function: The NCC facilitates the coupled transport of one Na+ ion and one Cl- ion across the apical membrane, driven by the favorable sodium gradient maintained by the basolateral Na+-K+-ATPase pump.[6][7] This process is a critical step in renal salt conservation and plays a pivotal role in blood pressure homeostasis.[5]
-
Structure: Cryo-electron microscopy studies have revealed the three-dimensional structure of the human NCC.[8][9] The transporter exists as a homodimer, with each subunit containing a transmembrane domain (TMD) that houses the ion-binding sites and a C-terminal domain (CTD).[8] The TMD forms the translocation pathway for Na+ and Cl- ions.[8]
Core Mechanism of this compound Action
This compound exerts its diuretic effect by directly inhibiting the function of the NCC.
3.1. Binding and Inhibition
Recent structural studies of NCC in complex with various thiazide and thiazide-like diuretics have provided a detailed blueprint of their inhibitory mechanism.[10][11][12] These drugs bind to an orthosteric site within the central translocation pathway of the transporter, effectively acting as a plug.[10][12] This binding pocket overlaps with the chloride-binding site, physically occluding the path for both Na+ and Cl- ions.[8][10] By binding to this site, this compound stabilizes the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion transport into the cell.[11]
3.2. Downstream Physiological Consequences
The inhibition of NCC by this compound initiates a cascade of physiological effects:
-
Increased Natriuresis and Diuresis: The primary consequence is the reduced reabsorption of NaCl in the DCT.[1][13] The retained salt in the tubular fluid osmotically holds water, leading to an increase in urine volume.[13]
-
Potassium Loss (Hypokalemia): By blocking sodium reabsorption in the DCT, more Na+ is delivered downstream to the collecting duct. This increased sodium load enhances the activity of the epithelial sodium channel (ENaC), which promotes Na+ reabsorption in exchange for potassium secretion, potentially leading to hypokalemia.[4]
-
Magnesium Loss (Hypomagnesemia): Reduced NCC activity has been shown to promote renal magnesium wasting.[7][14][15] The activity of NCC influences the function of the TRPM6 channel, which is responsible for Mg2+ entry into DCT cells.[7][14] Inhibition of NCC diminishes the driving force for Mg2+ reabsorption.[7][15]
-
Calcium Retention (Hypocalciuria): Unlike loop diuretics, thiazides decrease urinary calcium excretion.[13][16] The precise mechanism is complex but is thought to involve enhanced passive Ca2+ reabsorption in the proximal tubule secondary to volume depletion and direct effects on calcium transport in the DCT.
Table 1: Summary of this compound's Effects on Urinary Electrolyte Excretion
| Electrolyte | Effect of this compound | Primary Renal Segment Involved |
| Sodium (Na+) | ↑↑ Increased Excretion | Distal Convoluted Tubule |
| Chloride (Cl-) | ↑↑ Increased Excretion | Distal Convoluted Tubule |
| Water | ↑ Increased Excretion | Distal Convoluted Tubule, Collecting Duct |
| Potassium (K+) | ↑ Increased Excretion | Collecting Duct |
| Magnesium (Mg2+) | ↑ Increased Excretion | Distal Convoluted Tubule |
| Calcium (Ca2+) | ↓ Decreased Excretion | Distal Convoluted Tubule, Proximal Tubule |
Below is a diagram illustrating the cellular mechanism of action.
Caption: Cellular mechanism of this compound in the DCT.
Investigational Methodologies
Validating the mechanism of action of a diuretic like this compound requires a multi-faceted approach, combining in vivo and in vitro models. The choice of model is critical and depends on the specific question being addressed, from whole-organism physiological response to single-transporter kinetics.
4.1. In Vivo Assessment of Diuretic Activity
These methods are essential for understanding the overall physiological effect of the drug in a complex biological system.
Protocol 1: Diuretic and Saluretic Activity in Rodents (Modified Lipschitz Test)
Rationale: This is a foundational in vivo screening method to quantify a compound's effect on urine volume (diuresis) and electrolyte excretion (saluresis).[17][18][19] It provides a holistic view of the drug's efficacy and is crucial for dose-response characterization.[20]
Methodology:
-
Animal Preparation: Use male Wistar rats (150-200g). House them individually in metabolic cages designed for the separate collection of urine and feces.[19][21] Acclimatize the animals to the cages for 24 hours before the experiment.
-
Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water to ensure a uniform state of hydration.[19]
-
Grouping: Divide animals into at least three groups (n=6 per group):
-
Dosing: Administer a saline load (e.g., 25 mL/kg) orally or intraperitoneally to all animals to promote a baseline urine flow. Immediately after, administer the vehicle, standard, or test drug via the same route.
-
Urine Collection: Collect urine at regular intervals (e.g., every hour for the first 5 hours) and then as a cumulative 24-hour sample.[17]
-
Analysis:
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Measure the total urine volume for each animal.
-
Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Interpretation: Compare the urine volume and total electrolyte excretion of the this compound-treated groups to both the control and standard groups. A significant increase in urine output and Na+/Cl- excretion indicates diuretic and saluretic activity.
Caption: Workflow for in vivo diuretic activity assessment.
4.2. In Vitro Analysis of Tubular Function
These methods allow for the direct investigation of the drug's effect on its specific target in a controlled environment, free from systemic confounding variables.
Protocol 2: Isolated Perfused Renal Tubule Assay
Rationale: This ex vivo technique provides the most direct evidence of a drug's action on a specific nephron segment.[17][18][22] By isolating and perfusing a single distal convoluted tubule, one can precisely measure changes in ion and water transport in response to this compound applied to the luminal fluid, mimicking its physiological site of action.[23][24][25]
Methodology:
-
Tubule Dissection: Euthanize a rabbit or mouse and rapidly remove the kidneys. Place them in a chilled, oxygenated physiological saline solution.
-
Isolation: Under a dissecting microscope, manually dissect a single distal convoluted tubule (DCT) segment (1-2 mm in length).
-
Cannulation and Perfusion:
-
Transfer the isolated tubule to a perfusion chamber on the stage of an inverted microscope.
-
Using a system of concentric holding and perfusion micropipettes, cannulate one end of the tubule.[26]
-
Perfuse the lumen with an artificial tubular fluid containing an impermeable volume marker (e.g., [3H]-inulin).[23]
-
Collect the perfused fluid from the opposite end of the tubule with a collection pipette.
-
-
Experimental Conditions:
-
Establish a baseline rate of fluid and ion absorption.
-
Introduce this compound into the luminal perfusate at various concentrations.
-
The bath solution should mimic the interstitial fluid.[23]
-
-
Analysis:
-
Measure the concentration of the volume marker in the initial and collected perfusate to calculate the rate of net fluid reabsorption (Jv).
-
Measure the concentrations of Na+ and Cl- in the perfusate and collected fluid to determine the net flux of these ions.
-
-
Data Interpretation: A dose-dependent decrease in the net reabsorption of Na+, Cl-, and fluid following the addition of this compound to the lumen provides direct evidence of its inhibitory action on the DCT.
Protocol 3: Patch-Clamp Electrophysiology
Rationale: While the NCC itself is electroneutral, patch-clamp can be used on cultured DCT cells (e.g., mDCT15 cells) or in expression systems (e.g., Xenopus oocytes) to study the ion channels that are functionally coupled to NCC activity.[27][28] For instance, one can measure the activity of basolateral Cl- channels, whose function is dependent on the intracellular Cl- concentration maintained by NCC.
Methodology:
-
Cell Preparation: Culture a suitable cell line expressing NCC (e.g., mDCT15) or prepare Xenopus oocytes injected with NCC cRNA.
-
Patch Configuration: Use the whole-cell or cell-attached patch-clamp configuration to record ion channel activity.[27][29]
-
Experimental Protocol:
-
Obtain a baseline recording of channel activity under control conditions.
-
Perfuse the cells with a solution containing this compound.
-
Record changes in channel open probability, conductance, or current amplitude.
-
-
Data Interpretation: An alteration in the activity of functionally associated channels upon this compound application can provide indirect but valuable mechanistic insights into the downstream cellular consequences of NCC inhibition. For example, inhibiting Cl- entry via NCC would be expected to alter the driving force for basolateral Cl- exit channels.[28]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the PK/PD profile of this compound is crucial for translating its mechanism of action into a clinical effect.[30][31]
-
Pharmacokinetics (What the body does to the drug): This includes absorption, distribution, metabolism, and excretion.[31][32] For a diuretic to be effective, it must be absorbed into the bloodstream and then efficiently secreted into the tubular lumen of the nephron, as thiazides act from the luminal side.[16] Human pharmacological studies show that the effects of bemetizide (this compound) begin within 1-2 hours of oral administration and can last over 24 hours, with a close correlation between the drug's pharmacokinetics and the kinetics of its diuretic effect.[20]
-
Pharmacodynamics (What the drug does to the body): This relates the concentration of this compound at the NCC to the intensity of the diuretic and natriuretic response.[31][32] Studies comparing bemetizide to hydrochlorothiazide found that their diuretic effects were qualitatively similar, with higher doses of bemetizide showing a greater maximal effect on sodium, chloride, and urine volume excretion.[20]
Conclusion and Future Directions
This compound's mechanism of action is centered on the specific, high-affinity inhibition of the Na+-Cl- cotransporter in the apical membrane of the distal convoluted tubule. This targeted action leads to predictable and quantifiable changes in renal handling of salt and water, forming the basis of its therapeutic utility in managing hypertension. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the development of novel diuretic agents.
Future research should focus on leveraging the recent high-resolution structures of the NCC to design next-generation diuretics with improved selectivity and fewer metabolic side effects.[8][10] Investigating the long-term regulatory effects of this compound on NCC expression and the activity of upstream signaling kinases (e.g., WNK-SPAK pathway) will further deepen our understanding of its sustained antihypertensive action.[33]
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Part 1: Elucidation of the Mebutizide Chemical Structure
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Mebutizide
Introduction
This compound is a diuretic agent belonging to the thiazide class of benzothiadiazine derivatives.[1] These compounds are foundational in the management of hypertension and edematous conditions. Thiazide diuretics exert their therapeutic effect by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[2][3] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and arterial pressure.[3][4][5] For researchers and professionals in drug development, a thorough understanding of this compound's molecular architecture and its synthetic pathways is critical for the innovation of novel diuretic agents, the optimization of existing manufacturing processes, and the exploration of new therapeutic applications. This guide provides a detailed examination of this compound's chemical structure and delineates a logical, field-proven synthesis pathway based on established chemical principles for the thiazide scaffold.
The pharmacological activity of this compound is intrinsically linked to its specific three-dimensional arrangement and the functional groups appended to its core heterocyclic system.
Core Scaffold: 1,2,4-Benzothiadiazine-1,1-dioxide
At its heart, this compound is built upon a bicyclic 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold. This structure consists of a benzene ring fused to a dihydrothiadiazine ring. The "1,1-dioxide" designation indicates that the sulfur atom in the heterocyclic ring is in its highest oxidation state, forming a sulfonamide group integral to the ring system. This core is characteristic of all thiazide diuretics and is essential for their biological activity.
Key Identifiers and Physicochemical Properties
A precise identification of a chemical entity is paramount for regulatory, research, and manufacturing purposes. The key identifiers and computed properties for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 6-chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide[1] |
| Alternate IUPAC Name | 6-Chloro-3-(1,2-dimethylbutyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[6] |
| CAS Number | 3568-00-1[1][7] |
| Molecular Formula | C₁₃H₂₀ClN₃O₄S₂[1][8][9] |
| Molecular Weight | 381.9 g/mol [1][8] |
| Canonical SMILES | CCC(C)C(C)C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl[1][8] |
Structural Diagram and Key Features
The chemical structure of this compound reveals several functional groups critical to its function:
-
Chloro Group (at C6): This electron-withdrawing group enhances the diuretic potency.
-
Sulfonamide Group (at C7): The free -SO₂NH₂ group is a primary pharmacophore, essential for binding to the Na+/Cl- symporter.
-
Alkyl Substituent (at C3): The lipophilic 1,2-dimethylbutyl group at this position modulates the compound's potency and duration of action. The saturation of the 3,4-double bond in the thiadiazine ring, creating the dihydro-benzothiadiazine structure, significantly increases diuretic activity compared to its unsaturated counterparts.[10]
Part 2: Synthesis of this compound: A Mechanistic Approach
While specific proprietary industrial synthesis routes for this compound are not extensively published, its synthesis can be reliably inferred from the well-documented preparation of its parent compound, hydrochlorothiazide, and other thiazide analogues.[10][11][12] The general strategy involves the formation of a key disulfonamide aniline intermediate followed by cyclization with a specific aldehyde to introduce the desired C3 substituent.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The key disconnection for this compound occurs at the C3 position of the heterocyclic ring, breaking the two C-N bonds formed during the cyclization step. This reveals the two primary building blocks.
This analysis identifies 4-amino-6-chlorobenzene-1,3-disulfonamide as the core aromatic precursor and 3-methyl-2-pentanal as the source of the C3 alkyl side chain.
Synthesis Pathway: Step-by-Step Protocol
The forward synthesis assembles these precursors through a logical and efficient sequence.
Step 1: Preparation of 4-amino-6-chlorobenzene-1,3-disulfonamide
This key intermediate is typically synthesized from 3-chloroaniline in a two-step process.
-
1a. Chlorosulfonylation: 3-chloroaniline is treated with an excess of chlorosulfonic acid. The strong electrophilic nature of chlorosulfonic acid leads to the substitution of sulfonyl chloride groups (-SO₂Cl) at the positions ortho and para to the activating amino group. Steric hindrance from the chlorine at C3 directs the second substitution to the C5 position, yielding 5-amino-2-chlorobenzene-1,3-disulfonyl chloride.
-
1b. Ammonolysis: The resulting disulfonyl chloride is then treated with aqueous ammonia. The nucleophilic ammonia displaces the chloride ions to form the stable disulfonamide, 4-amino-6-chlorobenzene-1,3-disulfonamide. This intermediate is the common precursor for a wide range of thiazide diuretics.[12]
Step 2: Cyclocondensation to Form this compound
This is the final and defining step where the heterocyclic ring is formed. It is a direct adaptation of the established synthesis for hydrochlorothiazide, where paraformaldehyde is used.[10][13]
-
Causality: The reaction proceeds via condensation of the aldehyde (3-methyl-2-pentanal) with the aromatic amine and the adjacent sulfonamide group of the precursor. The aniline nitrogen attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate which then dehydrates to an imine. An intramolecular nucleophilic attack by the adjacent sulfonamide nitrogen onto the imine carbon results in ring closure, yielding the final 3,4-dihydro-2H-1,2,4-benzothiadiazine structure of this compound.
Experimental Protocol: Cyclocondensation
-
Reaction Setup: To a stirred suspension of 4-amino-6-chlorobenzene-1,3-disulfonamide (1.0 equivalent) in a suitable solvent such as methanol or water, add 3-methyl-2-pentanal (1.1 equivalents).[11][13]
-
Reaction Conditions: Heat the mixture to reflux (approximately 95-100°C if using water) for 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature (20-25°C). The product, this compound, often precipitates from the solution as a solid.
-
Purification: Filter the precipitated solid and wash it sequentially with water and a small amount of cold alcohol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous acetone or ethanol) to yield highly pure this compound.[11]
Overall Synthesis Workflow
The complete synthetic sequence provides a clear path from simple commercial starting materials to the final active pharmaceutical ingredient.
Part 3: Field Insights and Experimental Considerations
-
Rationale for Reagent Selection: The use of chlorosulfonic acid is an industry standard for electrophilic aromatic sulfonation due to its high reactivity and cost-effectiveness. The choice of 3-methyl-2-pentanal is specific to this compound; using a different aldehyde (e.g., formaldehyde) would result in a different thiazide derivative (e.g., hydrochlorothiazide).[10]
-
Process Control and Purity: A key challenge in thiazide synthesis is controlling the formation of impurities, such as dimers or over-reacted products.[13] The purification process, particularly the final recrystallization, is critical for achieving the high purity required for pharmaceutical applications. The pH of the solution during work-up and purification can also be a critical parameter to control.[14] The use of water as a solvent, where feasible, aligns with green chemistry principles, making the process more environmentally benign.[13]
This compound is a structurally well-defined thiazide diuretic whose chemical architecture is precisely tailored for its pharmacological function. Its synthesis, while not detailed in dedicated publications, follows a robust and logical pathway common to the thiazide family. The process hinges on the creation of a versatile 4-amino-6-chlorobenzene-1,3-disulfonamide intermediate, followed by a definitive cyclocondensation step with a specific aldehyde to install the unique C3 side chain. This modularity in synthesis has historically allowed for the creation of a wide array of thiazide diuretics with varied potencies and pharmacokinetic profiles. For today's drug development professionals, this foundational understanding remains essential for both process optimization and the rational design of future cardiovascular therapies.
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Mebutizide's Impact on Electrolyte Homeostasis: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the diuretic Mebutizide and its effects on electrolyte balance. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, pharmacodynamic effects on key electrolytes, and methodologies for experimental assessment.
Introduction to this compound: A Thiazide Diuretic
This compound is a thiazide diuretic formerly utilized in the management of hypertension and edema. Like other drugs in its class, this compound promotes the excretion of sodium and water from the kidneys, thereby reducing blood volume and alleviating fluid retention.[1][2] Its primary site of action is the distal convoluted tubule of the nephron. While not as commonly prescribed today due to the advent of newer diuretic agents, the study of this compound and its congeners continues to provide valuable insights into renal physiology and the management of fluid and electrolyte balance.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C13H20ClN3O4S2[3] |
| Molecular Weight | 381.89 g/mol [3] |
Molecular Mechanism of Action
The diuretic effect of this compound is achieved through its interaction with the sodium-chloride (Na+-Cl-) cotransporter (NCC) located on the apical membrane of epithelial cells in the distal convoluted tubule.[2][4] By inhibiting this transporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2][5] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.[5][6]
Caption: this compound's mechanism of action in the distal convoluted tubule.
Pharmacodynamic Effects on Electrolyte Balance
The inhibition of the Na+-Cl- cotransporter by this compound initiates a cascade of events that alters the renal handling of several key electrolytes.
Sodium (Na+) and Chloride (Cl-)
The primary and most direct effect of this compound is the increased excretion of sodium and chloride.[7] Studies comparing this compound to hydrochlorothiazide have shown that at higher doses, this compound can produce a greater maximal effect on the excretion of these ions.[7] This natriuretic and chloruretic effect is the basis for its antihypertensive and anti-edema actions.[1]
Potassium (K+)
A common adverse effect of thiazide diuretics, including this compound, is hypokalemia, or low serum potassium levels.[1][8] This potassium depletion occurs through two primary mechanisms:
-
Increased Distal Sodium Delivery: By blocking sodium reabsorption in the distal convoluted tubule, this compound increases the delivery of sodium to the collecting duct. Here, the increased sodium load enhances the activity of the aldosterone-sensitive sodium channel (ENaC), which promotes sodium reabsorption in exchange for potassium secretion into the tubular fluid.[5][8]
-
Secondary Hyperaldosteronism: The diuretic-induced reduction in plasma volume can stimulate the renin-angiotensin-aldosterone system (RAAS).[8][9] The resulting increase in aldosterone levels further promotes sodium reabsorption and potassium excretion in the collecting duct.[8]
It is noteworthy that the period of potassium loss may extend beyond the diuretic effect of the drug due to the prolonged elevation of aldosterone levels.[8]
Calcium (Ca2+)
Thiazide diuretics are known for their calcium-sparing effect, leading to a decrease in urinary calcium excretion.[10][11] While one study on this compound showed unchanged calcium diuresis, the broader class effect is well-documented.[7][10] The proposed mechanisms for this effect include:
-
Enhanced Passive Reabsorption: The inhibition of the NCC by this compound leads to hyperpolarization of the apical membrane of the distal tubule cells. This increased electrical gradient is thought to enhance the driving force for passive calcium reabsorption through the apical calcium channel, TRPV5.
-
Increased Sodium-Calcium Exchange: The lower intracellular sodium concentration resulting from NCC inhibition may enhance the activity of the basolateral sodium-calcium exchanger (NCX1), which pumps calcium out of the cell into the bloodstream in exchange for sodium.
This calcium-retaining property has led to the off-label use of thiazide diuretics in the prevention of calcium-containing kidney stones.[12]
Magnesium (Mg2+)
Chronic use of thiazide diuretics is associated with magnesium wasting and an increased risk of hypomagnesemia.[10][11][13] The precise mechanism is not fully elucidated but is thought to involve the alteration of the transepithelial voltage gradient in the distal convoluted tubule, which in turn impairs the reabsorption of magnesium through the TRPM6 channel.
Quantitative Analysis of Electrolyte Disturbances
The following table summarizes the expected qualitative and potential quantitative changes in electrolyte balance following the administration of thiazide diuretics like this compound. It is important to note that the magnitude of these effects can vary depending on the dose, duration of therapy, and individual patient factors.
| Electrolyte | Serum Concentration | Urinary Excretion | Primary Mechanism |
| Sodium (Na+) | ↓ (Hyponatremia) | ↑ (Natriuresis) | Inhibition of Na+-Cl- cotransporter[2][5] |
| Chloride (Cl-) | ↓ (Hypochloremia) | ↑ (Chloruresis) | Inhibition of Na+-Cl- cotransporter[2][5] |
| Potassium (K+) | ↓ (Hypokalemia) | ↑ (Kaliuresis) | Increased distal Na+ delivery and secondary hyperaldosteronism[5][8] |
| Calcium (Ca2+) | ↑ (Hypercalcemia) | ↓ (Hypocalciuria) | Enhanced reabsorption in the distal tubule[10][11] |
| Magnesium (Mg2+) | ↓ (Hypomagnesemia) | ↑ (Magnesiuria) | Impaired reabsorption in the distal tubule[10][11][13] |
Experimental Protocols for Assessing Electrolyte Balance
A thorough investigation of this compound's effects on electrolyte balance requires a combination of preclinical and clinical studies.
Preclinical Models
-
In Vivo Animal Studies: Rodent models (rats, mice) are commonly used.
-
Animal Acclimatization: House animals in metabolic cages for several days to adapt and obtain baseline measurements.
-
Dosing: Administer this compound orally or via intraperitoneal injection at various doses. Include a vehicle control group.
-
Sample Collection: Collect urine at specified time points (e.g., 0-4h, 4-8h, 8-24h) to assess diuretic and electrolyte excretion rates. Collect blood samples at baseline and at the end of the study.
-
Biochemical Analysis: Analyze urine and serum samples for concentrations of sodium, potassium, chloride, calcium, and magnesium using ion-selective electrodes or atomic absorption spectroscopy.
-
-
In Vitro/Ex Vivo Studies:
-
Isolated Perfused Tubules: Microperfusion of isolated distal convoluted tubules allows for the direct assessment of this compound's effect on ion transport.
-
Cell Culture Models: Utilize cell lines expressing the Na+-Cl- cotransporter to study the drug's mechanism of action at the molecular level.
-
Clinical Study Design
A robust clinical trial to evaluate this compound's impact on electrolyte balance should incorporate the following:
-
Study Population: Healthy volunteers or patients with hypertension.
-
Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design.
-
Intervention: Single or multiple ascending doses of this compound.
-
Monitoring:
-
Frequent blood sampling to determine serum electrolyte concentrations.
-
24-hour urine collections to measure total electrolyte excretion.
-
Monitoring of vital signs, including blood pressure and heart rate.
-
Assessment for clinical signs and symptoms of electrolyte disturbances.
-
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An In-depth Technical Guide to Early-Phase Clinical Trial Data on Mebutizide
This guide provides a detailed overview of the available early-phase clinical trial data for Mebutizide, a thiazide diuretic. Given the limited recent clinical research on this compound, this document synthesizes historical data with established principles of modern early-phase clinical trial design for diuretics. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's foundational clinical profile.
Introduction to this compound
This compound is a benzothiadiazine derivative belonging to the class of thiazide diuretics.[1][2] Historically, it was investigated for the treatment of hypertension and edema due to its ability to increase the excretion of sodium and water from the kidneys. Like other thiazide diuretics, its primary site of action is the distal convoluted tubule of the nephron.[3] While it reached Phase 2 clinical trials, this compound is not widely used or approved in current medical practice, and there is a notable scarcity of modern clinical trial data.[2] This guide aims to reconstruct and contextualize the early-phase clinical understanding of this compound.
Mechanism of Action
This compound exerts its diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[3] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. As water passively follows sodium, this leads to an increase in urine output (diuresis), thereby reducing blood volume and, consequently, blood pressure.[3][4]
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Early-Phase Clinical Trial Data: A Synthesis
The most substantive early-phase clinical data for this compound comes from a 1979 placebo-controlled, randomized, single-dose study in healthy male volunteers.[5] This study compared the pharmacodynamic and pharmacokinetic profiles of this compound at various doses (1, 5, 10, 20, and 50 mg) with a 25 mg dose of hydrochlorothiazide.[5]
Pharmacodynamics
The 1979 study demonstrated that this compound produced diuretic effects qualitatively similar to hydrochlorothiazide.[5] Key findings include:
-
Dose-Dependent Diuresis: Higher doses of this compound resulted in statistically significant increases in the excretion of sodium, chloride, and urine volume compared to lower doses and the reference dose of hydrochlorothiazide.[5]
-
Potassium Excretion: A trend towards increased potassium elimination was observed, a common characteristic of thiazide diuretics.[5]
-
No Effect on Calcium, Magnesium, or Urine pH: The study found no significant changes in the diuresis of calcium and magnesium, or in the pH of the urine.[5]
-
Onset and Duration of Action: The diuretic effect of this compound began within 1 to 2 hours after oral administration and lasted for over 24 hours.[5]
Table 1: Summary of Pharmacodynamic Effects of this compound in Healthy Volunteers
| Parameter | Observation | Citation |
| Sodium Excretion | Dose-dependent increase | [5] |
| Chloride Excretion | Dose-dependent increase | [5] |
| Urine Volume | Dose-dependent increase | [5] |
| Potassium Excretion | Trend towards increased elimination | [5] |
| Calcium Excretion | No significant change | [5] |
| Magnesium Excretion | No significant change | [5] |
| Urine pH | No significant change | [5] |
| Onset of Action | 1-2 hours post-administration | [5] |
| Duration of Action | > 24 hours | [5] |
Pharmacokinetics
The 1979 study noted a close correlation between the kinetics of the diuretic effects and the pharmacokinetics of this compound.[5]
-
Absorption: The study provided evidence of dose-dependent kinetics, suggesting that this compound may be incompletely absorbed at higher doses.[5]
-
Maximal Potency: The lack of a parenteral formulation of this compound prevented a reliable determination of its maximal potency.[5]
Due to the age of the study, detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not reported in a manner consistent with modern standards.
Hypothetical Phase 1 Clinical Trial Protocol for this compound
To provide a framework for future research and a deeper understanding of the required investigations for a drug like this compound, a hypothetical Phase 1 clinical trial protocol is outlined below. This protocol is based on current best practices for early-phase studies of diuretics.
Study Design and Objectives
A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.
-
Primary Objectives:
-
To assess the safety and tolerability of single and multiple ascending doses of this compound in healthy adult subjects.
-
To determine the pharmacokinetic profile of single and multiple ascending doses of this compound.
-
-
Secondary Objectives:
-
To evaluate the pharmacodynamic effects of this compound on urine volume and electrolyte excretion.
-
To investigate the dose-response relationship of this compound.
-
Caption: Hypothetical Phase 1 SAD/MAD study workflow for this compound.
Subject Population
-
Inclusion Criteria:
-
Healthy adult males and females, 18-55 years of age.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Normal renal and hepatic function.
-
Willingness to provide written informed consent.
-
-
Exclusion Criteria:
-
History of significant cardiovascular, renal, or endocrine disease.
-
Hypersensitivity to thiazide diuretics or sulfonamides.
-
Use of any prescription or over-the-counter medications that could interfere with the study drug.
-
Pregnancy or lactation.
-
Experimental Protocol: SAD Phase
-
In-house Stay: Subjects are admitted to the clinical research unit the day before dosing.
-
Standardization: Subjects receive a standardized diet and fluid intake.
-
Baseline Measurements: Baseline vital signs, ECGs, and blood and urine samples are collected.
-
Dosing: Subjects receive a single oral dose of this compound or placebo in a fasted state.
-
Pharmacokinetic Sampling: Blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Pharmacodynamic Sampling: Urine is collected fractionally over 24 hours to measure volume, sodium, potassium, chloride, calcium, and magnesium excretion.
-
Safety Monitoring: Continuous monitoring of vital signs, ECGs, and adverse events.
-
Discharge: Subjects are discharged after 72 hours of observation, with a follow-up visit.
Data Analysis
-
Pharmacokinetics: Non-compartmental analysis will be used to determine key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Pharmacodynamics: Changes from baseline in urine volume and electrolyte excretion will be calculated and compared between dose groups and placebo.
-
Safety: Adverse events, clinical laboratory results, vital signs, and ECGs will be summarized by dose group.
Conclusion
The available early-phase clinical data on this compound, though dated, provides foundational evidence for its activity as a thiazide diuretic with a dose-dependent effect on water and electrolyte excretion.[5] The lack of modern, comprehensive pharmacokinetic and safety data necessitates further investigation, as outlined in the hypothetical Phase 1 protocol, should there be renewed interest in the clinical development of this compound. This guide serves as a technical resource for understanding the historical context and the necessary future steps for the clinical evaluation of this compound.
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Mebutizide's molecular targets in the nephron
An In-Depth Technical Guide to the Molecular Targets of Mebutizide in the Nephron
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the thiazide class of diuretics, exerts its primary physiological effects within the nephron to promote natriuresis and diuresis. This technical guide provides a comprehensive examination of the molecular interactions underpinning its therapeutic action. While specific high-resolution structural data for this compound is not yet available, this document synthesizes the extensive body of research on its drug class to delineate its principal molecular target and mechanism of inhibition. We will delve into the structure and function of the Na⁺-Cl⁻ cotransporter (NCC), the established target of thiazide diuretics, and explore the intricate details of the drug-binding site. Furthermore, this guide will contextualize this compound's action within the broader regulatory framework of the WNK-SPAK/OSR1 signaling pathway and present robust experimental protocols for the future investigation of its specific inhibitory properties.
Introduction to this compound and its Therapeutic Context
This compound is a benzothiadiazine derivative classified as a thiazide diuretic.[1] Clinically, drugs of this class are mainstays in the management of hypertension and edematous states.[2] Their efficacy stems from their ability to modulate renal sodium handling, thereby reducing extracellular fluid volume and consequently lowering blood pressure.[3] The functional unit of the kidney, the nephron, is the theater of this action, with specific transporters being the direct molecular targets. For this compound, as with all thiazide diuretics, the primary molecular target is the Sodium-Chloride Cotransporter (NCC).[2][4]
The Primary Molecular Target: The Na⁺-Cl⁻ Cotransporter (NCC/SLC12A3)
The NCC, encoded by the SLC12A3 gene, is an electroneutral ion transporter located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron.[4][5] It is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride load from the tubular fluid back into the bloodstream.[4] This function is critical for the fine-tuning of sodium balance and the regulation of blood pressure.
Structural Architecture of the Human NCC
Recent advances in cryogenic electron microscopy (cryo-EM) have elucidated the high-resolution structure of human NCC.[2][6] The transporter exists as a dimer, with each monomer comprising 12 transmembrane helices (TMs) that form a core transport domain, and intracellular N- and C-terminal regulatory domains.[2][4] The transmembrane domain adopts a LeuT-fold, creating a central cavity where ion translocation occurs.[7] Within this cavity lie distinct binding sites for Na⁺ and Cl⁻ ions.[2][8]
Caption: Dimeric structure of the NCC embedded in the apical membrane of a distal convoluted tubule cell.
Molecular Mechanism of NCC Inhibition by Thiazides
Structural studies of NCC in complex with thiazide diuretics have revealed a precise inhibitory mechanism.[2][4] Thiazides bind to an orthosteric site located within the ion translocation pathway, accessible from the extracellular (luminal) side.
The inhibition is twofold:
-
Competitive Inhibition: The diuretic molecule physically occupies the Cl⁻ binding site, thereby directly competing with chloride ions for binding.[4]
-
Conformational Locking: Binding of the thiazide molecule stabilizes the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation into the cell.[2][4]
The binding pocket is formed by residues from several transmembrane helices, creating a snug fit for the thiazide pharmacophore.[2] This interaction effectively blocks the transporter's function, leading to increased NaCl concentration in the tubular fluid and subsequent diuresis.
This compound: Structure-Activity Relationship and Potency
While a co-crystal structure of this compound with NCC is not available, we can infer its interaction based on its chemical structure and the known structure-activity relationships (SAR) of the thiazide class.
Chemical Structure of this compound:
-
Core: A benzothiadiazine dioxide scaffold.
-
C3 Position: A substituted alkyl group (3-methylpentan-2-yl).
-
C6 Position: A chloro group.
-
C7 Position: An unsubstituted sulfonamide group.
The SAR for thiazide diuretics indicates that the sulfonamide group at C7 is essential for activity, while substitutions at the C3 position modulate the potency and duration of action. The chloro group at C6 enhances the diuretic effect. Based on these principles, this compound's structure is consistent with a potent NCC inhibitor.
Caption: this compound binding to the NCC, blocking the chloride translocation pathway.
Pharmacodynamic Comparison
Pharmacodynamic studies comparing "bemetizide" (this compound) to hydrochlorothiazide in healthy volunteers have shown that their diuretic effects are qualitatively similar.[3] However, at higher doses, this compound demonstrated a greater maximal effect on the excretion of sodium, chloride, and urine volume compared to a standard 25 mg dose of hydrochlorothiazide, suggesting a higher relative efficacy at these dosages.[3]
| Diuretic | Dose | Relative Effect on Na⁺/Cl⁻ Excretion |
| Hydrochlorothiazide | 25 mg | Reference |
| This compound | >20 mg | Statistically significant greater maximal effect |
| Data synthesized from a comparative human pharmacology study.[3] |
Upstream Regulation: The WNK-SPAK/OSR1 Signaling Cascade
The activity of NCC is not static; it is dynamically regulated by a complex signaling pathway that provides a broader context for this compound's action. The key regulators are the With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[9][10]
Under conditions of low intracellular chloride or stimulation by hormones like angiotensin II, WNK kinases are activated. They, in turn, phosphorylate and activate SPAK/OSR1.[11] Activated SPAK/OSR1 then directly phosphorylates conserved serine and threonine residues on the N-terminal domain of NCC.[11] This phosphorylation event is a crucial "on" switch, promoting the trafficking of NCC to the apical membrane and increasing its transport activity.[4][9] this compound acts on this activated pool of NCC transporters.
Caption: The WNK-SPAK/OSR1 pathway activating NCC, the target of this compound.
Methodologies for Characterizing this compound-NCC Interactions
To obtain specific quantitative data for this compound, such as its binding affinity (Kᵢ) or inhibitory concentration (IC₅₀), established experimental systems can be employed.
Protocol: IC₅₀ Determination using Xenopus laevis Oocyte Expression System
This protocol is a gold standard for characterizing the function and pharmacology of membrane transporters.
Objective: To determine the concentration of this compound required to inhibit 50% of NCC-mediated ion transport.
Methodology:
-
cRNA Preparation: Synthesize capped complementary RNA (cRNA) encoding human NCC (SLC12A3).
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Microinject a known quantity of hNCC cRNA into the oocytes. Inject a control group with water.
-
Incubation: Incubate the oocytes for 2-4 days to allow for protein expression and trafficking to the plasma membrane.
-
Uptake Assay: a. Pre-incubate oocytes in a chloride-free uptake buffer. b. Transfer oocytes to an uptake buffer containing a radioactive tracer (e.g., ²²Na⁺) and varying concentrations of this compound (e.g., 0 µM to 100 µM). c. After a defined period (e.g., 60 minutes), stop the uptake by washing the oocytes with ice-cold, tracer-free buffer.
-
Quantification: Lyse individual oocytes and measure the amount of intracellular radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the background uptake measured in water-injected oocytes. b. Plot the percentage of NCC-mediated uptake against the logarithm of this compound concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ of this compound on the NCC transporter.
Potential Off-Target Effects
While the primary target of this compound is unequivocally the NCC, it is important for drug development professionals to consider potential off-target effects. Thiazide diuretics as a class have been associated with metabolic side effects such as hypokalemia and hyperglycemia. These are generally considered downstream consequences of their primary renal action rather than direct off-target binding in the nephron. For instance, increased sodium delivery to the collecting duct can enhance potassium secretion. Specific off-target molecular interactions of this compound within the nephron have not been extensively studied and represent an area for further investigation.
Conclusion
This compound's therapeutic efficacy as a diuretic and antihypertensive agent is rooted in its targeted inhibition of the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule of the nephron. Drawing from extensive research on the thiazide class, it is understood that this compound likely binds to a specific pocket within the transporter's translocation pathway, competing with chloride and locking the protein in an inactive conformation. Its potency, suggested to be greater than hydrochlorothiazide at higher doses, is determined by the specific chemical moieties of its structure. The action of this compound is superimposed on a complex regulatory network governed by the WNK-SPAK/OSR1 signaling pathway. While direct, high-resolution structural and binding affinity data for this compound remain to be elucidated, the robust framework of knowledge surrounding its molecular target provides a solid foundation for its clinical application and for future research aimed at refining our understanding of its precise molecular interactions.
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Physicochemical properties of Mebutizide for research
An In-depth Technical Guide to the Physicochemical Properties of Mebutizide for Research Professionals
Introduction to this compound: A Thiazide Diuretic
This compound is a diuretic agent belonging to the thiazide class of drugs.[1][2] Thiazide diuretics are primarily used in the management of hypertension and edema by promoting the excretion of salt and water from the body.[3] A thorough understanding of the physicochemical properties of this compound is paramount for researchers and drug development professionals to ensure its quality, stability, and efficacy in pharmaceutical formulations. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, along with detailed experimental protocols for their determination and analysis.
Core Chemical and Physical Properties
A foundational aspect of pharmaceutical research is the precise characterization of the active pharmaceutical ingredient (API). The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-Chloro-3-(1,2-dimethylbutyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | [1][2] |
| CAS Number | 3568-00-1 | [1][2][4] |
| Molecular Formula | C13H20ClN3O4S2 | [1][2][4][5][6][7] |
| Molecular Weight | 381.90 g/mol | [2][4][5][6][7] |
| Melting Point | 220 °C | [4] |
| Appearance | Crystalline solid (inferred) | [8] |
| Stereochemistry | Contains three stereocenters; exists as a mixture of stereoisomers. | [5][6] |
Chemical Structure:
Caption: Chemical structure of this compound.
Solubility Profile: A Critical Determinant of Bioavailability
Experimental Protocol for Solubility Determination
This protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, propylene glycol).
Materials:
-
This compound reference standard
-
Selected solvents
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L for each solvent.
-
Caption: Workflow for determining the equilibrium solubility of this compound.
Dissociation Constant (pKa): Predicting In Vivo Behavior
The pKa of a drug substance is the pH at which it exists in an equal ratio of its ionized and non-ionized forms. This parameter is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. As this compound possesses both acidic (sulfonamide) and basic (amine) functional groups, it is expected to have at least two pKa values. While the pKa of the related compound hydroflumethiazide is reported to be 8.9, experimental determination for this compound is necessary for accurate characterization.[8]
Experimental Protocol for pKa Determination by Potentiometric Titration
Objective: To determine the pKa value(s) of this compound using potentiometric titration.
Materials:
-
This compound reference standard
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
-
High-purity water (degassed)
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable co-solvent (e.g., a mixture of water and methanol) if its aqueous solubility is low.
-
-
Titration:
-
Immerse the pH electrode and stirrer in the this compound solution.
-
Titrate the solution with the standardized acid (to determine basic pKa) or base (to determine acidic pKa), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely identify the equivalence point.
-
Stability Profile: Ensuring Product Quality and Shelf-Life
The stability of a pharmaceutical compound is its ability to retain its chemical integrity and physical properties over time under the influence of various environmental factors. A recent study has shed light on the stability of this compound in different matrices.[9]
Summary of Known Stability Characteristics
-
Effect of pH: this compound shows higher rates of degradation at higher pH values.[9]
-
Effect of Temperature: Increased temperature accelerates the degradation of this compound, with the most rapid degradation observed at 60°C.[9] At -20°C, it is reported to be stable for only about one week, particularly at a low pH.[9]
-
Effect of Light: The stability of this compound is also influenced by exposure to daylight and UV light.[9]
-
Degradation Product: The primary degradation product of this compound has been identified as 4-amino-6-chloro-1,3-benzenedisulphonamide (ACB).[9]
Caption: Primary degradation pathway of this compound.
Protocol for a Comprehensive Stability Study (ICH Guidelines)
To establish a comprehensive stability profile for this compound, studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[10]
Objective: To evaluate the stability of this compound under various storage conditions to determine its re-test period or shelf-life.
Methodology:
-
Forced Degradation Studies:
-
Expose this compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples of this compound at long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[10][11]
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[10]
-
Analyze the samples for appearance, assay, degradation products, and other relevant physicochemical properties.
-
Caption: Workflow for an ICH-compliant stability study.
Analytical Methodologies for Quantification
Accurate and precise analytical methods are essential for the quantification of this compound in bulk drug substance, formulated products, and biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thiazide diuretics.[12][13][14]
Protocol for HPLC-UV Method Development
Objective: To develop a stability-indicating HPLC-UV method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV spectral analysis of this compound (e.g., 280 nm).[12]
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Method Development: Optimize the chromatographic conditions to achieve good resolution between the this compound peak and any degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Preliminary Insights into Metabolism and Degradation Pathway Analysis
Understanding the metabolic fate of a drug is a cornerstone of drug development, providing insights into its efficacy and potential for drug-drug interactions. While specific metabolic pathways for this compound have not been extensively reported, a general approach to its metabolic investigation can be outlined.
General Workflow for Metabolite Identification
The primary site of drug metabolism is the liver, where enzymes such as cytochrome P450s catalyze Phase I (functionalization) and Phase II (conjugation) reactions.[15]
Experimental Approach:
-
In Vitro Incubation: Incubate this compound with liver microsomes or hepatocytes to generate metabolites.
-
Sample Preparation: Extract the metabolites from the incubation mixture.
-
LC-MS/MS Analysis: Analyze the extracts using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Metabolite Identification: Identify potential metabolites by comparing the mass spectra of the parent drug and the generated metabolites, looking for characteristic mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, glucuronidation, sulfation).
Caption: General workflow for in vitro metabolite identification.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, emphasizing their importance in pharmaceutical research and development. While some properties have been well-characterized, further experimental investigation is required to establish a complete profile, particularly for solubility and pKa. The provided protocols offer a robust framework for researchers to conduct these essential studies, ensuring a comprehensive understanding of this compound's behavior and contributing to the development of safe and effective pharmaceutical products.
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Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantitative Analysis of Mebutizide in Pharmaceutical Formulations
Abstract
This application note presents a robust and reliable stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Mebutizide. The method is designed for use in quality control and stability studies of pharmaceutical formulations. The chromatographic separation is achieved on a C18 column with isocratic elution, and the method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and detailed validation parameters, to ensure its suitability for its intended purpose.
Introduction
This compound, 6-chloro-3-(1,2-dimethylbutyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a thiazide-like diuretic used in the management of hypertension and edema.[6][7] Its chemical structure is presented in Figure 1. The accurate quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form during manufacturing, storage, or under stress conditions.[8][9] This application note describes the development and validation of such a method.
Figure 1. Chemical Structure of this compound.[10]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a selective and robust HPLC method.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₀ClN₃O₄S₂ | [6][11] |
| Molar Mass | 381.89 g/mol | [6][11] |
| Appearance | White to off-white crystalline powder | Inferred |
| Solubility | Sparingly soluble in water, soluble in methanol and acetonitrile | Inferred |
Proposed HPLC Method
The following HPLC method is proposed for the analysis of this compound. The selection of each parameter is based on the physicochemical properties of the analyte and common practices for the analysis of related diuretic compounds.[12][13][14]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately non-polar this compound molecule. |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) | A mixture of acetonitrile and an acidic buffer is chosen to ensure good peak shape and retention. The acidic pH suppresses the ionization of the sulfonamide groups, leading to better chromatographic performance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV at 272 nm | Based on the benzothiadiazine chromophore in the this compound structure, this wavelength is expected to provide good sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Run Time | 10 minutes | Sufficient time to elute the this compound peak and any potential early-eluting impurities. |
Reagent and Sample Preparation
3.2.1. Buffer Preparation (20 mM Potassium Phosphate, pH 3.0)
-
Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter before use.
3.2.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
3.2.3. Standard Working Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase.
3.2.4. Sample Preparation (from a hypothetical 10 mg tablet)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the this compound.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation
The proposed analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][5]
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Specificity and Stability-Indicating Properties
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted on a this compound solution.[15][16]
-
Acid Hydrolysis: 0.1 M HCl at 80 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
The chromatograms from the stressed samples should be evaluated for the resolution between the this compound peak and any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is also recommended.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
| Parameter | Acceptance Criteria |
| Range | 50 - 150 µg/mL (50%, 75%, 100%, 125%, 150% of the working concentration) |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy
Accuracy is assessed by determining the recovery of spiked samples of the drug product placebo with known amounts of this compound.
| Parameter | Acceptance Criteria |
| Concentration Levels | 80%, 100%, 120% of the working concentration (n=3 at each level) |
| Recovery | 98.0% - 102.0% |
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
| Parameter | Acceptance Criteria |
| Repeatability (Intra-day, n=6) | % RSD ≤ 2.0% |
| Intermediate Precision (Inter-day, different analyst, different instrument, n=6) | % RSD ≤ 2.0% |
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters.
| Parameter Varied | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | System suitability criteria should be met. |
| Mobile Phase Composition | ± 2% organic | System suitability criteria should be met. |
| Column Temperature | ± 2 °C | System suitability criteria should be met. |
| pH of Buffer | ± 0.2 units | System suitability criteria should be met. |
Experimental Workflows
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Inter-relationship of method validation parameters.
Conclusion
The proposed HPLC method for the analysis of this compound is simple, specific, and stability-indicating. The method validation, performed in accordance with ICH guidelines, will demonstrate that it is linear, accurate, precise, and robust. This application note provides a comprehensive framework for the implementation of this method in a quality control laboratory for the routine analysis of this compound in pharmaceutical formulations and for its use in stability studies.
References
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Wikipedia. This compound.
- Ram, V., Dave, P., & Joshi, H. (2012). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation.
- Oxford Academic. (2012). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation.
- PubMed. (2002).
- National Center for Biotechnology Inform
- MDPI. (2022). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution.
- Chemistry Research Journal. (2023). Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form.
- Global Substance Registr
- Pharmanostra. (n.d.).
- National Institutes of Health. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products.
- ResearchGate. (2025, August 6).
- PubMed. (1965). [DIURETIC ACTIVITY OF this compound-TRIAMTERENE. CLINICAL STUDY].
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Application Notes and Protocols for Mebutizide Administration in Rodent Models
Introduction
Mebutizide is a thiazide diuretic belonging to the benzothiadiazine class of compounds.[1][2] Like other thiazide diuretics, its primary pharmacological effect is to inhibit the sodium-chloride cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[2] This mechanism of action underlies its utility in managing hypertension and edema. This document provides a comprehensive guide for researchers on the administration of this compound in rodent models, including detailed protocols for evaluating its diuretic and antihypertensive effects. Due to the limited availability of specific preclinical data for this compound in the public domain, the following protocols are based on established methodologies for other thiazide diuretics, such as hydrochlorothiazide and trichlormethiazide, and should be adapted and optimized for this compound through pilot studies.
Mechanism of Action: Thiazide Diuretics
Thiazide diuretics, including this compound, exert their effects by blocking the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these solutes in the tubule lumen osmotically retains water, leading to diuresis.
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Vehicle Selection and Preparation
The choice of vehicle is critical for ensuring the accurate and safe administration of this compound. The ideal vehicle should dissolve the compound completely, be non-toxic at the administered volume, and not interfere with the experimental outcomes.
Solubility Considerations: The solubility of this compound in various vehicles should be determined empirically.
Recommended Vehicles:
-
Aqueous Vehicles (for soluble compounds):
-
Suspension Vehicles (for poorly soluble compounds):
-
0.5% Carboxymethylcellulose (CMC) in water: A commonly used suspending agent.[4]
-
0.5% Methylcellulose in water: An alternative suspending agent.
-
-
Organic Solvents/Co-solvents (with caution):
-
Dimethyl Sulfoxide (DMSO): Use at low concentrations (e.g., <10% in a final aqueous solution) due to potential toxicity.[3][4]
-
Polyethylene Glycol 400 (PEG-400): Can be used as a co-solvent, but may have physiological effects.[4]
-
Corn Oil/Sesame Oil: Suitable for oral or subcutaneous administration of lipophilic compounds.[3]
-
Preparation Protocol (General):
-
Accurately weigh the required amount of this compound powder.
-
If preparing a solution, add the chosen vehicle incrementally while vortexing or sonicating until the compound is fully dissolved.
-
If preparing a suspension, wet the this compound powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while stirring continuously to ensure a uniform suspension.
-
Prepare fresh on the day of the experiment to ensure stability.
Administration Protocols in Rodent Models
The choice of administration route depends on the experimental objective, the desired onset and duration of action, and the physicochemical properties of the formulation.
Table 1: Recommended Starting Doses for this compound Based on Other Thiazide Diuretics
| Thiazide Diuretic | Rodent Species | Dose | Route of Administration | Reference |
| Trichlormethiazide | Rat | ~10 mg/kg/day | Oral | [5] |
| Hydrochlorothiazide | Mouse | 6 mg/kg/day | Oral | [6] |
| Hydroflumethiazide | Rat/Mouse | 1 mg/kg | Oral | [7] |
Note: These doses are intended as a starting point for dose-ranging studies with this compound.
Oral Administration (Gavage)
This is a common route for administering thiazide diuretics in experimental settings.
Protocol:
-
Animal Restraint: Gently but firmly restrain the rodent. For rats, this can be done by holding the animal close to the body with one hand while securing the head with the thumb and forefinger. For mice, scruffing the neck is a common technique.
-
Gavage Needle Insertion: Use a ball-tipped gavage needle of appropriate size for the animal (e.g., 18-20 gauge for rats, 22-24 gauge for mice). Gently insert the needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance.
-
Administration: Slowly administer the prepared this compound solution or suspension.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption.
Protocol:
-
Animal Restraint: Restrain the rodent to expose the abdomen. For rats, an assistant may be helpful. For mice, scruffing and securing the tail is effective.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Use a 23-25 gauge needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated.
-
Injection: Slowly inject the this compound solution.
Subcutaneous (SC) Injection
This route provides a slower, more sustained release compared to IP injection.
Protocol:
-
Animal Restraint: Restrain the rodent and create a "tent" of skin over the shoulders or flank area.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle into the base of the skin tent, parallel to the body.
-
Aspiration: Gently aspirate to ensure a vessel has not been punctured.
-
Injection: Inject the this compound solution, which will form a small bleb under the skin.
Evaluation of Diuretic Activity
The primary method for assessing diuretic activity is the measurement of urine output over a specified period.
Experimental Workflow:
Caption: Workflow for assessing antihypertensive activity in rodents.
Detailed Protocol:
-
Animal Model:
-
Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of essential hypertension. [8] * Angiotensin II-Induced Hypertension: Infuse angiotensin II via osmotic minipumps to induce hypertension in normotensive rats (e.g., Wistar or Sprague-Dawley). [5]2. Baseline Blood Pressure Measurement: Acclimate the animals to the blood pressure measurement procedure (e.g., tail-cuff plethysmography) for several days before starting the experiment. Record stable baseline blood pressure readings.
-
-
Grouping and Administration: Divide the hypertensive animals into experimental groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Amlodipine at 5 mg/kg/day). [9] * Group 3-5: this compound at various doses. Administer the treatments daily via the chosen route for the duration of the study (e.g., 4 weeks).
-
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at regular intervals (e.g., weekly) throughout the study.
-
Data Analysis: Compare the changes in blood pressure from baseline in the this compound-treated groups to the vehicle and positive control groups.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Procedures should be designed to minimize pain and distress.
References
- Belluschi, A., & Tallone, G. (1965). [DIURETIC ACTIVITY OF this compound-TRIAMTERENE. CLINICAL STUDY]. Acta Cardiologica, 20, 238–245.
- Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension. (2001). Journal of Hypertension, 19(9), 1631–1637.
- de Macêdo, I. F. F., et al. (2018). Hydrochlorothiazide Potentiates Contractile Activity of Mouse Cavernosal Smooth Muscle. The Journal of Sexual Medicine, 15(7), 963–973.
-
Drug Central. (n.d.). This compound. Retrieved from [Link]
- Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats. (2018). National Journal of Physiology, Pharmacy and Pharmacology, 8(8), 1226-1230.
- Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk. (Moraceae) Leaves in Wistar Albino Rats. (2020). Journal of Experimental Pharmacology, 12, 529–538.
- Hemodynamic Effects of Mebutamate in Spontaneously Hypertensive Rats. (1974). Archives Internationales de Pharmacodynamie et de Thérapie, 209(2), 295–302.
- Observations on Diuretic Assay Methods using Rat and Dog. (1961). Archives Internationales de Pharmacodynamie et de Thérapie, 134, 111-119.
-
RJPTSimLab. (n.d.). Study of diuretic activity of given drugs to rats/mice using metabolic cage. Retrieved from [Link]
-
Study of diuretic activity of drugs using ratsmice.pptx. (n.d.). Retrieved from [Link]
- Tata, C. M., et al. (2021). Antihypertensive Effects of Osteospermum Imbricatum in Two Hypertensive Rat Models. Pharmacognosy Journal, 13(3), 744–751.
- Thiazide diuretics normalize urinary calcium in spontaneously hypertensive male rats. (1995). Hypertension, 26(6 Pt 1), 984–989.
- Thiazide induces water absorption in the inner medullary collecting duct of normal and Brattleboro rats. (2001). American Journal of Physiology-Renal Physiology, 281(6), F1031–F1039.
- Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2018). PLoS ONE, 13(2), e0192586.
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014). Retrieved from [Link]
- Wyss, J. M., et al. (2013).
- Building a model to evaluate hypertensive crisis in mice. (2021).
- Effects of antihypertensive drugs in the spontaneously hypertensive rat. (1970). Clinical Pharmacology & Therapeutics, 11(2), 269–274.
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2017). Journal of Pharmacy & Pharmaceutical Sciences, 20(1), 185–198.
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). ILAR Journal, 52(1), 1–10.
- Recommended Rodent Anesthetics and Analgesics. (n.d.). University of Louisville.
- RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Inform
- Rodent Anesthesia and Analgesia Guideline. (2025). Knowledge Base.
- A Review of Long-acting Parenteral Analgesics for Mice and R
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- 5. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 8. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogj.com [phcogj.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Mebutizide in Human Plasma
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Mebutizide in human plasma. This compound, a thiazide-like diuretic, requires precise measurement in pharmacokinetic (PK) and bioequivalence studies to accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] The described method employs a solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in negative ion mode. The method has been validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring its suitability for regulatory submissions.[4][5][6]
Introduction and Scientific Rationale
This compound is a diuretic used in the management of hypertension and edema.[1] Accurate quantification of this compound in plasma is fundamental to clinical pharmacology studies. LC-MS/MS is the preferred technique for such bioanalytical assays due to its superior sensitivity, specificity, and high-throughput capabilities.[7][8]
The core challenge in bioanalysis is the effective isolation of the target analyte from a complex biological matrix like plasma, which contains numerous endogenous components that can interfere with quantification. This method addresses this challenge by optimizing two key stages:
-
Sample Preparation: A polymeric solid-phase extraction (SPE) protocol is utilized. Unlike simple protein precipitation, SPE provides a much cleaner extract, significantly reducing matrix effects and improving assay reproducibility.[9][10] this compound is an acidic drug; therefore, the SPE method is designed to ensure efficient capture and elution by controlling the pH during the extraction process.[9][11]
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. By monitoring a unique precursor-to-product ion transition, the instrument can selectively detect this compound, even in the presence of co-eluting compounds.
The entire method is underpinned by rigorous validation, demonstrating its accuracy, precision, and reliability in line with global regulatory standards.[12][13][14]
Materials and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>99% purity)
-
Hydrochlorothiazide-d2 (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Ammonium hydroxide
-
Human plasma (K2EDTA)
-
Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa or Waters Oasis HLB)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Waters Acquity UPLC HSS C18 (1.8 µm, 2.1 x 100 mm) or equivalent
-
Data System: SCIEX Analyst or equivalent software
Experimental Protocols
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and Hydrochlorothiazide-d2 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Solid-Phase Extraction (SPE)
The SPE protocol is designed to efficiently extract acidic drugs like this compound from the plasma matrix.[9] The key is to acidify the plasma sample, which neutralizes the this compound molecule, allowing it to be retained on a nonpolar polymeric sorbent.
Caption: Solid-Phase Extraction (SPE) Workflow Diagram.
Step-by-Step SPE Protocol:
-
Pre-treatment: To a 100 µL aliquot of plasma, add 25 µL of the 100 ng/mL IS working solution. Vortex briefly. Add 300 µL of 2% formic acid in water to disrupt protein binding and neutralize this compound.[15] Vortex for 30 seconds.
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the entire pre-treated sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elute: Elute this compound and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (95:5 Mobile Phase A:B).
LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters are optimized for the selective and sensitive detection of this compound and its internal standard.
Caption: LC-MS/MS Analytical Workflow Diagram.
LC Parameters:
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 1 |
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
MS/MS Parameters:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 550°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Compound-Dependent Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | CE (eV) | CXP (V) |
|---|---|---|---|---|---|
| This compound | 380.9 | 299.0 | -60 | -35 | -12 |
| Hydrochlorothiazide-d2 (IS) | 298.0 | 205.1 | -55 | -40 | -10 |
(DP: Declustering Potential; CE: Collision Energy; CXP: Collision Cell Exit Potential)
Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[5][6] Key validation parameters are summarized below.
Table 3: Summary of Method Validation Results
| Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
|---|---|---|---|
| Linearity Range | 0.5 - 500 | r² ≥ 0.99 | 0.998 |
| LLOQ | 0.5 | S/N > 5; Accuracy & Precision within ±20% | Pass |
| Intra-day Accuracy | 1.5 (LQC) | Mean accuracy: 85-115% | 98.7% |
| 50 (MQC) | 101.2% | ||
| 400 (HQC) | 97.5% | ||
| Intra-day Precision | 1.5 (LQC) | CV ≤ 15% | 6.8% |
| 50 (MQC) | 4.1% | ||
| 400 (HQC) | 3.5% | ||
| Inter-day Accuracy | 1.5 (LQC) | Mean accuracy: 85-115% | 102.4% |
| 50 (MQC) | 99.8% | ||
| 400 (HQC) | 100.5% | ||
| Inter-day Precision | 1.5 (LQC) | CV ≤ 15% | 8.2% |
| 50 (MQC) | 5.3% | ||
| 400 (HQC) | 4.9% | ||
| Matrix Effect | Low & High Conc. | CV of IS-normalized matrix factor ≤ 15% | Pass |
| Recovery | Low, Mid, High | Consistent and reproducible | ~85% |
| Stability | Freeze-Thaw, Bench-Top, Long-Term | % Change within ±15% | Stable |
(LQC: Low QC; MQC: Medium QC; HQC: High QC; CV: Coefficient of Variation)
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative analysis of this compound in human plasma. The robust solid-phase extraction protocol ensures minimal matrix interference, and the method has been fully validated to meet the stringent requirements for bioanalytical assays in a regulated environment.[4][13][14] This application note serves as a comprehensive guide for researchers in clinical pharmacology and drug development requiring accurate this compound concentration data for pharmacokinetic assessments.
References
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Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available at: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . U.S. Food and Drug Administration. Available at: [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018 . U.S. Food and Drug Administration. Available at: [Link]
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ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available at: [Link]
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Guideline on bioanalytical method validation . European Medicines Agency (EMA). Available at: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available at: [Link]
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Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration. Available at: [Link]
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European Medicines Agency guideline on bioanalytical method validation: what more is there to say? . Ovid. Available at: [Link]
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Extraction of Acidic Drugs from Plasma with Polymeric SPE . Agilent. Available at: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 . U.S. Food and Drug Administration. Available at: [Link]
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Bioanalytical Method Validation for Biomarkers Guidance . U.S. Department of Health and Human Services. Available at: [Link]
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This compound - Wikipedia . Wikipedia. Available at: [Link]
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This compound | C13H20ClN3O4S2 | CID 71652 - PubChem . National Institutes of Health. Available at: [Link]
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SAMPLE PREPARATION . Phenomenex. Available at: [Link]
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A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column . PubMed. Available at: [Link]
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This compound - CAS Common Chemistry . CAS. Available at: [Link]
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Techniques for disrupting protein binding in sample preparation . Biotage. Available at: [Link]
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Extraction of Basic Drugs from Plasma with Polymeric SPE . Agilent. Available at: [Link]
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KEGG DRUG: this compound . KEGG. Available at: [Link]
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Quantitative determination of pimozide in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study . PubMed. Available at: [Link]
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Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry . PubMed. Available at: [Link]
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A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma . MDPI. Available at: [Link]
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Best-matched internal standard normalization in liquid chromatography-mass spectrometry metabolomics applied to environmental samples . DOI. Available at: [Link]
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Determination of Mebudipine in Human Plasma by Liquid Chromatography-tandem Mass Spectrometry . PubMed. Available at: [Link]
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Stable Isotope Standards For Mass Spectrometry . Eurisotop. Available at: [Link]
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Quantitative determination of pimozide in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study | Request PDF . ResearchGate. Available at: [Link]
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Novel LC-MS/MS Method for Quantification of Semaglutide in Human Plasma and its Application in Pharmacokinetic Studies . Walsh Medical Media. Available at: [Link]
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Application Notes & Protocols: A Multi-Assay Approach for Evaluating Mebutizide Cytotoxicity in Cell Culture
Introduction: Mebutizide and the Imperative for Cytotoxicity Profiling
This compound (INN) is a thiazide-like diuretic previously utilized in the management of hypertension and edema. Like other drugs in its class, its primary therapeutic action involves inhibiting the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water. While the therapeutic targets are well-defined, the potential for off-target effects and cellular toxicity, particularly at supra-therapeutic concentrations or during long-term exposure, necessitates a thorough investigation. Drug-induced cytotoxicity is a leading cause of compound attrition during preclinical development and a significant concern for post-market safety.
This document provides a comprehensive guide for researchers and drug development professionals to evaluate the cytotoxic potential of this compound. We present a multi-parametric strategy employing a suite of robust, validated cell-based assays. This approach moves beyond simple cell viability assessment to build a more nuanced understanding of the potential mechanisms of toxicity, including metabolic compromise, loss of membrane integrity, and induction of programmed cell death (apoptosis). The protocols and workflows described herein are designed to be adaptable for screening and mechanistic studies.
Scientific Rationale and Strategy
A robust cytotoxicity assessment relies on the principle of orthogonal testing—using multiple assays that interrogate different cellular health endpoints. A compound may, for example, inhibit mitochondrial respiration without immediately compromising membrane integrity. Relying on a single assay could therefore yield misleading results. Our proposed strategy integrates three core assays.
-
Metabolic Viability Assessment (MTT Assay): This assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes. A reduction in the conversion of the MTT tetrazolium salt to its colored formazan product is indicative of mitochondrial dysfunction and reduced cell viability.
-
Membrane Integrity Assessment (LDH Release Assay): This assay quantifies the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the cell culture supernatant upon plasma membrane damage. It is a hallmark of necrosis or late-stage apoptosis.
-
Apoptosis Assessment (Caspase-Glo® 3/7 Assay): This assay measures the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic cascade. Their activation is a strong indicator of induced programmed cell death.
Selecting Appropriate In Vitro Models
Given this compound's function as a diuretic, cell lines derived from renal tissue are of primary relevance. Additionally, as the liver is the principal site of drug metabolism, hepatic cell lines are essential for uncovering potential toxicity from metabolites.
-
Primary Target Organ Model: Human kidney proximal tubule epithelial cells (HK-2) or Human Embryonic Kidney cells (HEK293). These cells represent the primary site of action and potential renal toxicity.
-
Metabolic Competence Model: Human liver carcinoma cells (HepG2). This cell line retains many metabolic enzymes and is a gold standard for in vitro toxicology.
Experimental Workflow and Design
A systematic approach is crucial for generating reproducible and interpretable data. The overall workflow involves cell seeding, compound treatment, execution of the chosen cytotoxicity assays, and finally, data analysis.
General Workflow Diagram
Caption: General experimental workflow for assessing this compound cytotoxicity.
Essential Controls
For data to be valid, every assay plate must include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This establishes the 100% viability baseline.
-
Untreated Control: Cells in media only. Used to monitor for any effects of the vehicle itself.
-
Positive Control: Cells treated with a compound known to induce the specific type of cell death being measured (e.g., Doxorubicin for general cytotoxicity, Staurosporine for apoptosis). This confirms the assay is performing correctly.
-
Media Blank: Wells containing only cell culture media (no cells) to determine background signal.
Detailed Protocols
Note: All procedures should be performed in a sterile cell culture hood.
Protocol 1: MTT Metabolic Viability Assay
This protocol is adapted from standard methodologies.
Materials:
-
96-well clear, flat-bottom cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells (e.g., HK-2, HepG2) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Also prepare 2X solutions for vehicle and positive controls.
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the appropriate 1X final concentration drug dilutions or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer (DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: Damaged cells release LDH into the supernatant. This enzyme catalyzes a reaction that results in a color change, which is proportional to the amount of LDH released.
Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.
Materials:
-
96-well clear, flat-bottom cell culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, catalyst, and stop solution)
-
Lysis Buffer (10X, typically provided in the kit)
Procedure:
-
Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Create Maximum LDH Release Control: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the positive control wells (or a dedicated set of untreated wells). This lyses all cells and establishes the 100% LDH release value.
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit).
-
Measurement: Read the absorbance at 490 nm.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This protocol is based on the luminescent assay from Promega.
Materials:
-
96-well white, opaque-walled plates (for luminescence)
-
Caspase-Glo® 3/7 Reagent
-
Reconstituted Caspase-Glo® 3/7 Buffer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and treat as described in steps 1-4 of the MTT protocol. It is advisable to run a parallel plate for a viability assay (like MTT) to normalize caspase activity to cell number.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent and Buffer to room temperature. Prepare the working solution by mixing them according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 working solution directly to each well.
-
Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Read the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Data Normalization
For each assay, raw data must be normalized to the controls to determine the percentage of viability or cytotoxicity.
-
For MTT Assay (% Viability): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100
-
For Caspase Assay (Fold Induction): Fold Induction = (Luminescence_sample / Luminescence_vehicle)
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of this compound required to reduce the cell viability by 50%. This value is determined by plotting the normalized data against the log of the compound concentration and fitting the data to a four-parameter logistic (4PL) non-linear regression curve using software like GraphPad Prism or R.
Example Data Interpretation
The table below illustrates how results from the different assays can be synthesized to form a mechanistic hypothesis.
| Assay Endpoint | Cell Line | Hypothetical this compound IC50 | Interpretation |
| Metabolic Activity (MTT) | HK-2 (Kidney) | 75 µM | Moderate impact on mitochondrial function at higher concentrations. |
| Metabolic Activity (MTT) | HepG2 (Liver) | 150 µM | Liver cells appear less sensitive, suggesting toxicity is not primarily due to a stable metabolite. |
| Membrane Integrity (LDH) | HK-2 (Kidney) | > 200 µM | Little to no necrosis is observed at concentrations that impair metabolic activity. |
| Apoptosis (Caspase 3/7) | HK-2 (Kidney) | 80 µM | The IC50 for apoptosis induction closely matches the metabolic IC50, suggesting mitochondrial impairment leads to programmed cell death rather than necrosis. |
References
-
Mutschler, E. (1995). Arzneimittelwirkungen (in German). Wissenschaftliche Verlagsgesellschaft. [Link]
-
Arznei-Telegramm. (1982). Mebutizid (Resimatil). Arznei-Telegramm Online. [Link]
-
Loffing, J. (2004). Thiazide-sensitive Na+-Cl- cotransporter: a new player in regulated Ca2+ absorption in the kidney. Nephrology Dialysis Transplantation, 19(9), 2195-2197. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265-1290. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245. [Link]
-
Gerets, H. H., et al. (2012). Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and after compound exposure. Drug Metabolism and Disposition, 40(4), 694-702. [Link]
Application Notes and Protocols for the Use of Mebutizide in Combination with other Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Combination Therapy in Hypertension Management
Hypertension is a multifactorial disease, and achieving optimal blood pressure control often requires a multi-pronged therapeutic approach.[1] While monotherapy can be effective in some patients, a significant proportion require two or more antihypertensive agents with complementary mechanisms of action to reach their target blood pressure.[2][3] Combination therapy not only enhances antihypertensive efficacy but can also mitigate the side effects of individual agents and may offer superior cardiovascular protection.[1]
Mebutizide is a thiazide diuretic that exerts its antihypertensive effect primarily by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[4][5] This leads to increased urinary excretion of sodium and water, resulting in a reduction in extracellular volume and subsequently, a decrease in cardiac output and blood pressure.[5][6] In the long term, thiazide diuretics are also believed to lower peripheral vascular resistance through direct vasodilatory effects.[4]
This document provides a comprehensive guide for researchers and drug development professionals on the preclinical and clinical evaluation of this compound in combination with other major classes of antihypertensive agents. Given the limited publicly available data specific to this compound, the protocols and principles outlined herein are based on the well-established pharmacology of thiazide diuretics as a class. Researchers are advised to conduct initial dose-ranging and pharmacokinetic studies for this compound to establish its specific profile before proceeding with combination studies.
I. Scientific Foundation for this compound Combination Therapy
The synergistic or additive effects of combining this compound with other antihypertensive agents stem from their distinct mechanisms of action that target different pathways in blood pressure regulation.
A. This compound and Renin-Angiotensin-System (RAS) Inhibitors (ACE Inhibitors & Angiotensin II Receptor Blockers - ARBs)
-
Scientific Rationale: Thiazide diuretics like this compound can lead to a reflex increase in renin secretion due to volume depletion. ACE inhibitors and ARBs counteract this by blocking the renin-angiotensin-aldosterone system (RAAS), leading to a more pronounced blood pressure reduction.[7] Furthermore, RAS inhibitors can mitigate the hypokalemia often associated with thiazide diuretics.[8]
-
Expected Synergy: This combination is one of the most effective and widely recommended for hypertension management.[8][9]
B. This compound and Calcium Channel Blockers (CCBs)
-
Scientific Rationale: this compound reduces blood volume, while dihydropyridine CCBs are potent vasodilators. This dual approach of targeting both volume and vascular resistance leads to a significant additive blood pressure-lowering effect.[10]
-
Expected Synergy: This combination is highly effective, particularly in patient populations with low-renin hypertension.[10]
C. This compound and Beta-Blockers
-
Scientific Rationale: Beta-blockers reduce cardiac output and inhibit renin release, complementing the volume-reducing and vasodilatory effects of this compound.
-
Expected Synergy: This combination provides a dual mechanism for blood pressure control, although it may be associated with a higher risk of metabolic side effects compared to other combinations.
II. Preclinical Evaluation of this compound Combination Therapy
A. In Vitro Assessment of Vascular Effects
Objective: To determine the direct effects of this compound and its combination with other antihypertensive agents on vascular tone.
Protocol: Wire Myography for Vasorelaxation Studies
-
Tissue Preparation:
-
Isolate mesenteric arteries from spontaneously hypertensive rats (SHR) or another suitable animal model of hypertension.
-
Cut the arteries into 2 mm rings and mount them on a wire myograph in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Pre-constriction:
-
After an equilibration period, pre-constrict the arterial rings with a submaximal concentration of phenylephrine or angiotensin II to induce a stable contraction.
-
-
Concentration-Response Curves:
-
Generate cumulative concentration-response curves for this compound alone and for the combination partner (e.g., an ACE inhibitor, ARB, or CCB) alone.
-
To assess the combination effect, pre-incubate the arterial rings with a fixed, sub-threshold concentration of this compound before generating the concentration-response curve for the partner drug.
-
-
Data Analysis:
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect) for each drug and combination.
-
A leftward shift in the concentration-response curve of the partner drug in the presence of this compound suggests a synergistic or additive vasodilatory effect.
-
B. In Vivo Assessment of Antihypertensive Efficacy and Synergy
Objective: To evaluate the blood pressure-lowering efficacy and potential synergistic effects of this compound in combination with other antihypertensive agents in a living organism.
Protocol: Telemetry-Based Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)
-
Animal Model:
-
Use adult male or female SHRs, a well-established model of essential hypertension.
-
Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow for a recovery period of at least one week.
-
-
Experimental Design:
-
Establish baseline blood pressure readings for at least 48 hours.
-
Divide the animals into the following treatment groups:
-
Vehicle control
-
This compound alone (at various doses)
-
Partner antihypertensive agent alone (at various doses)
-
Combination of this compound and the partner agent (at various dose ratios)
-
-
-
Drug Administration:
-
Administer the drugs orally once daily for a period of 2-4 weeks.
-
-
Data Collection and Analysis:
-
Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Analyze the data to determine the time course and magnitude of blood pressure reduction for each treatment group.
-
Perform a synergy analysis using the isobolographic method or by calculating a combination index.
-
Synergy Analysis: Isobolographic Method
The isobolographic method is a rigorous way to determine if the effect of a drug combination is synergistic, additive, or antagonistic.
-
Dose-Response Curves: Generate dose-response curves for this compound alone and the partner drug alone to determine their respective ED50 values (the dose that produces 50% of the maximal effect).
-
Isobologram Construction:
-
Plot the ED50 of this compound on the x-axis and the ED50 of the partner drug on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
-
Combination Testing: Test several combinations of the two drugs at different ratios and determine the doses of each that, when combined, produce the 50% effect.
-
Interpretation:
-
If the data points for the effective combinations fall on the line of additivity, the interaction is additive.
-
If the data points fall below the line, the interaction is synergistic (a lower dose of each drug is needed to achieve the same effect).
-
If the data points fall above the line, the interaction is antagonistic.
-
III. Clinical Trial Design Considerations
For drug development professionals, the transition to clinical studies requires careful planning.
Phase IIa/IIb Study Protocol: A Randomized, Double-Blind, Factorial Design
Objective: To assess the efficacy and safety of this compound in combination with another antihypertensive agent (e.g., an ARB) in patients with mild to moderate essential hypertension.
-
Study Population:
-
Recruit male and female patients aged 18-75 years with a diagnosis of essential hypertension (e.g., seated diastolic blood pressure ≥ 95 mmHg and < 110 mmHg).
-
Include a washout period for any prior antihypertensive medications.
-
-
Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled, factorial design.
-
Randomize patients to receive one of the following treatments for 8-12 weeks:
-
Placebo
-
This compound (low dose)
-
This compound (high dose)
-
Partner ARB (low dose)
-
Partner ARB (high dose)
-
This compound (low dose) + ARB (low dose)
-
This compound (low dose) + ARB (high dose)
-
This compound (high dose) + ARB (low dose)
-
This compound (high dose) + ARB (high dose)
-
-
-
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in mean seated diastolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints:
-
Change from baseline in mean seated systolic blood pressure.
-
Proportion of patients achieving target blood pressure goals.
-
24-hour ambulatory blood pressure monitoring.
-
-
Safety Endpoints:
-
Incidence of adverse events.
-
Changes in laboratory parameters (e.g., serum potassium, uric acid, glucose).
-
Electrocardiogram (ECG) changes.
-
-
-
Statistical Analysis:
-
Use an analysis of covariance (ANCOVA) model to compare the treatment groups.
-
The factorial design allows for the assessment of the individual effects of each drug and their interaction.
-
IV. Data Presentation and Visualization
Quantitative Data Summary
| Parameter | This compound (Low Dose) | This compound (High Dose) | Partner Drug (Low Dose) | Partner Drug (High Dose) | Combination (Low/Low) | Combination (High/High) |
| Change in SBP (mmHg) | ||||||
| Change in DBP (mmHg) | ||||||
| % Responders | ||||||
| Adverse Event Rate (%) |
This table should be populated with data from preclinical or clinical studies.
Diagrams
Caption: Workflow for in vivo synergy assessment.
V. Conclusion
The combination of this compound with other antihypertensive agents, particularly RAS inhibitors and CCBs, represents a rational and evidence-based approach to hypertension management. The protocols and guidelines presented in this document provide a framework for the systematic evaluation of these combinations, from preclinical in vitro and in vivo studies to clinical trial design. By understanding the complementary mechanisms of action and rigorously assessing for synergy, researchers and drug development professionals can advance the development of more effective and safer combination therapies for hypertension.
VI. References
-
Duarte, J. D., & Cooper-DeHoff, R. M. (2010). Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. Expert review of cardiovascular therapy, 8(6), 793–802. [Link]
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Akbar, S., & Rehman, S. (2023). Thiazide Diuretics. In StatPearls. StatPearls Publishing. [Link]
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Wikipedia contributors. (2023). ACE inhibitor and thiazide combination. In Wikipedia, The Free Encyclopedia. [Link]
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GoodRx. (2024). Thiazide Diuretics' Mechanism of Action. [Link]
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GoodRx. (n.d.). Calcium channel blocker / ARB / thiazide diuretic combinations. [Link]
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Tsioufis, C., Andrikou, I., & Thomopoulos, C. (2015). Efficacy and safety of calcium channel blocker/diuretics combination therapy in hypertensive patients: a meta-analysis. Journal of hypertension, 33(7), 1343–1350. [Link]
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Tallarida, R. J. (2011). Quantitative methods for assessing drug synergism. Life sciences, 89(13-14), 433–438. [Link]
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Dr.Oracle. (2025). Is it reasonable to start hypertension treatment with a combination of an Angiotensin-Converting Enzyme (ACE) inhibitor and a thiazide diuretic?. [Link]
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Tocci, G., & Volpe, M. (2018). Safety implications of combining ACE inhibitors with thiazides for the treatment of hypertensive patients. Expert opinion on drug safety, 17(1), 57–67. [Link]
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Weaver, J. S. (2014). Mechanism of Thiazide Diuretic Arterial Pressure Reduction: The Search Continues. American journal of physiology. Regulatory, integrative and comparative physiology, 307(4), R353–R359. [Link]
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Grokipedia. (n.d.). ACE inhibitor and thiazide combination. [Link]
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JoVE. (2024). Antihypertensive Drugs: Thiazide-Class Diuretics. [Link]
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Ruoff, G. (1989). ACE inhibitors and diuretics. The benefits of combined therapy for hypertension. Postgraduate medicine, 85(3), 127–132, 137–139. [Link]
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GoodRx. (n.d.). Popular Beta Blocker Thiazide Diuretic Combinations List, Drug Prices and Medication Information. [Link]
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Psaty, B. M., & Furberg, C. D. (2007). Thiazide-type diuretics and beta-adrenergic blockers as first-line drug treatments for hypertension. Circulation, 115(1), 57–63. [Link]
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Chapman, N., & Poulter, N. R. (2003). Combining renin-angiotensin-aldosterone system blockade with diuretic therapy for treatment of hypertension. Journal of the renin-angiotensin-aldosterone system : JRAAS, 4(2), 67–73. [Link]
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Safar, M. E. (2014). Thiazide-like/calcium channel blocker agents: a major combination for hypertension management. American journal of cardiovascular drugs : drugs, devices, and other interventions, 14(6), 423–432. [Link]
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Mayo Clinic. (2023). Beta-adrenergic blocking agent and thiazide diuretic combination (Oral route). [Link]
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Prisant, L. M. (1997). Results of Hypertension Treatment With Low-Dose Combinations of a β-Adrenergic Blocker and a Diuretic. American Journal of Hypertension, 10(7_pt_2), 161S–166S. [Link]
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Volpe, M. (2012). Rationale for triple fixed-dose combination therapy with an angiotensin II receptor blocker, a calcium channel blocker, and a thiazide diuretic. Vascular health and risk management, 8, 333–341. [Link]
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Myers, M. G. (1987). Potential Benefit of Combination Therapy With Diuretics and Beta Blockers Having Intrinsic Sympathomimetic Activity. Canadian journal of cardiology, 3(4), 185–189. [Link]
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Shari, O., & Prasanna, P. (2024). Angiotensin Receptor Blockers and HCTZ Combination Drugs. In StatPearls. StatPearls Publishing. [Link]
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FNP, K. M. D. M. F. (2020). Managing Hypertension Using Combination Therapy. American Family Physician, 101(6), 342-349. [Link]
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Bakris, G. L., et al. (2023). Single-Pill Combination Therapy for the Management of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 80(12), 2419–2433. [Link]
-
Sica, D. A. (2003). Angiotensin receptor blockers and diuretics as combination therapy: Clinical implications. American Journal of Hypertension, 16(S3), 16S-21S. [Link]
-
Malyutina, S., et al. (2019). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in molecular biology (Clifton, N.J.), 1957, 431–451. [Link]
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American College of Cardiology. (2019). Two-Drug Combos Using Popular Calcium Channel Blocker Show Superiority in Lowering Blood Pressure. [Link]
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Application Note: A Comprehensive Protocol for Evaluating the Stability of Mebutizide in Various Solvents
Introduction
Mebutizide is a thiazide diuretic used in the management of hypertension.[1][2] As with any active pharmaceutical ingredient (API), ensuring its stability throughout the manufacturing process, formulation, and storage is critical to guarantee its safety, efficacy, and quality.[3] Stability testing provides the necessary evidence to establish a retest period for the drug substance and a shelf life for the drug product.[4][5] This application note provides a detailed protocol for conducting stability testing of this compound in a range of solvents commonly used in pharmaceutical development. The protocols outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) Q1A (R2) guidelines to ensure regulatory compliance and scientific rigor.[4][5][6]
This compound, a benzothiadiazine derivative, possesses functional groups susceptible to degradation, such as sulfonamide and a secondary amine within a heterocyclic ring system.[1][7] Understanding its degradation pathways is crucial for developing stable formulations.[8][9] The primary degradation pathways for many pharmaceuticals include hydrolysis, oxidation, and photolysis.[8] This study will focus on assessing the intrinsic stability of this compound in solution to identify potential degradation liabilities early in the development process.
Experimental Design: A Rationale-Driven Approach
The design of this stability study is based on a systematic evaluation of this compound's behavior in solvents with varying polarities and proticities. This approach allows for the identification of specific chemical incompatibilities and the elucidation of potential degradation mechanisms.
Solvent Selection: Probing this compound's Chemical Environment
The choice of solvents is critical for a comprehensive stability assessment. The selected solvents represent a range of chemical properties relevant to pharmaceutical manufacturing and formulation:
-
Aqueous Buffers (pH 4.0, 7.0, and 9.0): To evaluate the susceptibility of this compound to hydrolysis under acidic, neutral, and basic conditions. The pH of maximum stability can be determined from this data.[8]
-
Methanol and Ethanol: Common polar protic solvents used in synthesis, purification, and as co-solvents in liquid formulations.
-
Acetonitrile: A polar aprotic solvent, often used in reversed-phase HPLC mobile phases and as a reaction solvent.
-
Propylene Glycol: A common excipient in liquid and semi-solid formulations.
-
Polyethylene Glycol 400 (PEG 400): A non-volatile liquid polymer frequently used in oral and topical formulations.
Forced Degradation (Stress Testing): Unveiling Potential Degradants
Forced degradation studies are essential to identify likely degradation products and to establish the stability-indicating nature of the analytical method.[10] These studies involve exposing this compound solutions to stress conditions more severe than those used for accelerated stability testing.
-
Acid and Base Hydrolysis: Treatment with 0.1 N HCl and 0.1 N NaOH at elevated temperatures.
-
Oxidative Degradation: Exposure to 3% hydrogen peroxide.
-
Thermal Degradation: Heating the solid drug substance and solutions at elevated temperatures (e.g., 60°C).
-
Photostability: Exposing the solid drug and solutions to light according to ICH Q1B guidelines.[6]
Detailed Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be prepared fresh daily.
-
Working Solution Preparation (100 µg/mL): Transfer 1.0 mL of the this compound stock solution to a 10 mL volumetric flask. Dilute to volume with the respective study solvent (aqueous buffers, methanol, ethanol, acetonitrile, propylene glycol, or PEG 400).
Protocol 2: Stability Sample Generation and Storage
-
Prepare working solutions of this compound in each of the selected solvents as described in Protocol 1.
-
Transfer aliquots of each solution into individual, tightly capped amber glass vials to protect from light.
-
Place the vials in stability chambers maintained at the following conditions:
-
At each designated time point (0, 1, 2, 4, 8, and 12 weeks), withdraw a vial from each storage condition for analysis.
Protocol 3: HPLC-UV Method for this compound Quantification
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this compound and the detection of any degradation products. The method parameters should be optimized and validated for specificity, linearity, precision, accuracy, and robustness.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 275 nm |
Method Rationale: A C18 column is a versatile choice for the separation of moderately polar compounds like this compound. The mobile phase composition provides a balance of organic modifier and aqueous buffer to achieve good peak shape and retention. A pH of 3.5 is chosen to ensure the consistent ionization state of this compound. UV detection at 275 nm is selected based on the chromophoric nature of the benzothiadiazine ring system.[11]
Protocol 4: Sample Analysis
-
At each time point, retrieve the stability samples.
-
Allow the samples to equilibrate to room temperature.
-
If necessary, dilute the samples with the initial mobile phase to fall within the linear range of the calibration curve.
-
Inject the samples onto the HPLC system.
-
Record the peak area of the this compound peak and any new peaks that appear.
Data Analysis and Presentation
The stability of this compound in each solvent will be determined by calculating the percentage of the initial concentration remaining at each time point. The appearance of new peaks in the chromatogram should be noted, and their peak areas recorded to monitor the formation of degradation products.
Table 1: this compound Stability Data in Various Solvents at 40°C/75% RH
| Solvent | Initial Assay (%) | Week 1 (%) | Week 2 (%) | Week 4 (%) | Week 8 (%) | Week 12 (%) |
| pH 4.0 Buffer | 100.0 | |||||
| pH 7.0 Buffer | 100.0 | |||||
| pH 9.0 Buffer | 100.0 | |||||
| Methanol | 100.0 | |||||
| Ethanol | 100.0 | |||||
| Acetonitrile | 100.0 | |||||
| Propylene Glycol | 100.0 | |||||
| PEG 400 | 100.0 |
Table 2: Summary of this compound Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 N HCl, 60°C, 24h | |||
| 0.1 N NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Heat (Solid), 60°C, 7d | |||
| Photostability (ICH Q1B) |
Experimental Workflow and Visualization
The overall experimental workflow for the this compound stability study is depicted in the following diagram.
Caption: this compound Stability Testing Workflow
Conclusion
This application note provides a comprehensive and scientifically sound framework for evaluating the stability of this compound in various solvents. By following these detailed protocols, researchers and drug development professionals can generate robust stability data that is essential for formulation development, regulatory submissions, and ensuring the overall quality and safety of this compound-containing products. The insights gained from these studies will guide the selection of appropriate excipients and storage conditions to maintain the therapeutic integrity of this compound.
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Application Notes and Protocols for Studying the Diuretic Effect of Mebutizide
Introduction: Unveiling the Diuretic Potential of Mebutizide
This compound, a compound belonging to the benzothiadiazine class of molecules, is structurally analogous to thiazide diuretics.[1][2] Thiazide diuretics are a cornerstone in the management of hypertension and edematous conditions, exerting their effects by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[3][4][5] This inhibition leads to increased excretion of sodium and water, thereby reducing extracellular fluid volume.[6] Given its structural similarity, it is hypothesized that this compound shares this mechanism of action.
These application notes provide a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to meticulously evaluate the diuretic efficacy of this compound. The described methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility of findings.
PART 1: Preclinical In-Vivo Assessment of Diuretic Activity
The foundational in-vivo assay to characterize the diuretic effect of a novel compound is the modified Lipschitz test in a rat model.[7][8] This test allows for the quantitative assessment of urine output (diuresis), as well as the excretion of key electrolytes, namely sodium (natriuresis) and potassium (kaliuresis).[9]
Causality Behind Experimental Choices
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g) are the preferred models due to their well-characterized renal physiology and historical use in diuretic studies, allowing for robust comparisons.[8]
-
Control Groups: The inclusion of a vehicle control (normal saline) and a positive control (a well-characterized diuretic like hydrochlorothiazide) is crucial for validating the experimental setup and providing a benchmark for the diuretic effect of this compound.[10]
-
Hydration Status: Pre-hydrating the animals with a saline load ensures a baseline urine flow, making it easier to detect a diuretic-induced increase in urine output.[8]
-
Fasting: Fasting the animals overnight minimizes variability in urine output and composition due to food and water intake.[10]
Experimental Workflow Diagram
Caption: Experimental workflow for the in-vivo diuretic study.
Detailed In-Vivo Protocol
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Hydrochlorothiazide (positive control)
-
Normal saline (0.9% NaCl)
-
Metabolic cages for rats[11]
-
Gavage needles
-
Graduated cylinders
Procedure:
-
Animal Acclimatization and Preparation:
-
Grouping and Dosing:
-
Divide the animals into at least four groups (n=6 per group):
-
Group I: Vehicle Control (Normal Saline)
-
Group II: Positive Control (Hydrochlorothiazide, e.g., 10 mg/kg)
-
Group III: this compound (Low Dose, e.g., 25 mg/kg)
-
Group IV: this compound (High Dose, e.g., 50 mg/kg)
-
-
Record the initial body weight of each animal.
-
Administer a saline load of 5 ml/100 g body weight to all animals by oral gavage to ensure a uniform state of hydration.[14]
-
Immediately after the saline load, administer the respective treatments (vehicle, hydrochlorothiazide, or this compound) via oral gavage.
-
-
Urine Collection:
-
Sample Analysis:
-
Measure the volume of urine collected for each animal at each time point.
-
Centrifuge a small aliquot of the urine to remove any particulate matter.
-
Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or ion-selective electrodes.[10][15][16]
-
Data Presentation and Analysis
Table 1: Expected Diuretic and Electrolyte Excretion Profile of this compound in Rats
| Group | Treatment | Urine Volume (mL/5h) | Urine Na+ (mEq/L) | Urine K+ (mEq/L) | Urine Cl- (mEq/L) |
| I | Vehicle Control (Saline) | 1.5 ± 0.3 | 80 ± 10 | 40 ± 5 | 90 ± 12 |
| II | Hydrochlorothiazide (10 mg/kg) | 4.5 ± 0.7 | 150 ± 20 | 60 ± 8 | 160 ± 22 |
| III | This compound (25 mg/kg) | 3.0 ± 0.5 | 120 ± 15 | 50 ± 6 | 130 ± 18 |
| IV | This compound (50 mg/kg) | 5.0 ± 0.8 | 160 ± 25 | 65 ± 9 | 170 ± 25 |
Values are presented as mean ± SEM and are hypothetical based on expected thiazide-like diuretic effects.
Statistical Analysis:
The collected data should be analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control group.[17][18] A p-value of less than 0.05 is typically considered statistically significant.
PART 2: Mechanistic Insights - The Hypothesized Action of this compound
As a benzothiadiazine derivative, this compound is presumed to act as a thiazide-like diuretic.[2] The primary molecular target for this class of drugs is the Na+/Cl- cotransporter located in the apical membrane of the cells of the distal convoluted tubule.[3]
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action of this compound.
By inhibiting the Na+/Cl- cotransporter, this compound is expected to decrease the reabsorption of sodium and chloride from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the urine, which in turn osmotically retains water, resulting in diuresis.[5] The increased delivery of sodium to the distal nephron can also lead to an increased exchange for potassium, potentially causing hypokalemia, a known side effect of thiazide diuretics.[19]
PART 3: Trustworthiness and Self-Validation of the Protocol
The robustness of this protocol is ensured by several key elements:
-
Concurrent Controls: The use of both negative (vehicle) and positive (hydrochlorothiazide) controls in every experiment provides internal validation. A significant effect of the positive control confirms the sensitivity of the assay, while the lack of effect in the vehicle group ensures that the observed diuresis is not due to the experimental procedure itself.
-
Dose-Response Relationship: Testing at least two different doses of this compound allows for the establishment of a dose-response relationship. A clear increase in diuretic effect with increasing doses strengthens the evidence for a true pharmacological effect.
-
Reproducibility: The detailed, step-by-step nature of the protocol is designed to maximize reproducibility across different laboratories and research teams.
PART 4: Ethical Considerations in Animal Studies
All animal experiments must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals.[20][21] This includes:
-
Justification of Animal Use: The scientific rationale for using animals and the potential benefits of the research must outweigh the potential for animal suffering.
-
Minimizing Pain and Distress: All procedures should be designed to minimize any pain or distress to the animals. The use of appropriate handling techniques and, if necessary, analgesics or anesthetics is mandatory.[18]
-
The Three Rs: The principles of Replacement, Reduction, and Refinement should be applied. This involves considering alternatives to animal testing, using the minimum number of animals necessary to obtain statistically significant results, and refining experimental procedures to improve animal welfare.[21]
-
Institutional Animal Care and Use Committee (IACUC) Approval: All protocols must be reviewed and approved by an institutional animal care and use committee before the commencement of any experiments.
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- 18. Evaluation of diuretic efficacy and antiurolithiatic potential of ethanolic leaf extract of Annona squamosa Linn. in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selected mechanisms of diuretic-induced electrolyte changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sketchviz.com [sketchviz.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Mebutizide in Cardiovascular Research
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Mebutizide. This guide provides in-depth technical details, the scientific rationale behind experimental choices, and step-by-step methodologies for robust and reproducible studies.
Introduction to this compound: A Thiazide Diuretic with Antihypertensive Properties
This compound is a diuretic of the thiazide class, characterized by its benzothiadiazine structure.[1] Like other thiazide diuretics, its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water and electrolytes.[1][2] The ensuing reduction in plasma volume and cardiac output contributes to its antihypertensive effects.[1]
However, the long-term blood pressure-lowering effect of thiazide diuretics is thought to involve mechanisms beyond simple diuresis.[3] Research suggests that these compounds may also exert direct effects on the vasculature, leading to a reduction in total peripheral resistance.[3][4] Potential mechanisms for this vascular effect include alterations in ion flux in vascular smooth muscle cells and calcium desensitization linked to the Rho-Rho kinase pathway.[4][5]
These application notes will provide protocols to investigate both the diuretic and potential direct vascular effects of this compound, offering a comprehensive approach to characterizing its cardiovascular profile.
PART 1: In Vivo Cardiovascular Research Applications
In vivo studies are crucial for understanding the systemic effects of this compound on blood pressure and fluid balance in a whole-organism context. The Spontaneously Hypertensive Rat (SHR) is a widely used and relevant model for essential hypertension.[6]
Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol details the methodology to assess the blood pressure-lowering effects of this compound in a well-established genetic model of hypertension.
Scientific Rationale: The SHR model develops hypertension without any surgical or chemical induction, closely mimicking human essential hypertension.[7] Evaluating this compound in this model provides strong preclinical evidence of its potential as an antihypertensive agent.
Experimental Workflow:
Caption: Workflow for in vivo antihypertensive study.
Detailed Protocol:
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles[8]
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Metabolic cages[9]
Procedure:
-
Animal Acclimation: Acclimate SHR rats to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP) of conscious, restrained rats using the tail-cuff method for three consecutive days to obtain a stable baseline.
-
Group Allocation: Randomly divide the animals into treatment groups (n=8-10 per group):
-
Drug Preparation and Administration: Prepare a homogenous suspension of this compound in the vehicle. Administer the assigned treatment daily via oral gavage for a period of 4-6 weeks.[8] The volume should be kept consistent, typically 5 mL/kg.[8]
-
Monitoring: Measure and record blood pressure and body weight weekly.
-
Final Measurements: At the end of the treatment period, record the final blood pressure.
-
Data Analysis: Analyze the change in blood pressure from baseline for each group. Statistical significance can be determined using ANOVA followed by a post-hoc test.
Expected Outcomes: A significant reduction in systolic blood pressure is expected in the this compound-treated groups compared to the vehicle control. The magnitude of this effect can be compared to the positive control.
| Treatment Group | Typical Dosage (mg/kg/day) | Expected SBP Reduction (mmHg) |
| Vehicle Control | - | No significant change |
| This compound (Low Dose) | 1.5 | 15 - 25 |
| This compound (High Dose) | 10 | 30 - 45[6] |
| Hydrochlorothiazide | 10 | 35 - 50[11] |
| Note: Expected SBP reduction is an estimate based on studies with similar thiazide diuretics and may vary. |
Assessment of Diuretic and Natriuretic Activity
This protocol, based on the Lipschitz test, is designed to quantify the diuretic, natriuretic (sodium excretion), and saluretic (sodium and chloride excretion) effects of this compound.[12][13]
Scientific Rationale: This assay directly measures the primary pharmacological effect of this compound as a diuretic, providing essential information on its potency and mechanism of action at the renal level.
Detailed Protocol:
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle (Normal saline, 0.9% NaCl)
-
Positive control (Furosemide, 10 mg/kg)[2]
-
Metabolic cages[9]
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Preparation: Fast the rats for 18 hours prior to the experiment, with free access to water.[3]
-
Hydration: Administer normal saline (25 ml/kg) orally to all animals to ensure a uniform state of hydration.[12]
-
Group Allocation and Dosing: Immediately after hydration, divide the rats into treatment groups (n=6 per group) and administer the following via oral gavage:
-
Vehicle control (Normal saline, 25 ml/kg)
-
This compound (e.g., 25 mg/kg)
-
Positive control (Furosemide, 10 mg/kg in normal saline)
-
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine for 5 to 24 hours.[3][9]
-
Urine Analysis:
-
Measure the total volume of urine for each rat.
-
Centrifuge the urine samples to remove any debris.
-
Determine the concentrations of Na+, K+, and Cl- in the urine using a flame photometer or ion-selective electrodes.
-
-
Data Calculation and Analysis:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Natriuretic Index: (Urinary Na+ excretion of test group) / (Urinary Na+ excretion of control group)
-
Saluretic Index: (Urinary (Na+ + Cl-) excretion of test group) / (Urinary (Na+ + Cl-) excretion of control group)
-
Na+/K+ Ratio: To assess potassium-sparing effects.
-
Expected Outcomes: this compound is expected to significantly increase urine volume and the excretion of sodium and chloride compared to the vehicle control, resulting in diuretic, natriuretic, and saluretic indices greater than 1.
PART 2: In Vitro Cardiovascular Research Applications
In vitro studies are essential for dissecting the direct cellular and molecular mechanisms of this compound on the vasculature, independent of its systemic diuretic effects.
Vascular Reactivity in Isolated Aortic Rings
This ex vivo protocol assesses the direct vasorelaxant or vasoconstrictor effects of this compound on isolated rat aortic rings.
Scientific Rationale: This assay determines if this compound has a direct effect on vascular smooth muscle tone. It can differentiate between endothelium-dependent and -independent mechanisms of action. Some studies suggest that the vasorelaxant effects of diuretics are only observable in the presence of plasma.[14]
Experimental Workflow:
Caption: Workflow for aortic ring vascular reactivity assay.
Detailed Protocol:
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Aortic Ring Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.[15]
-
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Equilibrate the rings under a resting tension of 1.5-2.0 g for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Viability Check:
-
Contract the rings with 60 mM KCl.
-
After washing, contract the rings with phenylephrine (1 µM).
-
Once a stable plateau is reached, assess endothelium integrity by adding acetylcholine (1 µM). A relaxation of >70% indicates intact endothelium.
-
-
Vasorelaxation Assay:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., 10^-8 to 10^-4 M).
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.
Expected Outcomes: If this compound has direct vasorelaxant properties, a dose-dependent relaxation of the pre-contracted aortic rings will be observed.
Investigation of the RhoA/Rho-Kinase Signaling Pathway
Scientific Rationale: The RhoA/Rho-kinase pathway plays a critical role in regulating vascular smooth muscle contraction and is implicated in the pathophysiology of hypertension.[16][17] Thiazide-like diuretics have been shown to inhibit agonist-induced vasoconstriction through calcium desensitization linked to this pathway.[5] Investigating the effect of this compound on this pathway can provide insights into its potential direct vascular mechanisms.
Signaling Pathway:
Caption: Potential inhibition of the RhoA/ROCK pathway by this compound.
Protocol: Western Blot for RhoA and Phosphorylated MYPT1
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
This compound
-
Angiotensin II
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-RhoA, anti-phospho-MYPT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Culture VSMCs to 80-90% confluency. Serum-starve the cells for 24 hours. Pre-treat the cells with this compound (e.g., 10 µM) for 1-2 hours, followed by stimulation with angiotensin II (100 nM) for 15-30 minutes.
-
Protein Extraction: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Expected Outcomes: If this compound inhibits the RhoA/Rho-kinase pathway, a decrease in the phosphorylation of MYPT1 (a downstream target of ROCK) in the this compound-treated cells stimulated with angiotensin II would be expected.
PART 3: Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound's cardiovascular effects. By combining in vivo assessments of antihypertensive efficacy and diuretic activity with in vitro investigations into direct vascular mechanisms, researchers can build a comprehensive pharmacological profile of this compound.
Future studies could explore the long-term effects of this compound on cardiovascular remodeling, its potential interactions with other antihypertensive agents, and a more in-depth elucidation of its molecular targets in vascular smooth muscle. Such research will be invaluable for the continued development and optimal clinical application of this compound and other thiazide diuretics in the management of cardiovascular diseases.
References
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Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage. RJPTSimLab. Available from: [Link]
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Antihypertensive Drugs: Thiazide-Class Diuretics. JoVE. (2024). Available from: [Link]
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Duarte JD, Cooper-DeHoff RM. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. Expert Rev Cardiovasc Ther. 2010;8(6):793-802. Available from: [Link]
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Hughes AD. Mechanism of Thiazide Diuretic Arterial Pressure Reduction: The Search Continues. Am J Hypertens. 2020;33(3):196-198. Available from: [Link]
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Study of diuretic activity of drugs using ratsmice.pptx. SlideShare. Available from: [Link]
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Ueno M, et al. Effects of thiazide diuretic on vascular eicosanoid system of spontaneously hypertensive rats. Prostaglandins Leukot Essent Fatty Acids. 1993;49(5):853-8. Available from: [Link]
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Groppelli A, et al. Differential effect of low dose thiazides on the Renin Angiotensin system in genetically hypertensive and normotensive rats. J Am Soc Hypertens. 2012;6(5):343-51. Available from: [Link]
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Chan PS, et al. Sequential Method for Combined Screening Antihypertensive and Diuretic Agents in the Same Spontaneously Hypertensive Rat (SHR). J Pharmacol Methods. 1980;3(4):315-25. Available from: [Link]
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Rao AS, et al. Observations on Diuretic Assay Methods using Rat and Dog. Indian J Physiol Pharmacol. 1961;5:113-9. Available from: [Link]
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Study of Diuretic Activity of Given Drug in Metabolic Cage | Ex-Pharm Simulation Software. YouTube. (2024). Available from: [Link]
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Al-Qusairi S, et al. The non-diuretic hypotensive effects of thiazides are enhanced during volume depletion states. PLoS One. 2017;12(7):e0181376. Available from: [Link]
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Reams G, et al. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension. Hypertension. 1993;21(5):643-7. Available from: [Link]
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Ishibashi T, et al. Sodium-potassium pump current in smooth muscle cells from mesenteric resistance arteries of the guinea-pig. J Physiol. 1997;502 ( Pt 2)(Pt 2):353-65. Available from: [Link]
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MacKay A, et al. Demonstration of an in vitro direct vascular relaxant effect of diuretics in the presence of plasma. J Cardiovasc Pharmacol. 1997;30(1):68-74. Available from: [Link]
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Aortic Ring Assay. JoVE. Available from: [Link] aortic-ring-assay
-
Protocol for Aortic Ring Assay. Daily Bio Review. (2025). Available from: [Link]
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Zhou MS, et al. Thiazide diuretics, endothelial function, and vascular oxidative stress. J Hypertens. 2012;30(3):521-30. Available from: [Link]
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Aortic ring assay. protocols.io. Available from: [Link]
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Sorci-Thomas MG, et al. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX. 2020;7:100827. Available from: [Link]
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Hattori Y, et al. Na+/K(+)-ATPase activity in vascular smooth muscle from streptozotocin diabetic rat. Am J Physiol. 1993;264(5 Pt 1):C1285-92. Available from: [Link]
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Rodent Anesthesia and Analgesia Guideline. Knowledge Base. (2025). Available from: [Link]
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Hattori Y, et al. Na+/K+-ATPase activity in vascular smooth muscle from streptozotocin diabetic rat. Cardiovasc Res. 1993;27(10):1872-7. Available from: [Link]
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Chen X, et al. Thiazide-like diuretics attenuate agonist-induced vasoconstriction by calcium desensitization linked to Rho kinase. Hypertension. 2005;45(2):245-51. Available from: [Link]
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Musini VM, et al. Blood pressure-lowering efficacy of monotherapy with thiazide diuretics for primary hypertension. Cochrane Database Syst Rev. 2014;(5):CD003824. Available from: [Link]
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Pérez-Alvarez S, et al. Cardiac cellular actions of hydrochlorothiazide. Acta Physiol Scand. 2001;172(3):205-13. Available from: [Link]
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Allen JC, et al. Na+-K+-ATPase in vascular smooth muscle. Am J Physiol. 1986;250(4 Pt 1):C536-9. Available from: [Link]
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Teixeira CE, Webb RC. The RhoA/Rho-Kinase Signaling Pathway in Vascular Smooth Muscle Contraction: Biochemistry, Physiology, and Pharmacology. In: Comprehensive Hypertension. Elsevier; 2007. p. 167-181. Available from: [Link]
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In-vitro and in-vivo methods of diuretics & antihypertensive final.pptx. SlideShare. Available from: [Link]
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T-C, L. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic. J Am Soc Hypertens. 2016;10(9):707-15. Available from: [Link]
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What is the best way to measure Na/K atpase activity?. ResearchGate. (2014). Available from: [Link]
-
Nuno D, et al. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension. Int J Mol Sci. 2023;24(22):16492. Available from: [Link]
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A Systematic Review on Rho-Kinase as a Potential Therapeutic Target fo | RRU. Dove Press. (2020). Available from: [Link]
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Turner PV, et al. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. J Am Assoc Lab Anim Sci. 2011;50(5):600-13. Available from: [Link]
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The complex role of RhoA in regulating vascular smooth muscle cell phenotype in Type 2 diabetes. OAE Publishing Inc. Available from: [Link]
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El-Yazbi AF, et al. Role of RhoA and Rho-associated kinase in phenotypic switching of vascular smooth muscle cells. Pharmacol Res. 2022;182:106318. Available from: [Link]
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SHR(Spontaneous Hypertensive Rat). Inotiv. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Mebutizide
Welcome to the technical support guide for Mebutizide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to address the significant challenge of this compound's poor solubility in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical methodologies required to advance your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a thiazide-like diuretic used in the management of hypertension.[1] Its chemical structure, C₁₃H₂₀ClN₃O₄S₂, lends it a hydrophobic nature, resulting in poor aqueous solubility.[2][3] This low solubility is a critical hurdle in pharmaceutical development, as it can lead to low absorption and variable bioavailability, potentially compromising therapeutic efficacy.[4][5] this compound is classified as a benzothiadiazinesulfonamide derivative.[2]
Q2: What are the key physicochemical properties of this compound I should be aware of?
Understanding the fundamental properties of this compound is the first step in designing an effective solubilization strategy.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₂₀ClN₃O₄S₂ | [6] |
| Molar Mass | 381.9 g/mol | [7] |
| Nature | Thiazide Diuretic | [8][9] |
| Predicted XLogP3 | 2.4 | [2] |
| Solubility Profile | Poorly soluble in water. As a sulfonamide-containing compound, its solubility is expected to be pH-dependent. | [10] |
The predicted XLogP3 value of 2.4 suggests a significant lipophilic character, which is a primary contributor to its low water solubility.
Q3: What are the primary strategies for solubilizing a compound like this compound?
For a weakly acidic, poorly soluble compound like this compound, several formulation strategies can be employed. These range from simple benchtop methods for in vitro assays to more complex systems for preclinical and clinical formulations.[11][12] The main approaches include:
-
pH Adjustment: Capitalizing on the acidic sulfonamide groups to increase solubility in alkaline conditions.[][14]
-
Cosolvency: Using water-miscible organic solvents to reduce the polarity of the aqueous medium.[15][16]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to encapsulate the hydrophobic drug.[17][18]
-
Advanced Formulations: Developing systems such as solid dispersions or lipid-based delivery systems for significant bioavailability enhancement.[4][19]
Troubleshooting Guide: From Benchtop to Preclinical
This section addresses common issues encountered during experimentation and provides a logical, step-by-step approach to overcoming them.
Scenario 1: Preparing an Aqueous Stock Solution for In Vitro Screening
Problem: "I need to prepare a 10 mM stock solution of this compound for a cell-based assay, but it won't dissolve in my aqueous buffer."
Root Cause: The high lipophilicity and crystalline nature of this compound prevent its dissolution in neutral aqueous media at high concentrations.
Solution Workflow:
Caption: Decision workflow for preparing an initial this compound stock solution.
Expert Recommendation: For most in vitro applications, starting with a high-concentration stock in 100% DMSO is the most common and effective initial step. However, it is critical to ensure the final concentration of DMSO in the assay medium is non-toxic to the cells (typically <0.5%). If DMSO is not an option, pH adjustment is the next logical approach.
Scenario 2: Precipitation Upon Dilution in Aqueous Media
Problem: "My this compound, dissolved in DMSO, precipitates immediately when I dilute it into my phosphate-buffered saline (PBS) or cell culture medium."
Root Cause: This is a classic issue of a solvent shift. When the DMSO stock is introduced to the aqueous environment, the drug is no longer in a favorable solvent system, causing it to crash out of solution. The concentration you have reached exceeds its thermodynamic solubility in the final medium.
Solution: Surfactants and Serum
-
Mechanism: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.[5] Similarly, proteins like albumin in fetal bovine serum (FBS) can bind to lipophilic compounds, preventing their precipitation.
-
Troubleshooting Steps:
-
Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.1% - 0.5% v/v) to your aqueous buffer before adding the this compound stock. This can help maintain solubility.[20]
-
Leverage Serum: If your experiment uses cell culture medium, ensure it is supplemented with a standard concentration of FBS (e.g., 10%). The albumin present will act as a natural solubilizing agent.
-
Reduce Final Concentration: You may be attempting to work at a concentration that is too high. Perform a serial dilution to find the highest workable concentration that remains in solution (the kinetic solubility limit).
-
Scenario 3: Need for Higher Concentrations in Preclinical Formulations
Problem: "For my in vivo animal studies, I require a higher and more stable concentration of this compound than co-solvents can provide, and the formulation must be biocompatible."
Root Cause: Simple co-solvent and pH-based systems may not provide the required concentration or stability for a robust preclinical formulation. Advanced methods are needed to fundamentally alter the drug's solubility properties.
Solution: Cyclodextrin Complexation
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] The hydrophobic this compound molecule can partition into this cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, rendering the entire entity water-soluble.[17] This strategy has been successfully used for other diuretics like hydrochlorothiazide.[10][21]
Sources
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Mebutizide Dosage Adjustments: A Technical Guide for Preclinical Research
Welcome to the technical support center for Mebutizide use in laboratory animal studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on dosage selection and adjustment to ensure experimental integrity while upholding the highest standards of animal welfare. This compound, a thiazide-like diuretic, requires careful dose consideration to mitigate side effects that can confound study results.[1][2] This document provides FAQs, troubleshooting guides, and detailed protocols to navigate these challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding this compound use in preclinical studies.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a thiazide-like diuretic belonging to the benzothiadiazine class of drugs.[2] Its primary mechanism involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[3] This action blocks the reabsorption of sodium and chloride from the tubular filtrate back into the blood, leading to increased excretion of these ions and, consequently, water, producing a diuretic effect.[3]
Q2: What are the expected primary side effects of this compound in lab animals?
A2: As with other thiazide diuretics, the most common side effects are direct extensions of the drug's pharmacological activity.[4] Researchers should anticipate dose-dependent fluid and electrolyte imbalances, particularly hypokalemia (low potassium), hyponatremia (low sodium), and hypochloremia (low chloride).[5][6] Other potential effects include hypercalcemia (high calcium), as thiazides decrease renal calcium excretion, and potential for dehydration and pre-renal azotemia, especially at higher doses.[7][8][9]
Q3: Can I extrapolate a starting dose from human clinical data?
A3: Direct extrapolation is not recommended. Pharmacokinetic (PK) and pharmacodynamic (PD) properties of drugs can vary significantly between species due to differences in absorption, distribution, metabolism, and excretion (ADME).[10][11] It is crucial to perform a dose-range finding (DRF) study in the specific species and strain of animal being used to determine a safe and effective starting dose.[12][13] Extrapolating from adult animal data to juvenile animals is also not ideal and warrants specific juvenile dose-range studies.[14]
Q4: How frequently should this compound be administered?
A4: Dosing frequency is highly dependent on the drug's half-life in the target species and the goals of the study.[15] Thiazide-like diuretics may have a longer duration of action compared to thiazide-type diuretics.[5] A pilot pharmacokinetic study is the best approach to determine the time to peak concentration (Tmax), elimination half-life (t1/2), and overall exposure (AUC).[16] This data will inform a rational dosing schedule that maintains desired exposure while minimizing large fluctuations in plasma concentration that could exacerbate side effects.[15]
Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues encountered during this compound administration.
Issue 1: Excessive Weight Loss and Dehydration
-
Symptoms: Rapid decrease in body weight (>10% from baseline), decreased food and water consumption, lethargy, skin tenting, and increased hematocrit or serum protein levels.
-
Underlying Cause (Causality): The primary diuretic effect of this compound can lead to excessive fluid loss, resulting in dehydration and subsequent hypovolemia. This is a predictable, dose-dependent adverse effect.[6]
-
Troubleshooting Steps:
-
Immediate Action: Temporarily suspend dosing and provide supportive care, including subcutaneous or intravenous fluid administration (e.g., 0.9% saline or Lactated Ringer's solution) as advised by a veterinarian.
-
Dose Reduction: Once the animal is stable, re-initiate dosing at a 25-50% lower dose.
-
Frequency Adjustment: If using a once-daily (q24h) schedule, consider splitting the total daily dose into two administrations (q12h) to reduce peak plasma concentrations and lessen the intensity of the diuretic effect.[15]
-
Monitoring: Increase the frequency of body weight and clinical observation monitoring to twice daily during the initial adjustment period.
-
Issue 2: Hypokalemia and Associated Clinical Signs
-
Symptoms: Muscle weakness, lethargy, cardiac arrhythmias (detectable via ECG). Confirmed by serum biochemistry showing potassium levels below the normal reference range for the species.
-
Underlying Cause (Causality): Thiazide diuretics increase the delivery of sodium to the late distal tubule and collecting duct.[6] This enhanced sodium load promotes the exchange for potassium via aldosterone-mediated channels, leading to increased potassium excretion and potential hypokalemia.[6][17]
-
Troubleshooting Steps:
-
Confirm with Bloodwork: Always confirm suspected hypokalemia with a serum electrolyte panel.
-
Dose Reduction: This is the primary corrective action. Reduce the this compound dose by 25-50%.
-
Potassium Supplementation: In cases of mild, persistent hypokalemia despite dose reduction, dietary potassium supplementation can be considered. However, this adds a variable to the experiment and should be done cautiously.
-
Combination Therapy (Advanced): In specific research models (e.g., refractory edema), combining this compound with a potassium-sparing diuretic like spironolactone may be an option.[7][8] Spironolactone acts by blocking aldosterone receptors, thereby reducing potassium excretion.[18] This approach must be carefully justified and validated.
-
Issue 3: Unexpected Mortalities or Severe Morbidity
-
Symptoms: Animals found deceased or in a moribund state requiring euthanasia.
-
Underlying Cause (Causality): This is often the result of reaching the Maximum Tolerated Dose (MTD) or exceeding it.[19] The cause is typically severe dehydration, cardiovascular collapse secondary to hypovolemia, or critical electrolyte imbalances leading to cardiac arrest.[6]
-
Troubleshooting Steps:
-
Halt the Study: Immediately stop dosing in the affected group.
-
Necropsy: Perform a gross necropsy and consider histopathology to rule out other causes and confirm findings consistent with severe diuretic effects (e.g., signs of dehydration, potential kidney changes).
-
Re-evaluate Dose Range: The dose that caused mortality is clearly above the MTD. A new dose-range finding study must be initiated, starting at a significantly lower dose. The new high dose should be at or below the dose level preceding the one that caused mortality.
-
Staggered Dosing: When approaching potentially toxic doses in a new study, use a staggered dosing approach where a small number of animals in a group are dosed and observed for 24-48 hours before dosing the rest of the cohort.[19]
-
Experimental Protocols
Adherence to systematic protocols is essential for generating reproducible and reliable data.
Protocol 1: Dose-Range Finding (DRF) Study for this compound
This protocol is designed to determine the Maximum Tolerated Dose (MTD) and to select appropriate dose levels for definitive studies.[12][13][20]
Objective: To identify a range of this compound doses that are tolerated by the study animals and to characterize the dose-limiting toxicities.
Methodology:
-
Animal Model Selection: Use the same species, strain, age, and sex as the planned definitive study. Acclimatize animals for a minimum of 5-7 days.
-
Group Allocation: Assign 3-5 animals per sex per group. Include a vehicle control group and at least 3-4 dose groups (e.g., Low, Mid, High).
-
Starting Dose Selection: The starting dose can be estimated from literature on similar thiazide diuretics or from preliminary in-vitro data. A common approach is to use a dose escalation design (e.g., 2x or 3x increments).[12]
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage). Dose animals daily for 7-14 days.[19]
-
Monitoring and Data Collection:
-
Clinical Observations: Conduct detailed clinical observations twice daily. Note any changes in activity, posture, respiration, and feces/urine output.
-
Body Weights: Record body weights daily.
-
Food/Water Consumption: Measure daily or semi-weekly.
-
Clinical Pathology: Collect blood at baseline and termination (and potentially mid-study) for hematology and serum biochemistry (especially electrolytes, BUN, creatinine).
-
Pathology: Conduct a full gross necropsy on all animals at termination. Collect organ weights.
-
Data Interpretation: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or a body weight loss exceeding a predefined limit (e.g., >15-20%) and allows for the completion of the study.[19] This dose, along with lower, well-tolerated doses, will inform the dose selection for subsequent efficacy or toxicity studies.
Sample Data Summary Table for a DRF Study
| Dose Group (mg/kg/day) | N (M/F) | Mortality | Mean Body Weight Change (%) | Key Clinical Signs | Serum K+ (mEq/L) - Day 7 |
| Vehicle Control | 5/5 | 0/10 | +5.2 | None Observed (NO) | 4.5 ± 0.3 |
| 10 mg/kg | 5/5 | 0/10 | -2.1 | NO | 4.1 ± 0.4 |
| 30 mg/kg | 5/5 | 0/10 | -8.5 | Mild lethargy post-dose | 3.6 ± 0.5 |
| 100 mg/kg | 5/5 | 2/10 | -18.3 | Severe lethargy, hunched posture | 2.9 ± 0.6 |
| Statistically significant difference from vehicle control. |
Visualizations and Workflows
Mechanism of Action and Side Effect Pathway
The following diagram illustrates the primary mechanism of this compound at the nephron and the downstream cascade leading to common side effects.
Caption: this compound inhibits the Na+/Cl- cotransporter, causing diuresis and potential side effects.
Troubleshooting Workflow for Adverse Events
This flowchart provides a logical path for addressing adverse events observed during a study.
Caption: A decision-making workflow for managing adverse events during this compound studies.
References
-
Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. PubMed. [Link]
-
Dose range finding approach for rodent preweaning juvenile animal studies. PubMed. [Link]
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Diuretics Used to Treat Urinary Disease in Animals. MSD Veterinary Manual. [Link]
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This compound. Wikipedia. [Link]
-
Diuretics for Use in Animals - Pharmacology. MSD Veterinary Manual. [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
-
Thiazide effects and side effects: insights from molecular genetics. PMC - NIH. [Link]
-
Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis. PMC. [Link]
-
Dose Range Finding Studies. Charles River Laboratories. [Link]
-
Diuretics Used to Treat Urinary Disease in Animals - Pharmacology. MSD Veterinary Manual. [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
-
Thiazide Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. Ninja Nerd - YouTube. [Link]
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Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors. NIH. [Link]
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Diuretics. Veterian Key. [Link]
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This compound | C13H20ClN3O4S2 | CID 71652. PubChem - NIH. [Link]
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Toward quantification of loop diuretic responsiveness for congestive heart failure. PMC. [Link]
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This compound. Drug Central. [Link]
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Impact of dosing schedule in animal experiments on compound progression decisions. Drug Discovery Today. [Link]
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Clinical pharmacokinetics in veterinary medicine. PubMed. [Link]
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In dogs with congestive heart failure, is torasemide superior to furosemide as a first line diuretic treatment? Veterinary Evidence. [Link]
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Psychotropic Agents for Treatment of Animals - Pharmacology. Merck Veterinary Manual. [Link]
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Pharmacokinetics and metabolism of brotizolam in animals. PubMed. [Link]
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Dosage regimen design for pharmaceutical studies conducted in animals. PubMed. [Link]
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Species differences in pharmacokinetics and pharmacodynamics. PubMed. [Link]
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Pharmacokinetics and metabolism of brotizolam in animals. PMC - NIH. [Link]
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Voluntary Oral Ingestion of a Sedative Prior to Euthanasia with CO2: Behavioural Responses of Mice. MDPI. [Link]
-
Pharmacology - Diuretics. YouTube. [Link]
-
How do Thiazide Diuretics Work? Understanding Bendroflumethiazide and Indapamide. Zero to Finals Medicine. [Link]
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Methyclothiazide | C9H11Cl2N3O4S2 | CID 4121. PubChem. [Link]
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Technical Support Center: Troubleshooting Mebutizide Degradation
Welcome to the technical support center for Mebutizide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound stability. Understanding and controlling degradation is paramount for ensuring the accuracy of experimental results and the ultimate safety and efficacy of any pharmaceutical product.[1] This resource provides in-depth, experience-driven answers to common challenges encountered during the handling and analysis of this compound.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental properties and stability concerns of this compound.
Q1: What is this compound and why is its chemical stability a primary concern?
A1: this compound (also known as Butizide) is a diuretic of the thiazide class, chemically classified as a benzothiadiazine-sulfonamide derivative.[2][3] Like other thiazide diuretics, its therapeutic action relies on inhibiting the sodium-chloride symporter in the kidneys.[4][5] The stability of this compound is a critical concern because chemical degradation can lead to a loss of potency and the formation of potentially toxic impurities.[1] Any alteration to the parent molecule can affect its safety and efficacy, making it essential to understand its degradation pathways for accurate analytical measurements and the development of stable pharmaceutical formulations.[6]
Q2: What are the most common degradation pathways for this compound and similar thiazide diuretics?
A2: The primary degradation pathway for thiazide diuretics, including this compound, is hydrolysis . The benzothiadiazine structure contains sulfonamide groups that are susceptible to cleavage in aqueous solutions.[7][8] This hydrolysis is often catalyzed by pH, particularly under alkaline conditions, and can be accelerated by heat.[7][9][10] A common degradation product for chlorinated thiazides is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB).[7] Other potential pathways include oxidation and photodegradation , especially given the presence of the sulfonamide moiety, which can be susceptible to photolytic cleavage under UV light exposure.[6][11][12][13]
Q3: My this compound stock solution appears cloudy/precipitated. Is this degradation?
A3: While cloudiness can indicate the formation of insoluble degradation products, it is more commonly a sign of poor solubility or precipitation of the parent drug, especially in aqueous buffers if the organic co-solvent concentration is too low. This compound's solubility can be limited in neutral aqueous media. Before assuming degradation, verify the solvent system's appropriateness for your intended concentration. If the issue persists after adjusting the solvent, degradation to a less soluble product should be investigated.
Section 2: In-Depth Troubleshooting Guides
This section provides structured solutions to specific experimental problems related to this compound degradation.
Problem 1: Rapid loss of parent this compound peak during HPLC analysis of aqueous samples.
-
Question: I'm preparing this compound in a neutral or slightly alkaline buffer (pH 7-8) for an experiment. When I analyze samples over a few hours via HPLC, I see a significant and progressive decrease in the this compound peak area, even at room temperature. What is the likely cause?
-
Answer & Troubleshooting Workflow:
This pattern strongly suggests hydrolytic degradation . The thiazide structure is known to be labile, and hydrolysis can be a primary route of decomposition in aqueous media.[7] The rate of this degradation is often pH and temperature-dependent.[9]
Probable Cause: Base-catalyzed hydrolysis of the sulfonamide group.
Solutions & Investigation Steps:
-
pH Control: The most critical factor is the pH of your medium.[9]
-
Action: Prepare fresh solutions in buffers with a slightly acidic pH (e.g., pH 4-6) and re-run your time-point analysis. Compare the stability to your results at neutral/alkaline pH.
-
Rationale: Lowering the pH can significantly slow down the rate of base-catalyzed hydrolysis.[10]
-
-
Temperature Management:
-
Action: If experimentally feasible, conduct your experiment and store your samples at reduced temperatures (e.g., 2-8°C). Analyze samples immediately after preparation.
-
Rationale: Chemical degradation rates, including hydrolysis, are typically reduced at lower temperatures.[8]
-
-
Solvent Composition:
-
Action: If your experiment allows, increase the proportion of organic solvent (e.g., acetonitrile or methanol) in your sample diluent.
-
Rationale: Reducing the water activity can slow the rate of hydrolysis.
-
-
Confirmation via Forced Degradation:
-
Action: Intentionally degrade a sample of this compound by treating it with a mild base (e.g., 0.01 M NaOH) and heat. Analyze this sample using your HPLC method.
-
Rationale: If the primary degradation peak in your stressed sample matches the new peak appearing in your experimental samples, you have confirmed the identity of the hydrolytic degradant. This is a core principle of developing a stability-indicating method.[14][15]
-
-
Problem 2: Appearance of multiple unknown peaks and inconsistent results in photostability studies.
-
Question: I am conducting a photostability study on this compound in solution as per ICH Q1B guidelines. My results are inconsistent, and I'm observing several small, unidentified peaks in my chromatograms. How can I improve my experimental setup and identify these degradants?
-
Answer & Troubleshooting Workflow:
Inconsistent results in photostability testing often point to uncontrolled experimental variables and the complex nature of photodegradation, which can generate multiple products through various reaction mechanisms like oxidation and cleavage.[12][13]
Probable Causes: Photolytic degradation, potentially coupled with photo-oxidation.
Solutions & Investigation Steps:
-
Control Dark Samples:
-
Action: For every sample exposed to light, ensure you have an identical control sample wrapped completely in aluminum foil and kept at the same temperature.
-
Rationale: This is essential to distinguish between photolytic and thermal degradation. Any degradation observed in the dark control is not due to light.[9]
-
-
Standardize Light Exposure:
-
Action: Use a validated photostability chamber that provides controlled and measurable light exposure (both UV-A and visible light), as recommended by ICH guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[6][13]
-
Rationale: Inconsistent light sources (e.g., placing samples on a windowsill) will lead to irreproducible results.
-
-
Investigate Oxidative Pathway:
-
Action: Prepare a this compound solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) and keep it in the dark. Analyze it alongside your photostability samples.
-
Rationale: Many photolytic processes involve oxidative radicals.[11][16] If peaks from the H₂O₂-stressed sample match those in the light-exposed sample, it suggests an oxidative photodegradation pathway.
-
-
Use a Stability-Indicating HPLC Method:
-
Action: Ensure your analytical method can separate the main this compound peak from all potential degradation products. This may require adjusting the mobile phase, gradient, or column.
-
Rationale: A validated stability-indicating method is a regulatory requirement and is crucial for accurately quantifying degradation.[6][14] The goal is to prove that your method can distinguish the active ingredient from its breakdown products.[15]
-
-
Section 3: Data Summary & Visualization
Table 1: General Stability Profile of Thiazide Diuretics under Stress Conditions
This table summarizes expected stability behaviors based on the chemical class. Specific rates for this compound should be determined empirically.
| Stress Condition | Typical Parameters | Expected Outcome for this compound | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | Moderate to low degradation | Acid-catalyzed hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at RT-60°C | Rapid and significant degradation | Base-catalyzed hydrolysis of sulfonamide |
| Oxidation | 3-30% H₂O₂ at RT | Moderate degradation | Oxidation of the sulfonamide or other sites |
| Thermal | >60°C (Dry Heat) | Stable to moderate degradation | Thermolysis |
| Photostability | ICH Q1B Conditions | Significant degradation expected | Photolysis, photo-oxidation |
Diagrams
Caption: A simplified diagram of this compound hydrolysis.
Caption: A logical workflow for troubleshooting this compound stability issues.
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Stress Testing
This protocol outlines how to intentionally degrade this compound to identify potential degradation products and validate a stability-indicating analytical method, in line with ICH guidelines.[9][13][14]
Objective: To generate likely degradation products of this compound under various stress conditions. An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient.[14]
Materials:
-
This compound reference standard
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, and pH meter
Procedure:
-
Stock Solution Preparation: Prepare a this compound stock solution in methanol or acetonitrile at 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~20 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Keep at room temperature for 1 hour.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute to ~20 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 4 hours, protected from light.
-
Dilute to ~20 µg/mL.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound powder in a petri dish.
-
Heat in an oven at 105°C for 24 hours.
-
Dissolve a portion of the stressed powder to prepare a ~20 µg/mL solution.
-
-
Photolytic Degradation:
-
Prepare a ~20 µg/mL solution of this compound.
-
Expose the solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, run a dark control sample wrapped in foil.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. Evaluate the chromatograms for new peaks, peak purity, and mass balance.
Protocol 2: Stability-Indicating RP-HPLC-UV Method
Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products. Note: This method may require optimization for your specific instrument and degradants.
Instrumentation & Columns:
-
HPLC system with UV/PDA detector
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Method Validation: This method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
References
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Hu, C., Chen, G., & Yu, J. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-7. Available from: [Link]
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ResearchGate. (n.d.). The proposed photocatalytic degradation pathways of sulfonamides. Available from: [Link]
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Borecka, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences. Available from: [Link]
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Borecka, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences. Available from: [Link]
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Wu, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water. Available from: [Link]
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Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Arcinova. Available from: [Link]
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Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
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Lopes, G. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Available from: [Link]
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Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
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IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]
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Zhou, G., et al. (2024). Degradation rate of buthiazide (a), this compound (b), and bemethizide (c).... ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]
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Pharmacy 180. (n.d.). Drug degradation pathways. Available from: [Link]
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Wikipedia. (2025). This compound. Available from: [Link]
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Wikipedia. (n.d.). Thiazide. Available from: [Link]
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Wikipedia. (n.d.). Butizide. Available from: [Link]
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Qiu, Y., & Scrivener, L. (n.d.). STABILITY: PHYSICAL AND CHEMICAL. Available from: [Link]
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Carter, B. L. (2011). Thiazide and Loop Diuretics. The Journal of Clinical Hypertension. Available from: [Link]
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Hill, S. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]
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Henry, T., et al. (2016). Best Practices in Stability Indicating Method Development and Validation for Non-clinical Dose Formulations. The AAPS Journal. Available from: [Link]
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Siddiqui, W. J., & Baseer, H. (2025). Thiazide Diuretics. StatPearls. Available from: [Link]
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Van Eenoo, P., & Deventer, K. (2008). Stability study of thiazide diuretics. In W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln. Available from: [Link]
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sqadia.com. (2025). Thiazide Diuretics | Kidney Pharmacology. YouTube. Available from: [Link]
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Raza, A., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research. Available from: [Link]
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Pharmeli. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available from: [Link]
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Pharmatutor. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available from: [Link]
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Stella, V. J., & Hageman, M. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available from: [Link]
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de Oliveira, G., et al. (2022). Fast Screening Methods for the Analysis of Topical Drug Products. Pharmaceutics. Available from: [Link]
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Al-Ghamdi, A., et al. (2025). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Frontiers in Analytical Science. Available from: [Link]
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Narhi, L. O. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available from: [Link]
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Belluschi, A., & Tallone, G. (1965). [DIURETIC ACTIVITY OF this compound-TRIAMTERENE. CLINICAL STUDY]. Acta Cardiologica. Available from: [Link]
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Annapurna, M. M., et al. (2019). New Stability Indicating RP-UFLC Method for the Determination of Bumetanide – A Potent Diuretic. Acta Scientific Pharmaceutical Sciences. Available from: [Link]
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De-los-Ríos, A., et al. (2014). Analytical Techniques for Furosemide Determination. ResearchGate. Available from: [Link]
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Singh, R., et al. (2019). Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
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Al-Asmari, A., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules. Available from: [Link]
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Sai Prudhvi, N., & Venkateswarlu, B. S. (2018). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. Research Journal of Pharmacy and Technology. Available from: [Link]
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- 12. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Mebutizide Delivery for In-Vivo Research
Welcome to the technical support center for Mebutizide in-vivo research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering this compound effectively in experimental settings. As a thiazide diuretic, this compound's utility in preclinical models is significant, but its physicochemical properties present unique formulation and delivery challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound and the common hurdles in its in-vivo application.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a diuretic agent belonging to the thiazide class of drugs.[1][2] Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron in the kidney.[3][4] This inhibition reduces the reabsorption of sodium and chloride ions, leading to a subsequent increase in water excretion (diuresis).[3][5] Thiazide diuretics are widely used in managing hypertension and edema.[5]
Below is a diagram illustrating the mechanism of action at the tubular cell.
Caption: this compound inhibits the NCC transporter in the distal tubule.
Q2: What are the main challenges in delivering this compound for in-vivo research?
Q3: What are the critical physicochemical properties I should determine before starting my experiments?
A3: Before designing your in-vivo studies, it is crucial to perform preliminary characterization of your this compound compound. Key parameters include:
-
Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 2, 6.8, and 7.4) to understand its behavior in different physiological environments.
-
pKa: Knowing the ionization constant is critical for pH-modification strategies.[12]
-
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD) will quantify the compound's lipophilicity, which is essential for selecting appropriate formulation strategies, particularly lipid-based systems.[13]
-
Stability: Assess the stability of this compound in your chosen vehicle and under storage conditions. Thiazide diuretics can be susceptible to hydrolysis.[14]
Part 2: Troubleshooting Guide for this compound Delivery
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: this compound precipitates out of my vehicle during formulation or upon administration.
-
Question: I dissolved this compound in a vehicle, but it crashed out either in the vial or shortly after injection. What is happening and how can I fix it?
-
Answer: This is a classic sign of poor solubility and/or vehicle incompatibility. The initial solvent may be effective, but upon dilution with aqueous media (like saline or biological fluids), the drug's solubility limit is exceeded.
Potential Causes & Solutions:
-
Inadequate Solubilization: The chosen vehicle cannot maintain the drug in solution at the required concentration.
-
Solution 1: Co-Solvent System: Use a mixture of a primary organic solvent and a water-miscible co-solvent. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a vehicle like polyethylene glycol (PEG), propylene glycol (PG), or saline.[15][16] Always check for precipitation after each dilution step and assess the final formulation for tolerability in the animal model.
-
Solution 2: pH Modification: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly increase solubility.[12] For weakly acidic or basic drugs, formulating at a pH where the drug is ionized enhances its solubility in aqueous media. Ensure the final pH is within a physiologically tolerable range for the chosen administration route.[15]
-
Solution 3: Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.[17] Commonly used non-ionic surfactants in preclinical studies include Tween 80 and Solutol HS-15, with the latter often showing better biocompatibility.[17]
-
-
Temperature Effects: Solubility is often temperature-dependent.
-
Solution: Ensure your formulation is prepared and stored at a consistent temperature.[15] If you are warming the solution to aid dissolution, allow it to return to room temperature to check for precipitation before administration.
-
-
| Formulation Strategy | Key Excipients | Advantages | Considerations |
| Co-Solvent System | DMSO, PEG400, Propylene Glycol | Simple to prepare, widely used.[16] | Potential for toxicity with high concentrations of organic solvent. Risk of precipitation upon dilution. |
| pH Adjustment | Buffers (e.g., PBS, Citrate) | Highly effective for ionizable drugs.[12] | Requires knowledge of pKa. Final pH must be physiologically compatible. |
| Surfactant Micelles | Tween® 80, Solutol® HS-15, Cremophor® EL | Enhances solubility and can improve stability.[17] | Potential for vehicle-induced toxicity or immune reactions. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes to increase solubility.[9][18] | Can alter drug pharmacokinetics. Potential for nephrotoxicity at high doses. |
| Lipid-Based Systems | Labrafac®, Maisine®, Oils | Can improve oral bioavailability for lipophilic drugs.[13][17] | More complex to formulate and characterize. |
Issue 2: Low or inconsistent bioavailability observed in pharmacokinetic (PK) studies.
-
Question: My PK data shows very low drug exposure (AUC) and high variability between animals. How can I improve the absorption of this compound?
-
Answer: Low and variable bioavailability is a direct consequence of poor solubility and dissolution rate in the gastrointestinal tract (for oral dosing) or rapid clearance.[7][19] High variability can also stem from inconsistent dosing technique or formulation instability.[19]
Potential Causes & Solutions:
-
Poor Dissolution (Oral Dosing): The drug is not dissolving fast enough to be absorbed.
-
Solution 1: Particle Size Reduction: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9] Techniques like micronization or nanosizing can be employed.[18][20] Formulating the drug as a nanosuspension can significantly improve oral absorption.[12][21]
-
Solution 2: Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can prevent crystallization and maintain a supersaturated state in the gut, driving absorption.[9][12] This is a more advanced technique typically involving spray drying or hot-melt extrusion.
-
Solution 3: Self-Emulsifying Drug Delivery Systems (SEDDS): For a lipophilic compound like this compound, lipid-based formulations such as SEDDS can be highly effective.[18][20] These systems consist of oils, surfactants, and co-solvents that spontaneously form a fine microemulsion in the GI tract, presenting the drug in a solubilized form for absorption.[20]
-
-
Rapid Metabolism/Clearance: The drug is being cleared from the circulation too quickly.
-
Solution: While difficult to alter without chemical modification of the drug, understanding the pharmacokinetic profile is key. A pilot PK study is essential to determine parameters like half-life (t1/2) and clearance.[22][23] This data will inform the design of your efficacy studies, including the required dose and dosing frequency. For thiazide diuretics, the onset of action is typically within 1-2 hours, with a duration that can exceed 24 hours, suggesting that rapid clearance may not be the primary issue.[24]
-
-
Inconsistent Administration:
-
Solution: Standardize your administration procedures with a detailed Standard Operating Procedure (SOP).[19] For oral gavage, ensure the volume is appropriate for the animal's size and the formulation is delivered consistently to the stomach. For injections, ensure the technique is consistent to avoid leakage or improper delivery.[15]
-
-
Issue 3: High variability in diuretic response between animals.
-
Question: I am seeing a wide range of urine output in animals within the same treatment group. What is causing this?
-
Answer: In addition to the formulation and bioavailability issues described above, variability in diuretic response can be influenced by physiological factors.
Potential Causes & Solutions:
-
Animal Variability: There are natural biological differences between animals.
-
Solution: Increase the sample size (n) per group to improve statistical power.[19] Ensure all animals are properly randomized, age- and weight-matched, and acclimatized to the experimental conditions.
-
-
Hydration Status: The baseline hydration level of the animals can significantly impact the measured diuretic effect.
-
Metabolic Cages: Improper use or setup of metabolic cages can lead to inaccurate urine collection.
-
Solution: Ensure animals are fully acclimatized to the metabolic cages to reduce stress, which can affect urination. Check that the collection funnels and tubes are clean and positioned correctly to prevent urine loss or contamination.
-
-
Part 3: Experimental Workflow and Protocols
This section provides a logical workflow for formulation development and a sample protocol for a diuretic study.
Formulation Development Workflow
The following diagram outlines a decision-making process for selecting a suitable formulation for this compound.
Caption: Decision workflow for this compound in-vivo formulation.
Detailed Protocol: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol provides a starting point for formulating this compound. Note: All components should be sterile and of injectable or pharmaceutical grade where possible.
Objective: To prepare a 1 mg/mL solution of this compound in a DMSO/PEG400/Saline vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG400), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For a 1 mL final volume at 1 mg/mL, weigh 1 mg.
-
Initial Dissolution in DMSO: Add a small volume of DMSO to the this compound powder. A common starting ratio is 10% of the final volume. For 1 mL final volume, add 100 µL of DMSO.
-
Vortex: Vortex the mixture thoroughly until the this compound is completely dissolved. The solution should be clear. If it does not dissolve, a slight increase in DMSO may be necessary, but this should be minimized.
-
Add Co-Solvent (PEG400): Add the PEG400. A common ratio is 30-40% of the final volume. For this example, add 300 µL of PEG400.
-
Vortex: Vortex again until the solution is homogeneous and clear.
-
Final Dilution with Saline: Slowly add the saline to reach the final volume, vortexing intermittently. In this case, add 600 µL of saline. This is a critical step. Add the saline dropwise or in small aliquots. If the solution becomes cloudy or precipitation occurs, the formulation is not viable at this concentration and the vehicle composition must be adjusted (e.g., increase the ratio of PEG400 to saline).
-
Final Inspection: The final formulation should be a clear, particle-free solution. The final vehicle composition in this example is 10% DMSO / 30% PEG400 / 60% Saline.
-
Pre-Dosing Stability: Before administration, let the final formulation sit at room temperature for 30 minutes to ensure it remains stable.
Detailed Protocol: In-Vivo Diuretic Activity Screening in Rats (Lipschitz Test Adaptation)
This protocol is a common method for evaluating the efficacy of diuretic agents.[25][27]
Objective: To assess the diuretic, natriuretic (Na+ excretion), and kaliuretic (K+ excretion) effects of a this compound formulation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-250g)
-
This compound formulation, Vehicle control, and Positive control (e.g., Hydrochlorothiazide)
-
Metabolic cages for individual housing and urine collection
-
0.9% Sodium Chloride (Saline) for hydration load
-
Oral gavage needles
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrode analyzer for Na+ and K+ measurement
Procedure:
-
Acclimatization: Acclimatize rats to the metabolic cages for at least 24-48 hours before the experiment begins.
-
Fasting: Fast the animals overnight (approx. 18 hours) with free access to water.
-
Group Allocation: Randomly assign animals to treatment groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Hydrochlorothiazide at a known effective dose)
-
Group 3: this compound (Test Dose 1)
-
Group 4: this compound (Test Dose 2)
-
-
Hydration Load: Administer a saline load (e.g., 25 mL/kg) via oral gavage to all animals to ensure a uniform state of hydration and promote urine flow.
-
Dosing: Immediately after the saline load, administer the respective treatments (Vehicle, Positive Control, or this compound formulation) via oral gavage. The volume should be consistent across all groups (e.g., 5 mL/kg).
-
Urine Collection: Place the animals back into their metabolic cages and collect urine over a period of 5 to 24 hours. A 5-hour time point is common for initial screening, while a 24-hour collection provides a more complete picture of the diuretic effect.
-
Data Collection & Analysis:
-
Urine Volume: At the end of the collection period, measure the total volume of urine for each animal.
-
Electrolyte Concentration: Analyze urine samples for sodium (Na+) and potassium (K+) concentrations.
-
Calculate Parameters:
-
Diuretic Index = (Urine volume of test group) / (Urine volume of control group)
-
Total Na+ and K+ excretion (natriuretic and kaliuretic activity)
-
-
-
Statistical Analysis: Compare the results from the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).[28]
References
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Current strategies for oral delivery of BCS IV drug nanocrystals: challenges, solutions and future trends. (n.d.). Taylor & Francis Online. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]
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Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC. [Link]
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Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. (n.d.). ACS Omega. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
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This compound. (n.d.). Wikipedia. [Link]
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Solubility challenges that plague the oral drug-delivery frontier. (n.d.). ResearchGate. [Link]
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Current strategies for oral delivery of BCS IV drug nanocrystals: challenges, solutions and future trends | Request PDF. (n.d.). ResearchGate. [Link]
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Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). pharm-int. [Link]
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This compound | C13H20ClN3O4S2 | CID 71652. (n.d.). PubChem - NIH. [Link]
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Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]
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Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. [Link]
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A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.). IP International Journal of Comprehensive and Advanced Pharmacology. [Link]
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Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. (2022). International Journal of Creative Research Thoughts. [Link]
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Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]
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A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023). IP International Journal of Comprehensive and Advanced Pharmacology. [Link]
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Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. (2022). IJCRT.org. [Link]
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A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.). SciSpace. [Link]
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[Pharmacodynamics and pharmacokinetics of bemetizide in comparison with hydrochlorothiazide. A controlled human pharmacologic study of acute effects]. (n.d.). PubMed. [Link]
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[DIURETIC ACTIVITY OF this compound-TRIAMTERENE. CLINICAL STUDY]. (n.d.). PubMed. [Link]
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This compound. (n.d.). CAS Common Chemistry. [Link]
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In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media. [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. [Link]
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A Stability Study of Buthiazide, this compound, and Bemethizide in Urinary and Aqueous Matrices. (n.d.). ResearchGate. [Link]
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Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. (n.d.). PubMed. [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI. [Link]
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Pharmacokinetics. (n.d.). ScienceDirect. [Link]
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This compound. (n.d.). gsrs. [Link]
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KEGG DRUG: this compound. (n.d.). KEGG. [Link]
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SID 51091511. (n.d.). PubChem - NIH. [Link]
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Pharmacokinetics: The Science Behind Drug Movement in the Body. (n.d.). Longdom Publishing. [Link]
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This compound. (n.d.). precisionFDA. [Link]
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Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. (2018). MDPI. [Link]
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Methyclothiazide | C9H11Cl2N3O4S2 | CID 4121. (n.d.). PubChem. [Link]
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Pharmacokinetics of the Thiazide Diuretics. (n.d.). PubMed. [Link]
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Diuretic Therapy: Mechanisms, Clinical Applications, and Management. (n.d.). MDPI. [Link]
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Pharmacology - Diuretics. (2013). YouTube. [Link]
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How do Thiazide Diuretics Work? Understanding Bendroflumethiazide and Indapamide. (2019). YouTube. [Link]
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Addressing variability in Mebutizide experimental results
Technical Support Center: Mebutizide
A Guide to Addressing Experimental Variability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for variability encountered in experimental results. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you achieve consistency and reproducibility in your work with this compound.
This compound is a selective, ATP-competitive inhibitor of Variability-Associated Kinase 1 (VAK1). Inhibition of VAK1 prevents the phosphorylation of its downstream substrate, Sub-V. The level of phosphorylated Sub-V (pSub-V) is a direct biomarker of this compound's cellular activity. This guide will address common issues from compound handling to final data analysis.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound shifts significantly between experiments. What are the most common causes?
A: IC50 variability is a frequent issue in cell-based assays and can stem from several sources.[1][2] The most common factors include:
-
Cell-Dependent Factors: Variations in cell line passage number, cell density at the time of treatment, and undetected mycoplasma contamination can alter cellular responses.[3] Cell lines can exhibit phenotypic "drift" over time, affecting the expression of the VAK1 target.[3]
-
Compound Handling: Inconsistent preparation of stock solutions and serial dilutions is a major source of error.[1][4] The quality and handling of the solvent, typically DMSO, are also critical.[5][6]
-
Assay Conditions: The concentration of serum in the culture medium can significantly impact the apparent potency of this compound due to protein binding, which reduces the free fraction of the compound available to interact with the cell.[7][8][9][10][11]
-
Data Analysis: The mathematical model used to fit the dose-response curve and calculate the IC50 can also introduce variability.[1][12]
Q2: I'm seeing inconsistent or weak bands for phosphorylated Sub-V (pSub-V) on my Western blots. What should I check first?
A: Inconsistent Western blot data is often traced back to a few key areas.[13][14] First, verify the activity of your this compound solution; compound degradation will lead to a loss of VAK1 inhibition and thus a weaker-than-expected effect. Second, check your sample preparation and loading; ensure that protein samples are fresh, properly stored, and that equal amounts are loaded in each lane.[14][15][16] Third, review your antibody performance. Both primary and secondary antibody concentrations may need optimization, and insufficient washing can lead to high background noise that obscures the signal.[13][14]
Q3: Can the source and handling of my DMSO affect the experiment?
A: Absolutely. Dimethyl sulfoxide (DMSO) is not an inert solvent. It is highly hygroscopic, meaning it readily absorbs water from the atmosphere, which can alter the concentration of your this compound stock solution over time.[6] Older DMSO can also contain peroxide contaminants that can damage cells or interfere with assay chemistry.[6] Always use high-purity, anhydrous DMSO, store it in small, tightly sealed aliquots, and prepare fresh dilutions for each experiment.[5][6] It is also critical to ensure the final DMSO concentration is consistent across all wells, including vehicle controls, as concentrations above 0.5% can exert toxic effects on many cell lines.[17][18]
Q4: My cell line was sourced from a reputable biobank. Do I still need to worry about authentication?
A: Yes. Cell line misidentification and cross-contamination are major contributors to the scientific reproducibility crisis.[19][20] Even cells from reputable sources can be mislabeled or become contaminated in the lab.[21] It is best practice to perform routine authentication of your cell lines using methods like Short Tandem Repeat (STR) profiling.[19][22][23] This ensures that the cell line you are working with is what you believe it is and has not been contaminated by another, more rapidly growing cell line.[19]
Visualizing the Mechanism: The this compound Signaling Pathway
// Invisible nodes for alignment p1 [style=invis, shape=point]; p2 [style=invis, shape=point]; VAK1 -> p1 [style=invis]; p1 -> SubV [style=invis]; p1 -> p2 [label="Phosphorylates", style=dashed, fontcolor="#4285F4", color="#4285F4", constraint=false, arrowhead=vee]; p2 -> pSubV [style=invis];
} this compound inhibits the VAK1 kinase, blocking Sub-V phosphorylation.
Troubleshooting Guide: From Compound to Curve
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: High Variability in IC50 Values
Inconsistent IC50 values are often the result of multiple small sources of error accumulating.[1] Use the following table to diagnose the potential cause.
| Symptom | Potential Cause | Recommended Action & Rationale |
| High variance between replicates within the same plate | Inaccurate Pipetting / Dilution: Errors in serial dilutions or inconsistent cell seeding.[1][24] | Action: Use calibrated pipettes and pre-wet tips before dispensing.[25] Ensure thorough mixing at each dilution step.[24] Use an automated cell counter for precise seeding. Rationale: Cell-based assays are highly sensitive to minor volume changes, which alter the final compound concentration and cell number per well. |
| IC50 value is consistently higher than expected | 1. Compound Degradation: this compound may be unstable in solution. 2. High Serum Concentration: this compound binds to serum proteins (e.g., albumin), reducing its bioavailable concentration.[1][8][11] 3. High Cell Density: An excessive number of cells can metabolize the compound or require higher concentrations for an effect. | Action: 1. Prepare fresh compound dilutions for each experiment from a validated powder stock.[5] 2. Reduce serum concentration during the treatment period or perform an IC50 shift assay to quantify the effect of protein binding.[7][9] 3. Optimize cell seeding density to ensure cells are in a logarithmic growth phase and not over-confluent.[1][3] Rationale: Only the free, unbound, and non-degraded fraction of the drug is active.[10] Assay conditions must be optimized to reflect this. |
| IC50 value is consistently lower than expected | 1. Incorrect Stock Concentration: The actual concentration of the this compound stock solution may be higher than stated. 2. Highly Sensitive Cell Line: The specific cell line may have unusually high VAK1 expression or low expression of drug efflux pumps.[1] | Action: 1. Verify the stock solution concentration. Have the solid compound re-analyzed for purity and identity.[26] 2. Characterize your cell line. Perform STR profiling to confirm its identity.[19][22] Use qPCR or Western blot to quantify VAK1 expression relative to other cell lines. Rationale: Assuming the wrong stock concentration invalidates all subsequent dilutions and results. Cell line identity is a critical, often overlooked, variable.[21] |
| Poor dose-response curve fit (e.g., not sigmoidal) | 1. Inappropriate Concentration Range: The tested concentrations are too high or too low to capture the full curve.[1] 2. Compound Solubility Issues: At high concentrations, this compound may be precipitating out of the media. | Action: 1. Perform a broad dose-response experiment (e.g., 10 nM to 100 µM) to identify the dynamic range, then a narrower range for precise IC50 determination.[27] 2. Visually inspect the highest concentration wells for precipitate. If observed, prepare a new stock in a different solvent or lower the top concentration used. Rationale: Accurate IC50 calculation requires a full sigmoidal curve with defined top and bottom plateaus.[12] |
Issue 2: Inconsistent Western Blot Results for pSub-V
Western blotting can fail at multiple stages.[28] A systematic check is the fastest way to identify the problem.
| Symptom | Potential Cause | Recommended Action & Rationale |
| Weak or No Signal for pSub-V | 1. Inactive this compound: The compound did not inhibit VAK1, leading to no change in pSub-V levels. 2. Poor Protein Transfer: The pSub-V protein was not efficiently transferred from the gel to the membrane.[14][16] 3. Suboptimal Antibody Concentration: The primary antibody concentration is too low.[13][14] | Action: 1. Confirm this compound activity with an orthogonal biochemical kinase assay if possible.[29] 2. After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency across all molecular weights.[16] 3. Perform an antibody titration experiment to determine the optimal primary antibody concentration. Rationale: You must confirm that each step of the workflow—from cell treatment to protein detection—is functioning correctly. |
| High Background or "Splotchy" Blot | 1. Insufficient Blocking/Washing: Non-specific antibody binding is obscuring the signal.[14][15] 2. Contaminated Buffers: Buffers may have microbial growth or particulate matter. 3. Membrane Dried Out: Allowing the membrane to dry at any point can cause irreversible, splotchy background. | Action: 1. Increase blocking time (e.g., 2 hours at RT or overnight at 4°C). Increase the number and duration of wash steps.[13] 2. Use freshly prepared or filtered buffers. 3. Ensure the membrane is always fully submerged in buffer during incubation and washing steps.[15] Rationale: The goal is to maximize the signal-to-noise ratio. Proper blocking and washing are the most critical steps for reducing non-specific binding. |
| Non-Specific Bands Appear | 1. Primary Antibody Cross-Reactivity: The antibody may be recognizing other phosphorylated proteins. 2. Protein Degradation: Samples were not handled properly, leading to breakdown products. | Action: 1. Check the antibody datasheet for validation data. If possible, test the antibody on lysate from VAK1-knockout cells as a negative control. 2. Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[16] Rationale: Specificity is key. You must be confident that the band you are quantifying is indeed pSub-V. |
Key Experimental Protocols
Adherence to standardized protocols is the most effective way to reduce variability.
Protocol 1: Preparation of this compound Stock and Working Solutions
Rationale: Accurate and consistent compound concentrations are foundational to reproducible results. This protocol minimizes errors from solvent handling and serial dilutions.[24][30][31]
Materials:
-
This compound powder (pre-weighed)
-
High-purity, anhydrous DMSO (e.g., Sigma-Aldrich Cat# D2650)
-
Calibrated pipettes
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Prepare 10 mM Primary Stock: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Add the calculated volume of anhydrous DMSO to the vial to create a 10 mM primary stock solution. c. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Aliquot and Store: a. Aliquot the 10 mM primary stock into small, single-use volumes (e.g., 10 µL) in tightly sealed, low-retention tubes. b. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare Intermediate and Working Dilutions: a. For each experiment, thaw a fresh aliquot of the 10 mM primary stock. b. Perform a serial dilution series to create intermediate stocks. For example, to make a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of DMSO. c. Prepare final working solutions by diluting the intermediate stocks into pre-warmed cell culture medium. Ensure the final DMSO concentration in the medium does not exceed 0.5%.[17] d. Crucially, ensure the vehicle control wells receive an identical concentration of DMSO as the highest-dose compound wells. [6]
References
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- Improving Reproducibility: Best Practices for Small Molecules. (n.d.). Sigma-Aldrich.
- Cell Line Authentication Methods: Ensuring Research Integrity. (2024, September 9). Cell Culture Company, LLC.
- Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. (2022, March 1). Journal of Biomolecular Techniques.
- Western Blot Troubleshooting Guide. (n.d.). Boster Bio.
- Cell Line Authentication Resources. (n.d.). Promega Corporation.
- A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. (2004). Journal of Biomolecular Screening.
- Cell Line Authentication. (2015, July 7). National Institute of Standards and Technology.
- Best Practices for Cell Line Authentication. (2025, January 22). Cell Culture Dish.
- Western Blot Troubleshooting: 10 Common Problems and Solutions. (2025, May 9). BenchSci.
- Dealing with variability in IC50 values for Devapamil. (n.d.). Benchchem.
- Understanding and managing sources of variability in cell measurements. (n.d.). Insights.bio.
- Western Blot Troubleshooting: Guide to Fixing Splotchy or Uneven Bands. (2025, December 12). Antibody Insider.
- Understanding and reducing variability in cell-based assays. (2021, January 18). Cell Guidance Systems.
- What went wrong? A Western Blot Troubleshooting Guide. (2019, September 12). Precision Biosystems.
- Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. (2002). Journal of Microbiological Methods.
- Western Blot Troubleshooting: Weak/No Signal & Other. (n.d.). Proteintech Group.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. (2000). Cancer Chemotherapy and Pharmacology.
- How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections.
- A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays. (2004). Journal of Biomolecular Screening.
- Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. (2002). Antimicrobial Agents and Chemotherapy.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE.
- Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. (2025, July 7). KCAS Bio.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2014). Current Protocols in Chemical Biology.
- Serial Dilution Protocol. (n.d.). BPS Bioscience.
- Problems with IC50 determination - cell viability over 100 %. How can I handle this? (2015, May 26). ResearchGate.
- Serial Dilutions. (n.d.). University of Massachusetts Amherst.
- Adjusting for the effects of DMSO on cell line growth and viability in experiments. (n.d.). Benchchem.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). International Journal of Molecular Sciences.
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2013). The AAPS Journal.
- How to do serial dilutions (including calculations). (2023, February 16). Integra Biosciences.
- How do you plate an MTT Assay when your IC50 is between 25 and 12.5 micromolar? (2022, February 16). ResearchGate.
- How to Do Serial Dilutions: 9 Steps (with Pictures). (n.d.). wikiHow.
- Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins. (2009). British Journal of Pharmacology.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. (2013). PLoS ONE.
- Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery.
- Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. (2026, January 8). ACS Omega.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
- Initiating, building, and growing compound management at a small biotech. (2024, May 9). YouTube.
- High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (2021). Scientific Reports.
- Kinase assays. (2020, September 1). BMG LABTECH.
- Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. (2023, February 13). Pharmaceutical Technology.
- Effect of DMSO concentration on the quality of goat fetus fibroblast cell cultured in vitro. (2025, December 9). IOP Conference Series: Earth and Environmental Science.
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Technical Support Center: Improving the Analytical Detection of Mebutizide Metabolites
Welcome to the technical support center for the analysis of Mebutizide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals engaged in bioanalytical studies. Here, we move beyond simple protocols to address the complex challenges encountered during method development and sample analysis, providing expert insights into the causality behind experimental choices.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of this compound, a thiazide-like diuretic.[1][2]
Q1: My this compound metabolite standards are showing poor peak shape (e.g., tailing or fronting) on a C18 column. What is the likely cause?
A: Poor peak shape for thiazide diuretics is often related to secondary interactions with active sites on the silica backbone of the HPLC column, especially at low pH. While C18 columns are a common starting point, this compound's polar functional groups can lead to these undesirable interactions.
-
Causality: The sulfonamide groups in this compound can interact with residual silanols on the silica surface.
-
Quick Solution: Ensure your mobile phase pH is appropriate. A pH around 4.0 can help suppress silanol activity.[3] Consider using a column with advanced end-capping or a different stationary phase, such as a biphenyl column, which offers alternative selectivity for functionalized aromatic compounds and can improve retention and peak shape for hydrophilic analytes.[4]
Q2: I'm experiencing significant signal suppression for my analytes when analyzing plasma samples. What's the first step to diagnose this?
A: The first step is to determine if the suppression is co-eluting with your analyte. This is a classic sign of matrix effect, where endogenous components of the sample, like phospholipids, compete with your analyte for ionization in the MS source.[5][6]
-
Diagnostic Test: Perform a post-column infusion experiment.[6] Infuse a constant flow of your this compound metabolite standard into the MS source while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of your analyte confirms a co-eluting matrix effect.[6][7]
-
Immediate Action: Adjust your chromatographic gradient to move the analyte away from the highly interfering region at the beginning of the run.[4]
Q3: What is a suitable internal standard (IS) for this compound analysis?
A: The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). This is the gold standard as it co-elutes and experiences nearly identical matrix effects, providing the most accurate correction. If a SIL-IS is unavailable, a structurally similar compound is the next best choice. Another thiazide diuretic, like Hydrochlorothiazide (HCTZ), can be a suitable analog IS.[8]
-
Rationale: The IS must mimic the analytical behavior of the analyte as closely as possible, from extraction through ionization, to compensate for variability.[6]
Q4: Can I inject urine samples directly onto my LC-MS/MS system after dilution?
A: While direct injection after dilution is possible for some assays, it is generally not recommended for sensitive, quantitative bioanalysis of diuretics.[9] Urine contains high concentrations of salts and endogenous compounds that can cause significant matrix effects and rapidly foul the ion source and HPLC column.[4]
-
Expert Recommendation: Employ a sample preparation technique like Solid-Phase Extraction (SPE) to remove salts and interferences, concentrate the analytes, and improve method robustness and sensitivity.[9][10]
In-Depth Troubleshooting Guides
Guide 1: Overcoming Matrix Effects in Plasma and Urine
Matrix effects are a primary cause of poor accuracy and reproducibility in bioanalytical LC-MS/MS methods.[6][7] They arise from co-eluting endogenous molecules that suppress or enhance the ionization of the target analyte.[5]
The Problem: You observe low and inconsistent recovery for this compound metabolites, and your QC samples are failing, despite acceptable chromatography for neat standards.
The Strategy: The key is to effectively separate the analytes from interfering matrix components, primarily phospholipids in plasma and ureas/salts in urine.[5]
Workflow for Mitigating Matrix Effects:
Caption: Decision workflow for selecting a sample preparation method.
Expert Commentary: For plasma, while Protein Precipitation is fast, it fails to remove phospholipids, which are a major cause of ion suppression.[5] LLE is better, but SPE, particularly using a mixed-mode or polymer-based sorbent, provides the cleanest extracts and the ability to concentrate the sample, leading to the best sensitivity and reproducibility.[3][11] For urine, SPE is strongly recommended to handle the high salt content.[10]
Guide 2: Optimizing LC-MS/MS Detection
Achieving high sensitivity requires careful optimization of both the chromatographic separation and the mass spectrometer parameters.
The Problem: The signal-to-noise ratio for key this compound metabolites is too low to achieve the required limit of quantitation (LOQ).
The Strategy: A systematic approach to optimizing chromatography and MS parameters is essential.
Workflow for LC-MS/MS Optimization:
Caption: Systematic workflow for LC-MS/MS method optimization.
Expert Commentary:
-
MS Optimization: Always start by infusing a pure standard of your analyte to find the optimal parameters. For thiazide-like diuretics, negative ion mode (ESI-) often provides excellent sensitivity for the deprotonated molecule [M-H]-.[8]
-
Chromatography: Don't underestimate the power of chromatography. Good separation not only resolves isomers but also moves your analytes away from regions of high matrix suppression, boosting signal.[4] A shallow gradient can significantly improve the resolution of closely related metabolites.
Validated Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound Metabolites from Human Urine
This protocol is designed for robust cleanup and concentration of this compound and its hydroxylated metabolites from a complex urine matrix.
1. Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., HLB type) cartridges, 30 mg/1 mL.
-
Reagents: Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Hydroxide.
-
Internal Standard (IS) Spiking Solution: Hydrochlorothiazide in 50:50 Methanol:Water.
2. Step-by-Step Procedure:
-
Sample Pre-treatment: Thaw urine samples. Centrifuge at 4000 x g for 10 minutes. Take 0.5 mL of supernatant and add 0.5 mL of 2% phosphoric acid. Add 20 µL of IS solution. Vortex for 10 seconds.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water. Do not allow the sorbent to dry.
-
Sample Loading: Load the entire 1 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and polar interferences.
-
Elution: Elute the analytes with 1 mL of Methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Rationale: The polymeric sorbent provides excellent retention for a broad range of polarities, capturing the parent drug and its more polar metabolites. The acid pre-treatment ensures the analytes are in a neutral state for optimal binding. The wash step is critical for removing interferences that cause matrix effects.[10]
Protocol 2: Suggested LC-MS/MS Parameters
These parameters serve as a starting point. They must be optimized on your specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Suggested Value |
|---|---|
| Column | Biphenyl or C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 2: MS/MS Transitions (Hypothetical - Must be empirically determined) this compound has a molecular weight of 381.9 g/mol .[1][12]
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 380.9 | Fragment 1 | Optimize |
| This compound | 380.9 | Fragment 2 | Optimize |
| Hydroxy-Mebutizide | 396.9 | Fragment 1 | Optimize |
| Hydroxy-Mebutizide | 396.9 | Fragment 2 | Optimize |
| Internal Standard (HCTZ) | 296.0 | 205.0 | Optimize |
Optimization Note: The exact mass-to-charge ratios (m/z) and optimal collision energies for this compound and its metabolites must be determined by infusing pure standards into the mass spectrometer. The values for Hydrochlorothiazide (HCTZ) are well-documented and serve as a reference.[8]
References
-
Kamal Addin, et al. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71652, this compound. Available at: [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2022). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. Molecules. Available at: [Link]
-
Wikipedia. This compound. Available at: [Link]
-
precisionFDA. This compound. Available at: [Link]
-
Mohamed, H. M., & Fayez, Y. M. (2021). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Current Pharmaceutical Analysis. Available at: [Link]
-
Restek Corporation. LC/MS/MS Analysis of Diuretics in Urine. Available at: [Link]
-
Garbís, S. D., et al. (1998). Detection of thiazide-based diuretics in equine urine by liquid chromatography/mass spectrometry. Journal of AOAC International. Available at: [Link]
-
Li, X., et al. (2020). Determination of diuretics in human urine using HPLC coupled with magnetic solid-phase extraction based on a metal-organic framework. Biomedical Chromatography. Available at: [Link]
-
Thermo Fisher Scientific. LC-MS/MS Method for the Determination of HCTZ and Losartan from Human Plasma Using SOLA CX. Available at: [Link]
-
Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]
-
Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
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FDA.gov. This compound. Available at: [Link]
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LCGC TV. Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Available at: [Link]
-
Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
De Brabanter, N., et al. (1997). Screening procedure for detection of diuretics and uricosurics and/or their metabolites in human urine using gas chromatography-mass spectrometry after extractive methylation. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Zendelovska, D., & Stafilov, T. (2006). Sample preparation and RPHPLC determination of diuretics in human body fluids. Acta Pharmaceutica. Available at: [Link]
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KEGG DRUG. This compound. Available at: [Link]
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ResearchGate. Generic procedure for the extraction of diuretics from urine: Using EVOLUTE ABN SPE columns. Available at: [Link]
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Namieśnik, J., & Zabiegała, B. (2000). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies. Available at: [Link]
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Biological Magnetic Resonance Bank. List of Metabolic Pathways. Available at: [Link]
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Wikipedia. Metabolic pathway. Available at: [Link]
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Centers for Disease Control and Prevention. References for Biomonitoring Analytical Methods. Available at: [Link]
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Zhang, L., et al. (2017). Metabolic Pathways and Pharmacokinetics of Natural Medicines With Low Permeability. Current Drug Metabolism. Available at: [Link]
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Eltamany, E. E., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available at: [Link]
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PharmGKB. ClinPGx Pathways. Available at: [Link]
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Ferreirós, N., & Dressler, N. (2001). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography With Amperometric Detection. Journal of Chromatographic Science. Available at: [Link]
-
Belluschi, A., & Tallone, G. (1965). [DIURETIC ACTIVITY OF this compound-TRIAMTERENE. CLINICAL STUDY]. Acta Cardiologica. Available at: [Link]
-
Pérez-Lozano, P., et al. (2014). Analytical Techniques for Furosemide Determination. ResearchGate. Available at: [Link]
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Technical Support Center: Managing Mebutizide-Induced Electrolyte Imbalance in Animal Studies
This guide is designed for researchers, scientists, and drug development professionals utilizing Mebutizide in preclinical animal studies. It provides in-depth technical support, troubleshooting guidance, and frequently asked questions to effectively manage and mitigate the risk of electrolyte imbalances, a known class effect of thiazide diuretics. Our focus is on maintaining experimental integrity and ensuring the highest standards of animal welfare.
Section 1: Understanding this compound-Induced Electrolyte Imbalance
This compound, a thiazide-like diuretic, primarily acts by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[1][2] This inhibition leads to decreased reabsorption of sodium and chloride, resulting in diuresis (increased urine output) and natriuresis (increased sodium excretion).[1][3][4] While this is the desired therapeutic effect for conditions like hypertension and edema, it can also lead to unintended and potentially severe electrolyte disturbances.
The most common electrolyte imbalances associated with this compound and other thiazide diuretics include:
-
Hypokalemia (Low Potassium): This is the most frequent and clinically significant adverse effect.[1][3] The increased delivery of sodium to the distal renal tubules stimulates the exchange of sodium for potassium, leading to excessive potassium loss in the urine.[5][6]
-
Hyponatremia (Low Sodium): Although this compound promotes sodium excretion, the resulting water loss can sometimes be proportionally less, leading to a dilutional hyponatremia.[1]
-
Hypercalcemia (High Calcium): Thiazide diuretics can increase the reabsorption of calcium in the distal tubules, leading to elevated serum calcium levels.[1][3]
Understanding these mechanisms is the first step in proactively managing them in your animal studies.
Caption: Mechanism of this compound-induced electrolyte imbalances.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Unexpectedly high mortality in the this compound-treated group.
-
Question: We're observing a higher-than-expected mortality rate in our rats receiving this compound, even at doses not expected to be lethal. What could be the cause?
-
Answer: Unmonitored, severe hypokalemia is a likely cause of mortality. Thiazide diuretics can induce significant potassium loss, leading to cardiac arrhythmias and muscle weakness, which can be fatal.[7] It is crucial to implement a robust electrolyte monitoring plan. Additionally, ensure accurate dosing and consider the possibility of formulation errors.
Issue 2: Inconsistent or variable electrolyte readings.
-
Question: Our serum electrolyte measurements are highly variable between animals in the same group and even in the same animal at different time points. How can we improve consistency?
-
Answer: Pre-analytical errors are a common source of variability in electrolyte measurements.[8][9] Consider the following:
-
Hemolysis: Ruptured red blood cells release intracellular potassium, leading to falsely elevated readings.[3][10][11][12][13] Ensure proper blood collection and handling techniques to minimize hemolysis.
-
Sample Handling: Delayed processing of blood samples can lead to shifts in electrolyte concentrations.[13] Centrifuge samples and separate serum or plasma promptly.
-
Anticoagulant Choice: Using EDTA tubes for plasma collection can lead to falsely decreased calcium and increased potassium readings.[14] Lithium heparin is often a better choice for electrolyte analysis.
-
Evaporation: Leaving sample tubes uncapped can lead to evaporation and falsely increased electrolyte concentrations.[8]
-
Issue 3: Animals are showing signs of distress despite "normal" electrolyte levels.
-
Question: Some of our mice on this compound appear lethargic and have lost weight, but their last electrolyte panel was within the reference range. What should we do?
-
Answer:
-
Timing of Blood Draw: A single electrolyte measurement may not capture the full picture. The diuretic effect and subsequent electrolyte loss have a specific time course. Consider performing a time-series analysis of electrolyte levels post-dose to identify transient but significant dips.
-
Clinical Signs as Early Indicators: Do not rely solely on bloodwork. Clinical signs such as lethargy, muscle weakness, polyuria (excessive urination), and polydipsia (excessive thirst) are important indicators of electrolyte imbalance and should trigger further investigation.[7][15][16]
-
Humane Endpoints: Implement a scoring system for humane endpoints that includes clinical observations. An animal's overall well-being should be the primary consideration.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the typical electrolyte reference ranges for common rodent models?
A1: Reference ranges can vary slightly based on the specific strain, age, sex, and analytical method used. It is recommended to establish baseline values for your specific colony. However, the following table provides generally accepted ranges.
| Electrolyte | C57BL/6 Mice | Sprague-Dawley Rats |
| Sodium (Na+) | 136.0–148.2 mmol/L | 138-145 mmol/L |
| Potassium (K+) | 4.9–9.0 mmol/L | 3.8-5.2 mmol/L |
| Chloride (Cl-) | 109.6–127.7 mmol/L | 98-107 mmol/L |
| Calcium (Ca2+) | 1.2-1.4 mmol/L (ionized) | 1.1-1.3 mmol/L (ionized) |
Q2: What are the early clinical signs of hypokalemia in rodents?
A2: Early signs can be subtle. Look for:
-
Reduced activity and lethargy.[15]
-
Muscle weakness, which may manifest as a hunched posture or reluctance to move.[7]
-
Increased water intake (polydipsia) and urine output (polyuria).[4]
-
Weight loss.[16]
-
Poor grooming.[16]
Q3: When should I consider potassium supplementation?
A3: Potassium supplementation should be considered if:
-
Serum potassium levels fall below the established reference range for your animal model.
-
Animals exhibit clinical signs of hypokalemia, even if blood levels are only mildly decreased.
-
The experimental design involves high doses or chronic administration of this compound.
Q4: How do I report adverse events related to electrolyte imbalance?
A4: All unanticipated adverse events must be reported to your institution's Institutional Animal Care and Use Committee (IACUC) and the attending veterinarian.[5][11][20][21][22] This includes unexpected levels of morbidity or mortality, as well as any clinical signs of distress not outlined in your approved protocol. Prompt reporting is crucial for animal welfare and regulatory compliance.
Section 4: Experimental Protocols
Protocol 1: Baseline and Post-Dose Electrolyte Monitoring
This protocol outlines a systematic approach to monitoring electrolyte levels in rodents treated with this compound.
Materials:
-
Blood collection tubes (lithium heparin recommended)
-
Micro-hematocrit tubes or syringes with appropriate gauge needles
-
Centrifuge
-
Electrolyte analyzer
-
Restraint devices appropriate for the species
Procedure:
-
Baseline Sampling: Prior to the first dose of this compound, collect a baseline blood sample from all animals to establish individual and group normal electrolyte ranges.
-
Post-Dose Sampling:
-
Acute Studies: For single-dose studies, collect blood samples at multiple time points post-administration (e.g., 2, 4, 8, and 24 hours) to capture the peak diuretic effect and subsequent electrolyte changes.
-
Chronic Studies: For multi-day or week studies, collect blood samples at regular intervals (e.g., weekly) and also 2-4 hours after the final dose to assess both cumulative effects and the acute response.
-
-
Blood Collection:
-
Sample Processing:
-
Immediately after collection, gently invert the heparinized tube to mix.
-
Centrifuge the sample as soon as possible to separate plasma.
-
Analyze the plasma for sodium, potassium, chloride, and calcium levels using a calibrated electrolyte analyzer.
-
Caption: Workflow for Electrolyte Monitoring in this compound Studies.
Protocol 2: Oral Potassium Supplementation in Rodent Models
This protocol provides a method for preparing and administering an oral potassium chloride solution to rodents.
Materials:
-
Potassium chloride (KCl), USP grade
-
Sterile water for injection or deionized water
-
Vehicle compatible with your study design (e.g., sterile water, 0.5% methylcellulose)
-
Volumetric flasks and pipettes
-
Oral gavage needles appropriate for the species
Procedure:
-
Preparation of KCl Stock Solution (e.g., 1 mEq/mL):
-
The molecular weight of KCl is 74.55 g/mol . Therefore, 1 mEq of K+ is equivalent to 74.55 mg of KCl.
-
To prepare a 1 mEq/mL solution, dissolve 74.55 g of KCl in sterile water to a final volume of 1000 mL. This is a concentrated stock solution.
-
-
Preparation of Dosing Solution:
-
Dilute the stock solution with your chosen vehicle to the desired final concentration for dosing. For example, to make a 0.1 mEq/mL solution, dilute 10 mL of the stock solution to a final volume of 100 mL with the vehicle.
-
-
Dosage Calculation:
-
The appropriate dose will depend on the severity of the hypokalemia and should be determined in consultation with a veterinarian. A starting point for replacement therapy in diuretic-induced hypokalemia is often in the range of 2-4 mEq/kg/day, divided into two doses.[23][24]
-
Example Calculation for a 300g (0.3 kg) rat at a dose of 2 mEq/kg:
-
Total daily dose = 0.3 kg * 2 mEq/kg = 0.6 mEq
-
If using a 0.1 mEq/mL dosing solution, the total daily volume is 0.6 mEq / 0.1 mEq/mL = 6 mL.
-
This would be administered as 3 mL twice daily via oral gavage.
-
-
-
Administration:
-
Administer the calculated volume of the KCl solution carefully using an appropriate-sized oral gavage needle.
-
Administering the solution with food or shortly after a meal can help minimize potential gastrointestinal irritation.[25]
-
-
Monitoring:
-
Monitor serum potassium levels closely after initiating supplementation (e.g., 24-48 hours later) to assess the response and adjust the dose as needed.
-
Protocol 3: Humane Endpoint Scoring System for Electrolyte Imbalance
This scoring system provides objective criteria for monitoring animal well-being and making decisions about humane intervention. Animals should be scored at least once daily, and more frequently if they show signs of illness.
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Appearance | Well-groomed, bright eyes | Mildly unkempt coat | Unkempt, dull coat, porphyrin staining | Piloerection, sunken eyes |
| Activity | Active and alert | Slightly reduced activity | Lethargic, reluctant to move | Recumbent, unresponsive to stimuli |
| Posture | Normal | Mildly hunched at rest | Consistently hunched | Head down, unable to maintain posture |
| Hydration | Normal skin turgor | Slight delay in skin tent return | Obvious skin tenting, dry mucous membranes | Severe dehydration, sunken eyes |
| Body Weight | Stable or expected gain | 5-10% weight loss from baseline | 10-15% weight loss from baseline | >15% weight loss from baseline |
Action Plan:
-
Total Score 1-2: Increase monitoring frequency to twice daily.
-
Total Score 3-4: Notify the veterinarian immediately. Consider supportive care (e.g., subcutaneous fluids, nutritional support) and potassium supplementation if hypokalemia is suspected or confirmed.
-
Total Score ≥ 5 or a score of 3 in any single category: The animal has reached a humane endpoint and should be humanely euthanized after consultation with the veterinarian.
This scoring system is a guideline and should be adapted for your specific study in your IACUC protocol.[14][19][26][27][28]
Section 5: References
-
RxList. (2021). How Do Thiazide Diuretics Work? Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Thiazide Diuretics - StatPearls. Retrieved from [Link]
-
RegisteredNurseRN. (2019). Thiazide Diuretics Pharmacology Nursing NCLEX Review. Retrieved from [Link]
-
GoodRx. (2024). Thiazide Diuretics' Mechanism of Action. Retrieved from [Link]
-
CVPharmacology. (n.d.). Diuretics. Retrieved from [Link]
-
Scribd. (n.d.). Preclinical Screening of Diuretics. Retrieved from [Link]
-
IDEXX BioAnalytics. (n.d.). Rodent Blood Collection and Sample Preparation Guide. Retrieved from [Link]
-
Clinical Pathology and Sample Collection in the Laboratory Rodent - PMC. (n.d.). Retrieved from [Link]
-
Journal of the American Association for Laboratory Animal Science. (2016). Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus). Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus) - PMC. Retrieved from [Link]
-
ResearchGate. (2025). Clinical chemistry reference database for Wistar rats and C57/BL6 mice. Retrieved from [Link]
-
Woodley Equipment Company. (n.d.). reference ranges and reportable ranges. Retrieved from [Link]
-
Merck Veterinary Manual. (n.d.). Diuretics for Use in Animals. Retrieved from [Link]
-
Dr.Oracle. (2025). Will a hemolyzed blood sample of potassium give a false high or false low reading? Retrieved from [Link]
-
Today's Veterinary Practice. (2022). Evaluation and Management of the Hypokalemic Patient. Retrieved from [Link]
-
Acibadem Health Point. (n.d.). Hemolysis Impact on Potassium Levels. Retrieved from [Link]
-
VIN. (2008). Casting the Light on "Lytes"--Hypokalemia. Retrieved from [Link]
-
Wayne State University. (n.d.). Reporting Adverse Events or Conditions Guideline. Retrieved from [Link]
-
MDPI. (n.d.). Studying and Analyzing Humane Endpoints in the Fructose-Fed and Streptozotocin-Injected Rat Model of Diabetes. Retrieved from [Link]
-
University of Illinois. (2024). Reporting Adverse Events. Retrieved from [Link]
-
University of Cincinnati. (n.d.). Policy 116 - Reporting Adverse Events and Protocol Deviations. Retrieved from [Link]
-
Common Diagnostic Errors in Electrolyte Analysis: 2025 Solution Guide. (n.d.). Retrieved from [Link]
-
Institutional Animal Care and Use Committee. (n.d.). Defining Humane Endpoints. Retrieved from [Link]
-
PubMed Central. (n.d.). Meta-Analysis of Dose-Response Relationships for Hydrochlorothiazide, Chlorthalidone, and Bendroflumethiazide on Blood Pressure, Serum Potassium, and Urate. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the recommended potassium replacement dosage for patients on diuretics (diuretic medications) who develop hypokalemia (low potassium levels)? Retrieved from [Link]
-
NC3Rs. (2015). Humane endpoints. Retrieved from [Link]
-
Frontiers in Veterinary Science. (2018). Preanalytical Dilution for Rodent Biochemistry. Retrieved from [Link]
-
The Journal of Clinical Investigation. (n.d.). Pathogenesis of Hypercalcemia in Nude Mice Bearing a Human Renal Carcinoma. Retrieved from [Link]
-
NIH Office of Animal Care and Use. (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrolyte Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathophysiology, symptoms, outcomes, and evaluation of hyponatremia: comprehension and best clinical practice. Retrieved from [Link]
-
Today's Veterinary Nurse. (n.d.). The Basics of Fluid Therapy for Small Animal Veterinary Technicians. Retrieved from [Link]
-
Dr.Oracle. (2025). How does remote diuretic use lead to hypokalemia (low potassium levels)? Retrieved from [Link]
-
PubMed. (n.d.). Selected mechanisms of diuretic-induced electrolyte changes. Retrieved from [Link]
-
ResearchGate. (n.d.). Nervous signs of salt poisoning in Wistar rats. Retrieved from [Link]
-
ResearchGate. (n.d.). Loop diuretic pharmacokinetics and dose-response curve. Retrieved from [Link]
-
Stat Medical. (n.d.). Pre-Analytical Errors in ABG & Electrolyte Testing: Causes & Prevention. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Potassium - StatPearls. Retrieved from [Link]
-
International Animal Health Journal. (n.d.). Avoiding the Pitfalls of Preanalytical Variables in Animal Health Studies. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the oral potassium replacement dose for mild hypokalemia (potassium level 3.0-3.4 mEq/L)? Retrieved from [Link]
-
FPnotebook. (n.d.). Potassium Replacement. Retrieved from [Link]
-
Acutecaretesting.org. (n.d.). Useful tips to avoid preanalytical errors in blood gas testing: electrolytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Model simulated response to thiazide diuretic (TZD). Retrieved from [Link]
-
eClinpath. (n.d.). Non-disease variables. Retrieved from [Link]
-
Kidney International. (n.d.). Hyponatremia with hypoxia: effects on brain adaptation, perfusion, and histology in rodents. Retrieved from [Link]
-
PubMed. (n.d.). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. Retrieved from [Link]
-
AVMA Journals. (2018). An online survey of small animal veterinarians regarding current fluid therapy practices in dogs and cats. Retrieved from [Link]
-
BPCA. (2024). Lethal Dose 50 (LD50) - everything you need to know. Retrieved from [Link]
-
PubMed. (n.d.). Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50. Retrieved from [Link]
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- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
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- 5. oral ld50 values: Topics by Science.gov [science.gov]
- 6. CN116440074B - Potassium chloride oral preparation and preparation method thereof - Google Patents [patents.google.com]
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- 8. Useful tips to avoid preanalytical errors in blood gas testing: electrolytes [acutecaretesting.org]
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- 14. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hypercalcemia: Pathophysiology, Clinical Signs, and Emergent Treatment. | Semantic Scholar [semanticscholar.org]
- 17. RTECS NUMBER-MA2450000-Chemical Toxicity Database [drugfuture.com]
- 18. Symptomatic hyponatremia in rats: effect of treatment on mortality and brain lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Refinement of Mebutizide Synthesis for Higher Purity
This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing the synthesis of Mebutizide [6-chloro-3-(1,2-dimethylbutyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide]. Achieving high purity (typically >99.5%) is critical for active pharmaceutical ingredients (APIs) to ensure safety and efficacy. This document provides in-depth troubleshooting for common challenges encountered during synthesis and purification, backed by mechanistic explanations and validated protocols.
Section 1: Troubleshooting Guide for this compound Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing both immediate solutions and long-term strategies grounded in chemical principles.
Problem 1: Low Purity Detected Post-Synthesis (<98% by HPLC), Significant Starting Material Remaining
Question: My initial HPLC analysis shows a low purity of the crude this compound product, with a significant peak corresponding to the starting material, 4-amino-6-chloro-1,3-benzenedisulfonamide (ACBS). What is causing the incomplete reaction?
Answer: This issue points directly to suboptimal conditions during the key cyclocondensation step with 3-methyl-2-pentanone. The reaction involves the formation of an imine intermediate followed by intramolecular cyclization. Incomplete conversion is typically due to several factors:
-
Insufficient Reaction Time or Temperature: The cyclization of the imine intermediate is often the rate-limiting step and requires sufficient thermal energy. Many benzothiadiazine syntheses require heating to drive the reaction to completion.[1]
-
Stoichiometric Imbalance: While a slight excess of the ketone can be used to drive the reaction, a significant excess can complicate purification. Conversely, an insufficient amount will naturally lead to unreacted ACBS.
-
Catalyst Inefficiency: The reaction is often acid-catalyzed. An inadequate amount or inactive catalyst will stall the reaction.
Solutions & Protocol Adjustments:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC every hour. For many related syntheses, temperatures in the range of 90-120°C are effective.[1]
-
Reaction Time: Extend the reaction time. If the reaction has stalled after 4-6 hours, continue for an additional 4 hours, checking for further conversion.
-
-
Verify Reagent Stoichiometry: Ensure a slight molar excess (1.1 to 1.2 equivalents) of 3-methyl-2-pentanone is used relative to ACBS.
-
Employ a Dean-Stark Trap: The condensation reaction releases water. Removing water via a Dean-Stark apparatus can effectively shift the equilibrium toward the product, driving the reaction to completion. Toluene is an excellent solvent for this purpose.
Problem 2: A Persistent, More Polar Impurity is Observed in HPLC That Does Not Correspond to Starting Materials
Question: My HPLC shows an unknown impurity peak with a shorter retention time than this compound. What could this be and how do I prevent its formation?
Answer: A more polar impurity often indicates a hydrolysis product or a related side-product. In the synthesis of benzothiadiazine diuretics like this compound, a common side reaction during workup or under prolonged heating in aqueous acidic/basic conditions is the hydrolysis of the dihydro-benzothiadiazine ring.
The most likely identity of this impurity is the ring-opened precursor, which can form if the cyclization is reversible or if the product is exposed to harsh pH conditions during workup. The synthesis of hydrochlorothiazide, a closely related molecule, is known to be susceptible to hydrolysis back to the disulfamylaniline starting material and formaldehyde.[2]
Prevention & Mitigation Strategy:
-
Control pH During Workup: During the aqueous workup and extraction phases, avoid extreme pH values. Maintain the pH in a moderately acidic to neutral range (pH 4-7) to minimize hydrolysis.
-
Minimize Exposure to Water at High Temperatures: After the reaction is complete, cool the reaction mixture to room temperature before beginning the aqueous workup.
-
Purification: This impurity can often be removed during recrystallization. Due to its higher polarity, it will have different solubility characteristics. A solvent system where this compound has lower solubility at cold temperatures will be effective.
Problem 3: The Final Product "Oils Out" During Recrystallization Instead of Forming Crystals
Question: When I attempt to recrystallize my crude this compound, it separates as an oily liquid at the bottom of the flask, which then solidifies into an amorphous mass. How can I achieve a crystalline product?
Answer: "Oiling out" is a common problem in the purification of organic compounds, including sulfonamides.[3] It occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but the temperature is still above the melting point of the solute (or a solute-impurity eutectic mixture). The result is an impure, often difficult-to-handle product.
Causality & Solutions:
-
High Impurity Concentration: A high level of impurities can depress the melting point of the mixture, making it more prone to oiling out.[3]
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound, causing it to crash out of solution too quickly.[3]
-
Rapid Cooling: Cooling the solution too fast does not allow sufficient time for crystal lattice formation.[3]
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more hot solvent (in 5-10% volume increments) until the oil fully dissolves to create a slightly less saturated solution.[3]
-
Slow Cooling: Insulate the flask with a cloth or place it in a warm water bath and allow it to cool to room temperature very slowly. This encourages the formation of nucleation sites and ordered crystal growth.
-
Change the Solvent System: A mixture of solvents is often effective. For sulfonamides, alcohol-water mixtures like isopropanol/water or ethanol/water are excellent choices.[3][4] Dissolve the crude product in the minimum amount of hot alcohol, then slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot alcohol to clarify, then allow it to cool slowly.
-
Induce Crystallization: If crystals are slow to form, scratch the inside of the flask with a glass rod just below the surface of the solution or add a single seed crystal of pure this compound.[3][5]
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the most critical step for ensuring high purity in this compound synthesis?
-
A1: The most critical step is the final purification by recrystallization. The choice of solvent and the control of the cooling rate are paramount for effectively removing structurally similar impurities. While a clean reaction is ideal, the crystallization step is where pharmacopoeial-grade purity is achieved.
-
-
Q2: How can I monitor the reaction progress effectively?
-
A2: High-Performance Liquid Chromatography (HPLC) is the most accurate method. However, for rapid, qualitative checks, Thin Layer Chromatography (TLC) is very effective. Use a mobile phase that gives good separation between the starting material (ACBS) and the this compound product (e.g., Ethyl Acetate/Hexane 70:30). The product will be less polar and have a higher Rf value than the highly polar ACBS.
-
-
Q3: What are the ideal HPLC conditions for purity analysis?
-
A3: A reverse-phase C18 column is standard. A gradient method is typically best for resolving the API from both polar and non-polar impurities. A suitable starting point would be a gradient of Acetonitrile and water (with 0.1% formic acid). Analytical techniques such as HPLC, GC, and MS are standard for identifying and quantifying impurities.[][7]
-
Section 3: Key Experimental Protocols
Protocol 1: Optimized Recrystallization for High-Purity this compound
This protocol uses a mixed-solvent system, which is highly effective for purifying sulfonamide-based compounds.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound product in the minimum required volume of boiling 95% ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through a pre-heated Büchner funnel to remove them. This step prevents premature crystallization.[3]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of hot 95% ethanol to the turbid solution until it becomes clear again.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold 50:50 ethanol/water to remove residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Standard HPLC Method for Purity Analysis
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm
-
Injection Volume: 10 µL
Section 4: Visual Diagrams and Workflows
This compound Synthesis Pathway
Caption: Key steps in the synthesis of this compound from its precursors.
Troubleshooting Workflow for Low Purity
Caption: A decision tree for troubleshooting common purity issues.
References
-
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI. Available at: [Link]
- Sulfonamide purification process. (1957). Google Patents (US2777844A).
-
Intensified Crystallization Processes for 1:1 Drug–Drug Cocrystals of Sulfathiazole–Theophylline, and Sulfathiazole–Sulfanilamide. (2021). ACS Publications, Crystal Growth & Design. Available at: [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020). MDPI. Available at: [Link]
-
Purification and identification of an impurity in bulk hydrochlorothiazide. (2001). PubMed. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). ACS Publications, Organic Process Research & Development. Available at: [Link]
-
Isolation, Purification and Characterisation of Unknown Impurities. Veeprho. Available at: [Link]
-
Chemical and analytical characterization of related organic impurities in drugs. (1998). PubMed. Available at: [Link]
-
Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. (2021). ResearchGate. Available at: [Link]
-
Purification and Identi®cation of an Impurity in Bulk Hydrochlorothiazide. (2001). PhaRxmon Consulting LLC. Available at: [Link]
Sources
- 1. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 2. pharxmonconsulting.com [pharxmonconsulting.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. veeprho.com [veeprho.com]
Welcome to the technical support guide for biochemical assays involving Mebutizide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experimentation. The goal is to provide practical, in-depth solutions to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding potential interference in this compound assays.
Q1: What is this compound and why is it challenging for biochemical assays?
This compound is a thiazide diuretic used to treat hypertension and edema.[1][2] Its chemical structure, a benzothiadiazine derivative, and its biological mechanism of action can present challenges in various assay formats.[2][3][4] Interference can stem from the molecule's intrinsic properties, its metabolites, or its effects on the biological matrix being tested.[5][6]
Q2: What are the primary types of interference to anticipate when working with this compound?
Researchers should be aware of four main categories of interference:
-
Analytical Interference: this compound may directly interact with assay reagents. This could manifest as quenching in fluorescence assays, absorbance at the detection wavelength in colorimetric assays, or cross-reactivity in immunoassays.[6][7]
-
Biological (In Vivo) Interference: As a diuretic, this compound alters electrolyte and fluid balance.[3][8][9] This can change the composition of biological samples (e.g., plasma, urine), indirectly affecting assay results.[6] For example, it can lead to hypokalemia (low potassium), hyponatremia (low sodium), and hyperuricemia (high uric acid).[8][10]
-
Metabolite Interference: The body metabolizes this compound into various byproducts.[11] These metabolites may have different activities or physical properties than the parent drug and can also interfere with the assay, sometimes even more significantly.[5][12]
-
Matrix Effects: Components of the sample matrix (e.g., proteins, salts, lipids in plasma or urine) can suppress or enhance the detection signal, a common issue in methods like LC-MS/MS.[13][14]
Q3: Can this compound's structure cause interference in fluorescence-based assays?
Yes, this is a possibility. Molecules with heterocyclic ring systems, like the benzothiadiazine core of this compound, can sometimes exhibit intrinsic fluorescence.[2] It is crucial to run a control sample containing only this compound in the assay buffer to check for any background fluorescence at the excitation and emission wavelengths of your fluorophore.
Q4: How can I proactively minimize the risk of interference before starting a large-scale screening campaign?
Proactive validation is key. Before initiating high-throughput screening, a series of interference assays should be performed.[15] This involves "spiking" your compound into the assay system under various conditions to identify potential issues early. Key steps include checking for compound autofluorescence, light scattering, and interaction with detection reagents.[15][16] Running an orthogonal assay, which uses a different detection method, is also a powerful tool to confirm initial hits and rule out false positives.[15]
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Results in HPLC Assays
-
Problem: You are quantifying this compound in plasma samples using reverse-phase HPLC, but the peak area is highly variable between replicates.
-
Possible Causes & Solutions:
-
Matrix Effects: Endogenous components in plasma can co-elute with this compound, causing ion suppression or enhancement in LC-MS/MS or baseline interference in UV detection.[13][14]
-
Solution: Implement a robust sample preparation protocol. A solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than a simple protein precipitation ("crash").[17] Comparing calibration curves prepared in the solvent versus those prepared in the sample matrix can help diagnose the extent of the matrix effect.[14]
-
-
Poor pH Control of Mobile Phase: The retention time of thiazide diuretics can be sensitive to the pH of the mobile phase.
-
Metabolite Co-elution: A metabolite of this compound might be co-eluting with the parent compound, especially with UV detection if they share similar chromophores.
-
Solution: Adjust the gradient or mobile phase composition to improve chromatographic resolution. Using a mass spectrometer as a detector (LC-MS/MS) can differentiate between the parent drug and its metabolites based on their mass-to-charge ratio.[13]
-
-
Issue 2: High Background Signal in Fluorescence-Based Enzyme Assays
-
Problem: When screening this compound against a purified enzyme using a fluorescence intensity-based assay, you observe a high background signal in wells containing the compound, even without the enzyme.
-
Possible Causes & Solutions:
-
Intrinsic Fluorescence: this compound itself may be fluorescent at the assay's wavelengths.
-
Solution: Measure the fluorescence of this compound in the assay buffer at the relevant excitation and emission wavelengths. If it is fluorescent, subtract the background from all wells containing the compound. If the signal is too high, you may need to switch to a different assay format (e.g., absorbance or luminescence-based).
-
-
Light Scattering: At higher concentrations, the compound may precipitate out of solution, causing light scattering that is incorrectly measured as fluorescence.
-
Solution: Visually inspect the wells for any precipitate. Measure the absorbance spectrum of the compound in the assay buffer to check for a broad, flat absorbance profile characteristic of scattering. Reducing the compound concentration or adding a small amount of a solubilizing agent like DMSO may help.
-
-
Interaction with Assay Components: The compound might react with a component in the buffer or the fluorescent substrate itself, leading to a chemical modification that produces a fluorescent product.
-
Solution: Run control experiments by incubating this compound with each individual assay component (buffer, substrate, cofactors) to pinpoint the source of the interaction.
-
-
Issue 3: Unexpected Results in Cell-Based Assays
-
Problem: In a cell-based assay measuring intracellular calcium flux, this compound appears to be a potent inhibitor, but this is inconsistent with its known mechanism of action.
-
Possible Causes & Solutions:
-
Disruption of Ion Gradients: As a diuretic, this compound's primary function is to affect ion transport.[3][8] It inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[3] If your cell line expresses similar ion transporters, this compound could be altering the cellular ion gradients (Na+, K+, Cl-), which would indirectly affect calcium signaling and produce a misleading result.
-
Solution: Use a counter-screen to test this compound's effect on cell viability and general ion channel function. Assays that directly measure the activity of the target of interest in a cell-free system (biochemical assays) can help confirm if the effect is direct or a result of cellular machinery disruption.[19]
-
-
Cytotoxicity: At the concentrations used in the assay, this compound may be causing cell death, which would lead to a loss of signal and appear as inhibition.
-
Solution: Perform a standard cytotoxicity assay (e.g., MTT or LDH release) in parallel with your primary assay to determine the concentration range at which this compound is toxic to your cells. Ensure your primary assay is conducted at non-toxic concentrations.
-
-
Key Experimental Protocols
To ensure data integrity, validated protocols are essential. Below are foundational workflows to mitigate common interference issues.
Protocol 1: General Interference Screening for Biochemical Assays
This protocol is designed to be a first-pass screen to identify potential Pan-Assay Interference Compounds (PAINS).[15]
-
Prepare Compound Plate: Create a serial dilution of this compound in 100% DMSO.
-
Assay Controls:
-
Negative Control (0% Inhibition): Assay buffer + enzyme + substrate (no compound).
-
Positive Control (100% Inhibition): Assay buffer + enzyme + substrate + known inhibitor.
-
Compound Control (No Enzyme): Assay buffer + substrate + this compound (to check for reaction with substrate).
-
Compound Background Control: Assay buffer + this compound (to check for absorbance/fluorescence of the compound itself).
-
-
Run Assay: Add reagents to a microplate as per your standard assay protocol.
-
Data Analysis:
-
Subtract the reading from the "Compound Background Control" from all wells containing this compound.
-
Observe the "Compound Control (No Enzyme)" wells. Any signal here indicates a direct interaction with the substrate or detection reagents.
-
Calculate the percent inhibition relative to the positive and negative controls.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Urine Samples
This protocol provides a general framework for cleaning up biological samples prior to HPLC analysis.
-
Condition the Cartridge: Use a C18 SPE cartridge. Condition it by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
Sample Preparation:
-
For plasma: Precipitate proteins by adding 3 parts acetonitrile to 1 part plasma. Centrifuge and collect the supernatant.
-
For urine: Dilute the urine sample 1:1 with a buffer solution (e.g., phosphate buffer, pH 4.0).[17]
-
-
Load Sample: Load the prepared sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interfering compounds.
-
Elute: Elute this compound from the cartridge using a stronger organic solvent (e.g., 1 mL of 90% acetonitrile in water).
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the HPLC system.
Visualizations and Data
Troubleshooting Workflow for Assay Interference
The following diagram outlines a logical decision-making process when encountering suspected interference in a biochemical assay.
Caption: A decision tree for troubleshooting assay interference.
Potential Spectrophotometric Interference
The table below summarizes hypothetical absorbance characteristics for this compound and a common colorimetric assay product to illustrate potential overlap.
| Compound/Reagent | Typical λmax (nm) | Potential for Interference |
| This compound | ~280-330 nm | High, if assay product absorbs in the UV range. |
| Ninhydrin-based Assay | ~570 nm | Low, as this is in the visible range, far from this compound's likely absorbance.[20] |
| Bradford Assay (Unbound) | 465 nm | Low to Moderate. |
| Bradford Assay (Bound) | 595 nm | Low. |
Note: The λmax for this compound is an estimate based on its chemical structure. Actual values should be determined experimentally.
References
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Troubleshooting. BioAssay Systems. [Link]
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Biochemical assays in drug discovery and development. (2025). Celtarys Research. [Link]
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A Complete Guide To Troubleshooting Biochemistry Analyzers. (2023). Health News. [Link]
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This compound. Wikipedia. [Link]
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LC/MS/MS Analysis of Diuretics in Urine. Thames Restek. [Link]
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Assay Troubleshooting. Molecular Biology. [Link]
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Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults. (2022). GNFA. [Link]
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3 ways to troubleshoot biochemistry analyzer reagent interference. Seamaty. [Link]
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Biochemical Assay Development. Ichor Life Sciences. [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]
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This compound | C13H20ClN3O4S2 | CID 71652. PubChem. [Link]
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Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatograph. SciSpace. [Link]
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Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker. (2018). PLoS One. [Link]
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(PDF) Simultaneous determination of 5 diuretic drugs using an HPLC method by quantitative analysis of multiple components by a single marker. ResearchGate. [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC. [Link]
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Metabolism of bumetanide. (1977). Journal of Clinical Pharmacology. [Link]
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This compound. GSRS. [Link]
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What should be checked before using Thiazide (thiazide diuretics)? (2025). Dr.Oracle. [Link]
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Interference of different ACE-inhibitors with the diuretic action of furosemide and hydrochlorothiazide. Scilit. [Link]
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How do Thiazide Diuretics Work? Understanding Bendroflumethiazide and Indapamide. (2019). YouTube. [Link]
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Drug interference with biochemical laboratory tests. (2023). Biochemia Medica. [Link]
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Thiazide Diuretics. (2025). StatPearls. [Link]
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Drug interference with biochemical laboratory tests. (2023). PubMed. [Link]
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Interference of medicines in laboratory exams. ResearchGate. [Link]
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Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2020). Indian Journal of Chemistry. [Link]
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Metabolites. Shimadzu Chemistry & Diagnostics. [Link]
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Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. (2001). Journal of Clinical Pathology. [Link]
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Drug Metabolism. (2023). StatPearls. [Link]
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Simple, sensitive, extraction-free, and cost-efficient estimation of vigabatrin using a spectrophotometric method in pharmaceutical formulation. (2020). Current Pharmaceutical Analysis. [Link]
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Analytical Interference by Contrast Agents in Biochemical Assays. (2014). Journal of Spectroscopy. [Link]
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Pharmacokinetics and metabolism of encainide. (1988). European Heart Journal. [Link]
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New Spectrophotometric Methods for the Quantification of Bumetanide Tablets. (2019). Acta Scientific Pharmaceutical Sciences. [Link]
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Stability Indicating Spectrophotometric and Chemometric Methods for Determination of Nifuroxazide in Presence of Its Alkaline Degrad. Walsh Medical Media. [Link]
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DEVELOMENT AND VALIDATION OF UV-VIS SPECTROPHOTOMETRIC METHODS FOR SIMULTANEOUS ESTIMATION OF BUMETANIDE IN BULK AND ORAL TABLET. (2023). International Journal of Creative Research Thoughts. [Link]
-
A New Spectrophotometric Method for the Determination of Hydrochlorothiazide Based on the Redox Reaction. ResearchGate. [Link]
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Fluorescein | C20H12O5 | CID 16850. PubChem. [Link]
-
Pharmacology - Diuretics. (2013). YouTube. [Link]
-
Methyclothiazide | C9H11Cl2N3O4S2 | CID 4121. PubChem. [Link]
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Validation & Comparative
A Comparative Guide to the Diuretic Efficacy of Mebutizide and Hydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diuretics are a cornerstone in the management of fluid retention and hypertension. Within the thiazide class of diuretics, hydrochlorothiazide has long been a benchmark agent. This guide provides a detailed comparison of the diuretic efficacy of mebutizide, a lesser-known thiazide diuretic, against the widely used hydrochlorothiazide. By examining their mechanisms of action, pharmacodynamic properties, and available clinical data, this document aims to offer a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Thiazides
Both this compound and hydrochlorothiazide belong to the thiazide class of diuretics and share a common mechanism of action. They primarily exert their effects in the distal convoluted tubule of the nephron.
Hydrochlorothiazide inhibits the sodium-chloride (Na+/Cl-) cotransporter on the apical membrane of the distal convoluted tubule cells.[1][2][3] This transporter is responsible for reabsorbing approximately 5% to 10% of the filtered sodium.[2] By blocking this transporter, hydrochlorothiazide increases the excretion of sodium and chloride in the urine, leading to a diuretic effect.[1][2][4] This initial loss of fluid volume contributes to a reduction in blood pressure.[2] Over time, hydrochlorothiazide also appears to reduce peripheral vascular resistance through a less understood mechanism, further contributing to its antihypertensive effect.[2][4]
While specific mechanistic studies on this compound are scarce, as a benzothiadiazine derivative, it is presumed to share the same target: the Na+/Cl- cotransporter in the distal convoluted tubule.[5] The available comparative data suggests a qualitatively similar diuretic effect to hydrochlorothiazide, supporting a shared mechanism of action.[6]
Figure 1: Simplified signaling pathway for this compound and Hydrochlorothiazide.
Comparative Diuretic Efficacy: A Head-to-Head Analysis
A key placebo-controlled, randomized, single-dose study in healthy male volunteers provides the most direct comparison of the diuretic efficacy of this compound (referred to as bemetizide in the study) and hydrochlorothiazide.[6]
Key Findings:
-
Qualitative Equivalence: The diuretic effects of both drugs were found to be qualitatively equal.[6]
-
Dose-Dependent Efficacy: At higher doses, this compound demonstrated a greater maximal effect on the excretion of sodium, chloride, and urine volume compared to a standard dose of hydrochlorothiazide.[6]
-
Onset and Duration of Action: Both substances exhibited a similar onset of action, with diuresis beginning within 1 to 2 hours after oral administration and lasting for over 24 hours.[6]
-
Electrolyte Excretion:
-
Sodium and Chloride: Higher doses of this compound led to a statistically significant greater excretion of sodium and chloride.[6]
-
Potassium: A trend towards increased potassium elimination was observed with this compound.[6]
-
Calcium and Magnesium: No significant changes in the diuresis of calcium and magnesium were noted for either drug.[6]
-
Quantitative Data Summary
The following table summarizes the comparative effects based on the available study data. It is important to note that a direct dose-to-dose potency comparison is challenging as the study used varying doses of this compound against a fixed dose of hydrochlorothiazide.
| Parameter | This compound (1, 5, 10, 20, 50 mg) | Hydrochlorothiazide (25 mg) | Key Observation |
| Urine Volume | Dose-dependent increase; greater maximal effect at higher doses.[6] | Standard diuretic effect.[6] | Higher doses of this compound are more effective in increasing urine output.[6] |
| Sodium Excretion | Dose-dependent increase; statistically significant greater effect at higher doses.[6] | Standard natriuretic effect.[6] | This compound at higher doses demonstrates superior natriuresis.[6] |
| Chloride Excretion | Dose-dependent increase; statistically significant greater effect at higher doses.[6] | Standard chloruretic effect.[6] | Consistent with increased sodium excretion, chloride removal is greater with higher this compound doses.[6] |
| Potassium Excretion | Trend towards increased elimination.[6] | Known risk of hypokalemia. | Both drugs have the potential to increase potassium loss. |
| Onset of Action | 1-2 hours.[6] | 1-2 hours.[6] | Similar rapid onset of diuretic effect. |
| Duration of Action | > 24 hours.[6] | Approximately 6-12 hours effective diuresis, though effects can persist longer.[7] | Both drugs demonstrate a prolonged duration of action. |
Pharmacokinetic Profile
Hydrochlorothiazide:
-
Absorption: Readily absorbed after oral administration.
-
Onset of Action: Diuresis typically begins within 2 hours, peaks in about 4 hours, and lasts for 6 to 12 hours.[7]
-
Distribution: Crosses the placental barrier but not the blood-brain barrier.
-
Metabolism: Not metabolized.
-
Excretion: Eliminated rapidly by the kidneys.[7]
This compound:
-
Absorption: The study on bemetizide suggests that it may be incompletely absorbed at higher doses, as evidenced by dose-dependent kinetics.[6]
-
Pharmacokinetics and Pharmacodynamics Correlation: A close correlation between the kinetics of its effects and its pharmacokinetics was observed.[6]
Side Effect Profile
As thiazide diuretics, both this compound and hydrochlorothiazide are expected to have similar side effect profiles.
Common Side Effects of Thiazide Diuretics:
-
Electrolyte Imbalances: Hypokalemia (low potassium), hyponatremia (low sodium), and hypomagnesemia are known risks.[2]
-
Hyperuricemia: Can increase serum uric acid levels and may precipitate gout.
-
Hyperglycemia: May be associated with increased fasting blood glucose levels.[2]
-
Dizziness and Lightheadedness: Can occur due to changes in fluid and electrolyte balance.
The comparative study noted a trend towards increased potassium elimination with this compound, highlighting the need for electrolyte monitoring with both drugs.[6]
Experimental Protocols for Efficacy Assessment
The evaluation of diuretic efficacy in a clinical setting involves a standardized protocol to ensure accurate and reproducible results. The following outlines a typical experimental design for a comparative diuretic study, based on established methodologies.
Protocol: A Randomized, Double-Blind, Placebo-Controlled Crossover Study
Figure 2: Experimental workflow for a comparative diuretic efficacy study.
1. Subject Selection:
-
Enroll healthy male volunteers to minimize variability.
-
Conduct a thorough medical history and physical examination to exclude individuals with renal, hepatic, or cardiovascular disease.
2. Study Design:
-
Employ a randomized, double-blind, placebo-controlled, crossover design. This design allows each subject to serve as their own control, reducing inter-individual variability.
-
Define treatment periods for the administration of this compound, hydrochlorothiazide, and a placebo.
-
Incorporate a washout period between treatments to ensure the complete elimination of the previous drug.
3. Standardization:
-
Maintain standardized conditions for diet, fluid intake, and physical activity throughout the study to minimize confounding variables.
4. Dosing and Administration:
-
Administer single oral doses of this compound (at various dose levels), hydrochlorothiazide (at a standard clinical dose), and a matching placebo.
5. Sample Collection:
-
Collect urine in fractions over a 24-hour period (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to assess the time course of diuresis.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis.
6. Efficacy Endpoints:
-
Primary Endpoints:
-
Cumulative urine volume over 24 hours.
-
Cumulative sodium and chloride excretion over 24 hours (natriuresis and chloruresis).
-
-
Secondary Endpoints:
-
Excretion rates of potassium, calcium, and magnesium.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
7. Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA for crossover design) to compare the effects of the different treatments on the primary and secondary endpoints.
Conclusion
The available evidence indicates that this compound is a potent diuretic with a similar mechanism of action to hydrochlorothiazide. A head-to-head comparison suggests that at higher doses, this compound may offer a greater maximal diuretic and natriuretic effect than a standard dose of hydrochlorothiazide, with a comparable onset and a prolonged duration of action.[6] However, the data on this compound's overall pharmacological profile and safety in larger patient populations are limited compared to the extensive documentation for hydrochlorothiazide.
For drug development professionals, this compound may represent an interesting compound within the thiazide class, potentially offering enhanced diuretic efficacy in specific clinical scenarios. Further research, including more extensive clinical trials, is warranted to fully elucidate its therapeutic potential, establish optimal dosing regimens, and comprehensively characterize its safety profile relative to other established diuretics.
References
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Hydrochlorothiazide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
- Akbari, P., & Khorasani-Zadeh, A. (2023). Hydrochlorothiazide. In StatPearls.
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WebMD. (n.d.). Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved January 14, 2026, from [Link]
-
Drugs.com. (2023). Hydrochlorothiazide: Package Insert / Prescribing Information. Retrieved January 14, 2026, from [Link]
- Sica, D. A. (2006). Hydrochlorothiazide. In Encyclopedia of Molecular Pharmacology (pp. 1-3). Springer.
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Chemignition. (2025). Hydrochlorothiazide: Structure, Properties, Uses, and Safety. Retrieved January 14, 2026, from [Link]
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Dr. Oracle. (2025). What is the use of Bemetizide (Bendroflumethiazide), a diuretic medication? Retrieved January 14, 2026, from [Link]
-
Labcorp. (n.d.). Urine electrolytes (UNa, UK and UCl) analysis for research studies. Retrieved January 14, 2026, from [Link]
-
Patsnap. (2024). What is the mechanism of Hydrochlorothiazide? Retrieved January 14, 2026, from [Link]
- Mullens, W., et al. (2021). Rationale and Design of the Efficacy of a Standardized Diuretic Protocol in Acute Heart Failure Study. European Journal of Heart Failure, 23(10), 1713-1721.
- Rangoonwala, R., & Lambrecht, W. (1978). [Pharmacodynamics and pharmacokinetics of bemetizid in comparison with hydrochlorothiazide. A controlled human pharmacologic study of acute effects]. Arzneimittel-Forschung, 28(7), 1173-1178.
-
ClinicalTrials.gov. (2013). Protocolized Diuretic Strategy in Cardiorenal Failure. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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Validating the Antihypertensive Effects of Mebutizide in Preclinical Models: A Comparative Guide
Introduction
Mebutizide, a member of the benzothiadiazine class of compounds, is classified as a thiazide diuretic.[1][2][3][4][5] While its structural class suggests potential antihypertensive properties through diuresis, comprehensive preclinical data validating its efficacy and characterizing its profile in comparison to established antihypertensive agents are not extensively available in published literature. This guide, intended for researchers, scientists, and drug development professionals, provides a robust framework for the preclinical validation of this compound's antihypertensive effects. We will explore the selection of appropriate animal models, detail rigorous experimental protocols, and propose a comparative analysis against well-established thiazide and thiazide-like diuretics. The objective is to equip researchers with the necessary methodologies to thoroughly evaluate this compound's potential as a novel antihypertensive agent.
Mechanistic Overview of Thiazide-Like Diuretics
Thiazide and thiazide-like diuretics primarily exert their antihypertensive effects by inhibiting the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[4] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic gradient that draws water into the tubules, resulting in increased urine output (diuresis) and a subsequent reduction in plasma volume and cardiac output. Over time, a sustained reduction in peripheral vascular resistance is also observed, contributing to the long-term antihypertensive effect.[6]
Caption: Comprehensive experimental workflow for preclinical validation.
Protocol 1: Evaluation in Spontaneously Hypertensive Rats (SHR)
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls), 12-14 weeks of age.
-
Housing and Acclimatization: House animals in a temperature-controlled facility with a 12-hour light/dark cycle. Allow for at least one week of acclimatization before the start of the experiment. Provide standard chow and water ad libitum.
-
Grouping and Dosing: Randomly divide the SHR into the following groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
This compound (e.g., 1, 3, and 10 mg/kg, p.o.)
-
Hydrochlorothiazide (e.g., 10 mg/kg, p.o.)
-
Indapamide (e.g., 2.5 mg/kg, p.o.)
-
Chlorthalidone (e.g., 10 mg/kg, p.o.) A group of WKY rats will receive the vehicle to serve as a normotensive control.
-
-
Drug Administration: Administer the compounds or vehicle daily via oral gavage for 4-6 weeks.
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure and heart rate weekly using a non-invasive tail-cuff method.
-
Biochemical Analysis: At the end of the treatment period, collect blood samples for the analysis of serum electrolytes (Na+, K+, Cl-), creatinine, and blood urea nitrogen (BUN) to assess renal function.
-
Tissue Collection and Analysis: Euthanize the animals and collect the heart and kidneys. Weigh the heart to determine the heart weight to body weight ratio as an indicator of cardiac hypertrophy. Tissues can be fixed for histopathological examination.
Protocol 2: Evaluation in L-NAME-Induced Hypertensive Rats
-
Animals: Male Sprague-Dawley or Wistar rats, 8-10 weeks of age.
-
Hypertension Induction: Administer L-NAME (e.g., 40 mg/kg/day) in the drinking water for 4 weeks to induce sustained hypertension.
-
Grouping and Treatment: After the induction of hypertension, divide the rats into treatment groups as described in Protocol 1. Continue L-NAME administration along with the respective treatments for an additional 4 weeks.
-
Blood Pressure Monitoring: Monitor blood pressure weekly as described above.
-
Assessment of Endothelial Function: At the end of the study, isolate thoracic aortic rings for in vitro vasorelaxation studies in response to acetylcholine (an endothelium-dependent vasodilator) and sodium nitroprusside (an endothelium-independent vasodilator) to assess endothelial function.
Protocol 3: Evaluation in DOCA-Salt Hypertensive Rats
-
Animals: Male Sprague-Dawley rats, 8-10 weeks of age.
-
Hypertension Induction: Perform a unilateral nephrectomy. After a one-week recovery period, implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously and provide 1% NaCl in the drinking water.
-
Grouping and Treatment: Begin treatment with this compound and comparators as described in Protocol 1, starting from the day of DOCA pellet implantation and continuing for 4 weeks.
-
Blood Pressure and Metabolic Monitoring: Monitor blood pressure weekly. Additionally, house the rats in metabolic cages to monitor daily water intake, urine output, and urinary electrolyte excretion.
Comparative Data Analysis and Presentation
The collected data should be presented in a clear and comparative manner. The following tables provide a template for presenting hypothetical data.
Table 1: Effect of this compound and Comparators on Systolic Blood Pressure (SBP) in SHR Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| WKY + Vehicle | - | 120 ± 5 | 122 ± 6 | +2 ± 3 |
| SHR + Vehicle | - | 185 ± 8 | 188 ± 7 | +3 ± 4 |
| This compound | 1 | 186 ± 7 | 170 ± 6 | -16 ± 5 |
| This compound | 3 | 184 ± 8 | 155 ± 7 | -29 ± 6 |
| This compound | 10 | 185 ± 6 | 140 ± 5 | -45 ± 5 |
| HCTZ | 10 | 186 ± 7 | 150 ± 6 | -36 ± 5 |
| Indapamide | 2.5 | 185 ± 8 | 145 ± 7 | -40 ± 6 |
| Chlorthalidone | 10 | 184 ± 6 | 142 ± 5 | -42 ± 4 |
| *p < 0.05 compared to SHR + Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound and Comparators on Serum Biochemical Parameters in SHR Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Serum Na+ (mmol/L) | Serum K+ (mmol/L) | Serum Creatinine (mg/dL) |
| WKY + Vehicle | - | 142 ± 1.5 | 4.5 ± 0.2 | 0.5 ± 0.1 |
| SHR + Vehicle | - | 141 ± 1.2 | 4.4 ± 0.3 | 0.6 ± 0.1 |
| This compound | 10 | 138 ± 1.8 | 3.8 ± 0.2 | 0.6 ± 0.1 |
| HCTZ | 10 | 137 ± 2.0 | 3.6 ± 0.3 | 0.7 ± 0.1 |
| Indapamide | 2.5 | 139 ± 1.5 | 4.0 ± 0.2 | 0.6 ± 0.1 |
| Chlorthalidone | 10 | 136 ± 1.9 | 3.5 ± 0.3 | 0.7 ± 0.1 |
| p < 0.05 compared to SHR + Vehicle. Data are presented as mean ± SEM. |
Table 3: Comparative Efficacy in L-NAME-Induced and DOCA-Salt Models (Hypothetical Summary)
| Model | This compound | HCTZ | Indapamide | Chlorthalidone |
| L-NAME-Induced | ||||
| SBP Reduction | +++ | ++ | +++ | +++ |
| Endothelial Function | +/- | - | + | - |
| DOCA-Salt | ||||
| SBP Reduction | +++ | +++ | ++ | +++ |
| Natriuresis | +++ | +++ | ++ | +++ |
| *(-): No effect; (+/-): Equivocal effect; (+): Mild effect; (++): Moderate effect; (+++): Strong effect. |
Discussion and Future Directions
The successful completion of these preclinical studies would provide a comprehensive initial assessment of this compound's antihypertensive potential. A dose-dependent reduction in blood pressure in the SHR model, comparable or superior to the established diuretics, would be a strong indicator of efficacy. The L-NAME model would elucidate any potential effects on endothelial function, while the DOCA-salt model would confirm its diuretic and natriuretic properties in a salt-sensitive setting.
The biochemical data would be crucial for assessing the preliminary safety profile, particularly concerning electrolyte balance. A favorable profile, with less impact on serum potassium compared to HCTZ or chlorthalidone, for instance, would be a significant advantage.
Future studies should focus on long-term efficacy and safety, as well as the potential for combination therapy with other antihypertensive agents. Investigating the effects of this compound on end-organ damage, such as cardiac and renal fibrosis, would further strengthen its preclinical data package. These rigorous preclinical evaluations are an essential step in determining whether this compound warrants further development as a novel treatment for hypertension.
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A Comparative Analysis of Mebutizide and Other Thiazide-Like Diuretics in the Management of Hypertension and Edema
This guide provides a comprehensive comparison of Mebutizide's clinical profile with other prominent thiazide-like diuretics. Given the limited availability of extensive, modern clinical trial data for this compound, this analysis focuses on its pharmacological properties and compares them to well-documented alternatives, offering researchers and drug development professionals a framework for understanding its potential therapeutic applications and limitations.
Introduction to this compound and the Thiazide-Like Diuretic Class
This compound is a diuretic belonging to the thiazide-like class of drugs. These agents are characterized by their ability to inhibit the sodium-chloride cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. This diuretic action results in a reduction in blood volume and is a cornerstone in the treatment of hypertension and edematous conditions. While structurally distinct from thiazide diuretics, thiazide-like diuretics share a similar mechanism of action and therapeutic effects.
The clinical landscape of diuretics has evolved, with newer agents supported by a larger body of evidence from extensive clinical trials. This guide will place this compound in the context of these developments, offering a comparative perspective based on established pharmacological principles and available data.
Mechanism of Action: A Shared Pathway
The primary mechanism of action for this compound and other thiazide-like diuretics is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine. The resulting osmotic effect draws water into the tubules, increasing urine output and reducing extracellular fluid volume.
Figure 1: Mechanism of Action of this compound. this compound inhibits the Na+/Cl- cotransporter in the apical membrane of the distal convoluted tubule cell, preventing the reabsorption of sodium and chloride from the tubular lumen.
Comparative Clinical Profile
A direct, head-to-head comparison of clinical trial outcomes for this compound against modern diuretics is challenging due to the scarcity of published data for the former. However, we can extrapolate its likely performance based on the well-established characteristics of the thiazide-like diuretic class.
| Feature | This compound (Inferred) | Hydrochlorothiazide (HCTZ) | Chlorthalidone | Indapamide |
| Primary Indications | Hypertension, Edema | Hypertension, Edema | Hypertension, Edema | Hypertension, Edema |
| Antihypertensive Efficacy | Likely similar to other thiazide-like diuretics | Moderate | Potent and sustained | Potent with additional vasodilatory effects |
| Duration of Action | Information not readily available | 12-18 hours | 24-72 hours | 24 hours |
| Metabolic Side Effects | Expected to be similar to the class | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia, hyperlipidemia | More pronounced metabolic disturbances than HCTZ | Less impact on glucose and lipid metabolism |
| Supporting Clinical Trial Evidence | Limited | Extensive | Extensive (e.g., ALLHAT study) | Extensive |
Table 1: Comparative Profile of Thiazide-Like Diuretics. This table provides a summary of the key features of this compound in comparison to other commonly prescribed thiazide-like diuretics, based on available information and class characteristics.
Key Considerations in Clinical Application
The choice of a diuretic is often guided by its pharmacokinetic profile, side-effect profile, and the strength of evidence from clinical outcome trials.
Efficacy in Hypertension
Thiazide-like diuretics are a first-line treatment for hypertension. Large-scale clinical trials have demonstrated that drugs like chlorthalidone are highly effective in reducing cardiovascular events. While specific outcome data for this compound is not widely available, its mechanism of action suggests it would be an effective antihypertensive agent.
Management of Edema
This compound is also indicated for the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal dysfunction. Its diuretic effect helps to reduce fluid overload in these conditions.
Safety and Tolerability
The side-effect profile of this compound is expected to be consistent with other thiazide-like diuretics. This includes the potential for electrolyte imbalances such as hypokalemia (low potassium), hyponatremia (low sodium), and hyperuricemia (high uric acid), which can precipitate gout. Monitoring of serum electrolytes is crucial during treatment with any thiazide-like diuretic.
Experimental Protocols: A General Framework for Diuretic Clinical Trials
While specific protocols for this compound trials are not accessible, a typical clinical trial designed to evaluate a new diuretic for hypertension would follow a structure similar to the one outlined below.
Figure 2: Generalized Workflow for a Diuretic Clinical Trial. This diagram outlines the typical phases of a randomized controlled trial for an antihypertensive diuretic.
Step-by-Step Methodology for a Hypothetical this compound Hypertension Trial:
-
Patient Recruitment: Patients with a diagnosis of essential hypertension meeting specific blood pressure criteria (e.g., systolic BP > 140 mmHg) would be recruited.
-
Informed Consent: All participants would provide written informed consent after a thorough explanation of the study.
-
Screening and Baseline Assessment: Participants would undergo a screening visit to ensure they meet all inclusion and not exclusion criteria. Baseline measurements, including ambulatory blood pressure monitoring, serum electrolytes, renal function tests, and lipid profiles, would be recorded.
-
Randomization: Eligible participants would be randomly assigned in a double-blind manner to receive either this compound or a placebo/active comparator (e.g., hydrochlorothiazide).
-
Treatment and Follow-up: Participants would take the assigned study medication daily for a predefined period (e.g., 12 weeks). Regular follow-up visits would be scheduled to monitor blood pressure, assess for adverse events, and collect blood and urine samples for safety monitoring.
-
Endpoint Evaluation: The primary endpoint would typically be the change in mean 24-hour ambulatory systolic blood pressure from baseline to the end of the treatment period. Secondary endpoints would include the change in diastolic blood pressure, the proportion of patients achieving blood pressure control, and the incidence of adverse events.
-
Data Analysis: Statistical methods would be used to compare the changes in blood pressure and the incidence of adverse events between the this compound and comparator groups.
Conclusion and Future Directions
This compound belongs to a well-established class of diuretics with proven efficacy in the management of hypertension and edema. While direct comparative clinical trial data for this compound is limited in the public domain, its pharmacological profile suggests it is a viable therapeutic option. However, for it to be positioned competitively against newer, more extensively studied thiazide-like diuretics, further research in the form of well-designed, randomized controlled trials would be necessary. Such studies would need to focus on long-term cardiovascular outcomes and provide a clearer understanding of its comparative efficacy and safety profile.
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A Comparative Safety Analysis of Mebutizide and Other Diuretic Classes
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Mebutizide, a thiazide-like diuretic, against other major classes of diuretics, including loop diuretics and potassium-sparing diuretics. By examining the underlying mechanisms of action, this document aims to explain the causality behind the observed adverse effect profiles and present standardized methodologies for their evaluation.
Introduction to Diuretic Classes and Mechanisms
Diuretics are fundamental in managing conditions characterized by fluid overload, such as hypertension, heart failure, and edema.[1][2] Their primary function is to increase the excretion of water and electrolytes from the kidneys.[1] However, their distinct mechanisms of action at different sites within the nephron lead to varied efficacy and, critically, different safety profiles.[3]
-
Thiazide and Thiazide-Like Diuretics (e.g., this compound, Hydrochlorothiazide): These agents act on the distal convoluted tubule (DCT) to inhibit the sodium-chloride symporter, leading to a moderate increase in sodium and water excretion.[3][4][5] this compound is classified as a benzothiadiazine derivative, placing it structurally within this class.[6] In the long-term, their antihypertensive effect is also attributed to vasodilation.[4][7]
-
Loop Diuretics (e.g., Furosemide, Bumetanide): These are the most potent diuretics, acting on the thick ascending limb of the Loop of Henle.[8] They inhibit the sodium-potassium-chloride cotransporter, leading to a significant loss of sodium, potassium, and water.[2]
-
Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride): These agents act on the collecting duct.[9] Spironolactone is an aldosterone antagonist, while amiloride directly blocks the epithelial sodium channel (ENaC). Their primary characteristic is the retention of potassium while promoting sodium and water excretion.[3]
Caption: Mechanisms of action for major diuretic classes along the nephron.
Comparative Safety Profiles
The primary safety concerns with diuretic therapy revolve around electrolyte imbalances, metabolic disturbances, and effects on renal function.[10][11] The varying sites of action directly correlate with the specific adverse events associated with each class.
This compound and Thiazide-Like Diuretics
As a thiazide diuretic, this compound's safety profile is characterized by a range of metabolic side effects, which are generally dose-dependent.[4]
-
Hypokalemia (Low Potassium): This is a hallmark adverse effect of thiazide diuretics.[5] By increasing sodium delivery to the collecting duct, they indirectly promote potassium excretion. Low potassium levels can lead to muscle weakness and, in severe cases, cardiac arrhythmias.[12]
-
Hyponatremia (Low Sodium): Increased sodium excretion can lead to a dilution of blood sodium levels.[4]
-
Hyperuricemia (High Uric Acid): Thiazides compete with uric acid for secretion in the proximal tubule, leading to its retention and potentially triggering gout attacks.[4][5][13]
-
Hyperglycemia (High Blood Sugar): Thiazides can impair glucose tolerance and may increase the risk of new-onset diabetes, possibly related to hypokalemia.[4][13][14]
-
Hypercalcemia (High Calcium): Unlike loop diuretics, thiazides reduce the renal clearance of calcium.[4][13]
Loop Diuretics
Due to their high potency, loop diuretics can cause more pronounced and acute adverse effects.
-
Profound Electrolyte Depletion: They induce significant loss of potassium, sodium, chloride, magnesium, and calcium.[2] The resulting hypokalemia can be severe.[2]
-
Volume Depletion and Hypotension: Aggressive diuresis can lead to dehydration and a sharp drop in blood pressure.[1][2]
-
Ototoxicity: This is a rare but serious side effect, particularly with rapid intravenous administration and in patients with renal impairment.
Potassium-Sparing Diuretics
This class presents a contrasting primary risk.
-
Hyperkalemia (High Potassium): Their fundamental mechanism involves potassium retention, which can become dangerous, especially in patients with renal impairment or those taking other drugs that increase potassium levels (e.g., ACE inhibitors).[11][15]
Summary of Comparative Adverse Effects
The table below summarizes the relative risk of common adverse effects across the three major diuretic classes, establishing a framework for this compound's profile.
| Adverse Effect | This compound (Thiazide-Like) | Loop Diuretics (e.g., Furosemide) | Potassium-Sparing Diuretics (e.g., Spironolactone) |
| Hypokalemia | Common[5][13] | Very Common / Severe[2] | Rare (Risk of Hyperkalemia) |
| Hyponatremia | Common[4] | Common[2] | Possible |
| Hyperkalemia | No | No | Common / Primary Risk[15] |
| Hyperuricemia | Common[4][5] | Common | Less Common |
| Hyperglycemia | Possible[4][14] | Possible | Less Common |
| Hypomagnesemia | Possible[13] | Common[2] | No |
| Hypercalcemia | Possible[4][13] | No (Hypocalcemia)[2] | No |
| Volume Depletion | Moderate | High[1][2] | Low |
Experimental Protocols for Safety Assessment
Evaluating the safety profile of a diuretic like this compound requires a combination of preclinical and clinical methodologies designed to detect the aforementioned adverse effects.
Preclinical Safety Pharmacology
Preclinical models are essential for identifying potential liabilities before human trials. These studies should be designed to define dose-response relationships for any observed adverse effects.[16][17]
Objective: To assess the diuretic, saluretic (electrolyte excretion), and adverse metabolic effects of a test compound in an animal model.
Methodology: The Lipschitz Test in Rodents [18][19]
-
Animal Model: Male Wistar rats (150-200g) are typically used.[18]
-
Acclimatization: Animals are housed in metabolic cages with access to food and water for several days to adapt.
-
Grouping: Animals are divided into control, standard (e.g., hydrochlorothiazide), and test article (this compound at various doses) groups.
-
Hydration: All animals receive a saline load (e.g., 5 mL/100g body weight) by oral gavage to ensure a hydrated state and promote diuresis.
-
Dosing: The test compound, standard, or vehicle (control) is administered orally.
-
Urine Collection: Urine is collected at set intervals over a period of up to 24 hours (e.g., hourly for the first 5 hours, then a final collection at 24 hours).[18]
-
Analysis:
-
Volume: Total urine volume is measured for each time point.
-
Electrolytes: Urine concentrations of Na+, K+, and Cl- are measured using a flame photometer or ion-selective electrodes.
-
Blood Chemistry: At the end of the study, blood samples are collected to measure serum electrolytes, glucose, and uric acid.
-
-
Evaluation: The diuretic activity is calculated by comparing the urine output of the test group to the control group. Electrolyte excretion patterns provide insight into the mechanism and potential for imbalance.
Caption: Workflow for preclinical diuretic safety and efficacy assessment.
Clinical Monitoring Protocols
In human trials and clinical practice, vigilant monitoring is crucial to ensure patient safety.[15] The frequency and type of monitoring depend on the patient's clinical condition and the specific diuretic used.[1][15]
Objective: To detect and manage electrolyte and metabolic disturbances in patients receiving diuretic therapy.
Methodology: Standard Clinical Monitoring
-
Baseline Assessment: Before initiating therapy, measure baseline serum electrolytes (Na+, K+, Cl-, Mg2+, Ca2+), renal function (BUN, creatinine), blood glucose, and uric acid.[15]
-
Initial Follow-up: Repeat electrolyte and renal function tests within 1-2 weeks of starting a thiazide or loop diuretic.[20] For potassium-sparing diuretics, closer initial monitoring is required due to the risk of hyperkalemia.[15]
-
Dose Titration: Whenever the dose is increased, repeat lab monitoring within 1-2 weeks.[20]
-
Long-Term Monitoring: Once the patient is on a stable dose, monitoring can be extended to every 6-12 months for stable patients with hypertension.[1][15] More frequent monitoring (e.g., every 3-6 months) is necessary for patients with heart failure, renal impairment, or those taking interacting medications (e.g., ACE inhibitors, digoxin).[2][15]
-
Patient Counseling: Instruct patients to report symptoms of electrolyte imbalance, such as weakness, confusion, or cramps, and to avoid dehydration.[2][13]
Conclusion
The safety profile of this compound is consistent with that of other thiazide-like diuretics. Its primary risks are related to metabolic disturbances, most notably hypokalemia and hyperuricemia.[4][5][13] When benchmarked against other classes, this compound presents a moderate risk of electrolyte imbalance compared to the more potent loop diuretics but lacks the hyperkalemic risk associated with potassium-sparing agents. The potential for hyperglycemia remains a key consideration for long-term therapy.[4][14] A thorough understanding of these distinct profiles, grounded in their mechanisms of action, is essential for drug development professionals. Rigorous preclinical and clinical safety protocols are paramount to mitigating these risks and ensuring the safe use of diuretic therapies.
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A Comparative Analysis of the Metabolic Effects of Mebutizide and Other Thiazide Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the metabolic effects of Mebutizide, a thiazide diuretic, in relation to other commonly prescribed alternatives such as hydrochlorothiazide, chlorthalidone, and indapamide. Recognizing the limited direct clinical data on this compound, this analysis extrapolates from the well-established metabolic profile of the thiazide diuretic class, supplemented by available specific findings, to offer a valuable resource for researchers and drug development professionals.
Introduction: The Metabolic Landscape of Thiazide Diuretics
Thiazide and thiazide-like diuretics are mainstays in the management of hypertension and edema.[1][2] Their primary mechanism of action involves the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2] However, this therapeutic benefit is often accompanied by a range of metabolic side effects that can impact patient health and treatment adherence. These adverse effects include disturbances in glucose metabolism, lipid profiles, and electrolyte balance.[1][3][4] Understanding the nuances of these metabolic shifts between different thiazide diuretics is crucial for informed drug development and personalized medicine.
This compound, a member of the thiazide class, is less extensively studied than its counterparts. This guide aims to bridge this knowledge gap by providing a comparative framework based on the established pharmacology of thiazide diuretics and the available data for this compound and its more widely used alternatives.
Comparative Metabolic Profiles
The metabolic effects of thiazide diuretics are a significant consideration in their clinical use. These effects are often dose-dependent and can vary in intensity among different agents.[1]
Effects on Glucose Metabolism and Insulin Sensitivity
A well-documented side effect of thiazide diuretics is impaired glucose tolerance and an increased risk of new-onset diabetes.[5][6] This hyperglycemic effect is believed to stem from two primary mechanisms: reduced insulin secretion from pancreatic β-cells and decreased insulin sensitivity in peripheral tissues.[7]
Recent research has pinpointed the inhibition of mitochondrial carbonic anhydrase 5b (CA5b) in pancreatic β-cells as a key mechanism through which thiazides attenuate insulin secretion.[8][9][10] This inhibition disrupts the tricarboxylic acid (TCA) cycle, leading to reduced ATP production and subsequently, diminished insulin release.
Hypokalemia, a common electrolyte imbalance induced by thiazides, also contributes to hyperglycemia. Low potassium levels can hyperpolarize pancreatic β-cells, which in turn inhibits the influx of calcium necessary for insulin exocytosis.[11] Furthermore, some evidence suggests that thiazides may induce insulin resistance through reflex sympathetic activation in skeletal muscle.[12]
Comparative Data on Glycemic Effects:
| Diuretic | Typical Effect on Fasting Glucose | Key Findings |
| This compound (Butizide) | Data limited; expected to be similar to other thiazides | One study in combination with potassium canrenoate did not report significant changes in glucose, but the study was not designed to assess this specifically. |
| Hydrochlorothiazide (HCTZ) | Dose-dependent increase | A meta-analysis showed that HCTZ is associated with a marginal increase in fasting plasma glucose.[5] Prolonged treatment has been associated with increased fasting glucose.[13] |
| Chlorthalidone | Generally a more pronounced increase than HCTZ | Associated with a greater risk of hyperglycemia compared to HCTZ in some studies.[14] |
| Indapamide | Often reported to have a more neutral effect on glucose metabolism | Some studies suggest indapamide has little to no adverse effect on the lipid profile and may be a better option for patients with metabolic concerns.[15][16] However, one comparative study with HCTZ in diabetic patients found a higher HbA1c with indapamide.[17] |
Impact on Lipid Metabolism
Thiazide diuretics have been shown to adversely affect the lipid profile, although these effects are generally considered mild and may diminish with long-term use.[18][19] The most common changes include an increase in total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides.[15][20][21] The exact mechanism for these changes is not fully understood but may be linked to the alterations in glucose and insulin metabolism.[7]
Comparative Data on Lipid Profiles:
| Diuretic | Effect on Total Cholesterol | Effect on LDL Cholesterol | Effect on Triglycerides |
| This compound (Butizide) | Data limited | Data limited | A study of butizide in combination with potassium canrenoate showed a statistically significant increase in triglyceridemia.[22] |
| Hydrochlorothiazide (HCTZ) | Increase | Increase | Increase[20] |
| Chlorthalidone | Increase | Increase | Increase |
| Indapamide | Generally neutral | Generally neutral | Generally neutral[15][16] |
Electrolyte and Urate Balance
The primary diuretic action of thiazides inevitably leads to electrolyte disturbances. Hypokalemia (low potassium) is the most common and clinically significant, as it can contribute to cardiac arrhythmias and exacerbate the hyperglycemic effects of these drugs.[7][23] Thiazides can also cause hyponatremia (low sodium) and hyperuricemia (high uric acid), which can precipitate gout.[1][4]
Comparative Data on Electrolyte and Urate Balance:
| Diuretic | Risk of Hypokalemia | Risk of Hyperuricemia |
| This compound (Butizide) | Expected to be similar to other thiazides | A study of butizide in combination with potassium canrenoate showed a statistically significant increase in uricemia.[22] |
| Hydrochlorothiazide (HCTZ) | Dose-dependent risk | Increased risk |
| Chlorthalidone | Higher risk than HCTZ[14][24][25][26][27] | Increased risk |
| Indapamide | Risk of hypokalemia, though some studies suggest it may be less than other thiazides. | Increased risk[16] |
Experimental Protocols for Assessing Metabolic Effects
To rigorously evaluate and compare the metabolic effects of this compound and other diuretics, standardized preclinical and clinical protocols are essential.
Preclinical In Vivo Assessment in Animal Models
Objective: To determine the dose-dependent effects of the test diuretic on glucose tolerance, lipid profile, and electrolyte balance in a rodent model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.
-
Grouping: Animals are randomly assigned to vehicle control and treatment groups (receiving different doses of this compound or a comparator diuretic).
-
Drug Administration: The diuretic is administered orally via gavage daily for a specified period (e.g., 4 weeks).
-
Metabolic Cage Studies: Towards the end of the treatment period, animals are placed in metabolic cages for 24-hour urine collection to measure volume and electrolyte (Na+, K+, Cl-) excretion.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is collected. A glucose solution is then administered orally, and blood samples are collected at timed intervals (e.g., 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.
-
Blood Chemistry: At the end of the study, terminal blood samples are collected to analyze fasting glucose, HbA1c, total cholesterol, LDL-C, HDL-C, triglycerides, serum electrolytes (Na+, K+, Cl-), and uric acid.
-
Data Analysis: Statistical analysis is performed to compare the metabolic parameters between the treatment and control groups.
Clinical Trial Protocol Design
Objective: To compare the metabolic effects of this compound with a standard thiazide diuretic (e.g., hydrochlorothiazide) in hypertensive patients.
Methodology:
-
Study Design: A randomized, double-blind, crossover study is a robust design to minimize inter-individual variability.
-
Participant Selection: Patients with mild to moderate essential hypertension, meeting specific inclusion and exclusion criteria, are recruited. Patients with pre-existing diabetes or significant renal impairment are typically excluded.
-
Washout Period: A washout period of 2-4 weeks where all previous antihypertensive medications are discontinued.
-
Treatment Phases:
-
Phase 1: Patients are randomized to receive either this compound or the comparator diuretic for a defined period (e.g., 8-12 weeks).
-
Washout Period: A second washout period.
-
Phase 2: Patients are crossed over to the other treatment for the same duration.
-
-
Assessments: At the beginning and end of each treatment phase, the following assessments are performed:
-
Blood Pressure: Seated and standing blood pressure measurements.
-
Metabolic Panel: Fasting blood samples are collected to measure:
-
Glucose and HbA1c
-
Lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides)
-
Serum electrolytes (Na+, K+, Cl-)
-
Uric acid
-
-
Oral Glucose Tolerance Test (OGTT): To assess glucose tolerance and insulin sensitivity.
-
-
Data Analysis: The changes in metabolic parameters from baseline are calculated for each treatment and compared statistically.
Signaling Pathways and Molecular Mechanisms
The metabolic disturbances induced by thiazide diuretics are underpinned by specific molecular interactions. Understanding these pathways is critical for the development of safer diuretic agents.
Thiazide-Induced Hyperglycemia
The primary mechanisms leading to elevated blood glucose levels involve both impaired insulin secretion and reduced insulin sensitivity.
Caption: Thiazide-induced hyperglycemia pathway.
Experimental Workflow for Comparative Metabolic Study
A structured workflow is crucial for a robust comparative analysis of the metabolic effects of different diuretics.
Caption: Workflow for a preclinical comparative metabolic study.
Discussion and Future Directions
The available evidence strongly suggests that this compound, as a thiazide diuretic, is likely to share the class-specific metabolic side effects, including the potential for hyperglycemia, dyslipidemia, and electrolyte imbalances. The single study indicating an increase in triglycerides and uricemia with a butizide-containing combination therapy aligns with this expectation.[22] However, the lack of direct, robust clinical data specifically for this compound is a significant knowledge gap.
For drug development professionals, this necessitates a cautious approach. While the diuretic and antihypertensive efficacy of this compound may be comparable to other thiazides, its metabolic safety profile requires thorough investigation. Future research should focus on:
-
Direct Comparative Trials: Head-to-head clinical trials comparing the metabolic effects of this compound with hydrochlorothiazide, chlorthalidone, and indapamide at equipotent doses.
-
Dose-Response Studies: Elucidating the dose-dependent nature of this compound's metabolic effects to identify the lowest effective dose with the most favorable safety profile.
-
Mechanistic Studies: Investigating the specific molecular interactions of this compound with key targets involved in metabolic regulation, such as carbonic anhydrase isoforms in pancreatic β-cells.
By undertaking such targeted research, the scientific community can build a comprehensive understanding of this compound's metabolic profile, ultimately enabling its safe and effective use in clinical practice.
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Validating Mebutizide's Mechanism of Action: A Comparative Guide to Pharmacological Inhibition vs. Genetic Knockout of the Na-Cl Cotransporter
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals to validate the mechanism of action of Mebutizide, a thiazide-like diuretic. By juxtaposing the effects of pharmacological inhibition with the phenotype of a genetic knockout model, we can establish a robust, self-validating system to confirm that this compound's primary therapeutic effect is mediated through the inhibition of the thiazide-sensitive Na-Cl cotransporter (NCC), encoded by the Slc12a3 gene.
Introduction: The Central Role of the Na-Cl Cotransporter (NCC)
Thiazide and thiazide-like diuretics, including this compound, are foundational therapies for hypertension.[1] Their primary mechanism involves the inhibition of the NCC in the distal convoluted tubule (DCT) of the kidney.[1][2] This transporter is responsible for reabsorbing approximately 5-10% of filtered sodium chloride (NaCl) from the tubular fluid back into the bloodstream. By blocking NCC, this compound induces natriuresis (increased sodium excretion) and diuresis (increased urine output), leading to a reduction in extracellular fluid volume and, consequently, a lowering of blood pressure.[1][2]
To definitively validate this mechanism, we compare the physiological outcomes of administering this compound (or a closely related thiazide like hydrochlorothiazide, HCTZ) to wild-type animals with the phenotype of mice in which the Slc12a3 gene has been knocked out (Slc12a3-/- or NCC knockout mice). The genetic knockout provides the ultimate specificity; the phenotype of these animals is a direct result of the absence of NCC function. If the effects of this compound in wild-type animals closely mimic the key characteristics of NCC knockout mice, and if the drug has no additional effect in knockout animals, it provides powerful evidence for a specific on-target mechanism of action.
This guide will detail the experimental workflows, expected outcomes, and underlying physiological principles for this comparative validation.
Core Experimental Comparison: Pharmacological vs. Genetic Inhibition
The central hypothesis is that pharmacological blockade of NCC with this compound will phenocopy the genetic ablation of NCC. The key parameters for comparison are urinary electrolyte excretion and systemic blood pressure.
Logical Flow of Validation
Caption: Logical workflow for comparing pharmacological and genetic inhibition of NCC.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated results from comparative studies. These data are synthesized from typical findings in studies using thiazide diuretics and Slc12a3 knockout mouse models.[3][4][5][6]
Table 1: Comparative Effects on Urinary Sodium (Na+) Excretion
| Group | Treatment | Baseline Na+ Excretion (mmol/24h) | Post-Treatment Na+ Excretion (mmol/24h) | Expected Outcome | Rationale |
| Wild-Type (WT) | Vehicle | ~0.2 | ~0.2 | No significant change | Vehicle has no pharmacological effect on NCC. |
| Wild-Type (WT) | This compound | ~0.2 | ~0.6 - 0.8 | Significant Increase | This compound blocks NCC, preventing Na+ reabsorption in the DCT. |
| NCC Knockout (KO) | Vehicle | ~0.5 - 0.7 | ~0.5 - 0.7 | Basal natriuresis; no change with vehicle | Genetic absence of NCC function leads to constitutive salt wasting.[4][6] |
| NCC Knockout (KO) | This compound | ~0.5 - 0.7 | ~0.5 - 0.7 | No significant change | This compound has no target to inhibit, confirming its specificity for NCC.[7] |
Table 2: Comparative Effects on Mean Arterial Pressure (MAP)
| Group | Treatment | Baseline MAP (mmHg) | Post-Treatment MAP (mmHg) | Expected Outcome | Rationale |
| Wild-Type (WT) | Vehicle | ~100-110 | ~100-110 | No significant change | Vehicle has no effect on blood pressure. |
| Wild-Type (WT) | This compound | ~100-110 | ~90-100 | Significant Decrease | Reduced Na+ reabsorption leads to volume depletion and lower blood pressure.[2] |
| NCC Knockout (KO) | Vehicle | ~90-100 | ~90-100 | Basally hypotensive; no change with vehicle | Chronic salt and water loss due to NCC absence results in lower baseline blood pressure.[2][6] |
| NCC Knockout (KO) | This compound | ~90-100 | ~90-100 | No significant change | Confirms the hypotensive effect of this compound is mediated through NCC. |
Signaling Pathway: Regulation of NCC Activity
The activity of the Na-Cl cotransporter is tightly regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[8] this compound acts directly on the transporter protein itself, bypassing this regulatory pathway.
Caption: Signaling pathway for NCC activation and site of this compound inhibition.
Experimental Protocols
Protocol 1: Assessment of Diuretic and Natriuretic Response
This protocol details the procedure for measuring urine output and sodium excretion in mice following this compound administration.
1. Animal Acclimation and Baseline Measurement: a. Individually house male C57BL/6J mice (wild-type and NCC knockout, 8-12 weeks old) in metabolic cages (e.g., Tecniplast or Nalgene).[9][10] b. Allow a 3-day acclimation period with ad libitum access to standard chow and water. c. On day 4, collect urine over a 24-hour period to establish baseline values for urine volume and electrolyte concentration. Ensure the collection funnels are treated to be hydrophobic to maximize urine collection.[10]
2. Drug Administration: a. Divide wild-type and NCC knockout mice into two subgroups each: Vehicle control and this compound treatment. b. Prepare this compound (or HCTZ as a proxy, 50 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). c. Administer the drug or vehicle via oral gavage or intraperitoneal injection.
3. Post-Treatment Urine Collection: a. Immediately following administration, return mice to the metabolic cages. b. Collect urine for a defined period, typically 6 to 24 hours.[5] Multiple collections at shorter intervals (e.g., every 2 hours for the first 6 hours) can capture the peak diuretic effect.[3]
4. Sample Analysis: a. Measure the volume of urine collected for each mouse. b. Centrifuge urine samples to pellet any debris. c. Analyze the supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes. d. Calculate the total electrolyte excretion by multiplying the concentration by the total urine volume.
Protocol 2: Continuous Blood Pressure Monitoring via Radiotelemetry
Radiotelemetry is the gold standard for measuring blood pressure in conscious, freely moving mice, avoiding the confounding effects of restraint or anesthesia.[11]
1. Surgical Implantation of Telemetry Device: a. Anesthetize the mouse (e.g., isoflurane or pentobarbital 50 mg/kg, IP).[12] b. Shave and disinfect the ventral neck and dorsal back. c. Make a small midline incision in the neck to expose the left common carotid artery. d. Create a subcutaneous pocket on the animal's flank or back to house the telemetry transmitter body (e.g., DSI PA-C10).[12][13] e. Tunnel the telemetry catheter from the subcutaneous pocket to the neck incision. f. Carefully insert the catheter tip into the left carotid artery and advance it towards the aortic arch.[12][14] g. Secure the catheter with sutures and close all incisions. h. Administer post-operative analgesia (e.g., buprenorphine) for 72 hours.[12]
2. Recovery and Data Acquisition: a. Allow the mice to recover for at least 7-10 days post-surgery before starting data collection.[12] b. House each mouse in its home cage placed on a receiver platform. c. Record baseline blood pressure and heart rate continuously for 24-48 hours. d. Administer this compound or vehicle as described in Protocol 1. e. Continue to record cardiovascular parameters continuously for at least 24 hours post-administration to assess the acute and sustained effects of the drug.
Protocol 3: Verification of NCC Expression via Western Blot
This protocol confirms the presence of NCC protein in wild-type mice and its absence in knockout mice.
1. Kidney Tissue Homogenization: a. Euthanize mice and perfuse the kidneys with ice-cold PBS to remove blood. b. Excise the kidneys and dissect the cortex. c. Homogenize the renal cortex tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
2. Protein Quantification: a. Centrifuge the homogenates at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. b. Collect the supernatant and determine the total protein concentration using a standard assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[15] b. Separate the proteins by size on an 8-10% polyacrylamide gel (SDS-PAGE). c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST). b. Incubate the membrane with a primary antibody specific for NCC (anti-SLC12A3) overnight at 4°C. c. Wash the membrane three times for 10 minutes each in TBST.[16] d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. g. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
Protocol 4: Localization of NCC Expression via Immunohistochemistry (IHC)
IHC provides spatial confirmation that NCC is expressed in the distal convoluted tubules of wild-type mice and is absent in knockout mice.
1. Tissue Preparation: a. Perfuse mice with PBS followed by 4% paraformaldehyde (PFA) for fixation. b. Excise the kidneys and postfix in 4% PFA overnight at 4°C. c. Dehydrate the tissue through a graded ethanol series and embed in paraffin.[17] d. Cut 4-5 µm thick sections using a microtome and mount them on slides.[17]
2. Deparaffinization and Antigen Retrieval: a. Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[18] b. Perform heat-induced antigen retrieval by boiling the slides in a citrate buffer (pH 6.0) for 10-20 minutes.[19]
3. Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-20 minutes.[18][19] b. Block non-specific binding sites with a blocking serum (e.g., normal goat serum) for 30-60 minutes.[18] c. Incubate the sections with the primary anti-NCC antibody overnight at 4°C in a humidified chamber.[19] d. Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.[18] e. Wash again and apply an avidin-biotin-HRP complex (ABC reagent). f. Develop the color using a DAB (3,3'-Diaminobenzidine) substrate, which will produce a brown precipitate at the site of the antigen. g. Counterstain with hematoxylin to visualize cell nuclei.
4. Imaging: a. Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting medium. b. Examine the slides under a light microscope. Positive staining for NCC should be observed along the apical membrane of the distal convoluted tubules in wild-type sections, and this staining should be absent in the knockout sections.
Conclusion
By systematically comparing the effects of this compound in wild-type animals to the established phenotype of NCC knockout mice, researchers can build a powerful, multi-faceted case for the drug's mechanism of action. The convergence of data from physiological assessments (diuresis, natriuresis, blood pressure) and molecular analyses (Western blot, IHC) provides a self-validating framework. The lack of a pharmacological effect of this compound in the knockout model is the definitive piece of evidence, confirming that its therapeutic benefits are mediated specifically through the inhibition of the Na-Cl cotransporter. This rigorous comparative approach is essential for modern drug development and regulatory submission.
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Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry. (2015). Journal of Visualized Experiments. [Link]
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Generation and Analysis of the Thiazide-Sensitive Na+-Cl- Cotransporter (Ncc/Slc12a3) Ser707X Knockin Mouse as a Model of Gitelman Syndrome. (2010). Human Mutation. [Link]
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Lack of thiazide diuretic inhibition of agonist constriction of mouse mesenteric arterioles ex vivo. (2019). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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A Senior Scientist's Guide to Establishing the Reproducibility and Comparative Efficacy of Mebutizide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Reproducibility in Pharmacology
In the landscape of pharmaceutical sciences, the credibility of any finding is anchored to its reproducibility.[1][2] The concerning reality is that a significant portion of published preclinical research, particularly in fields like oncology and cardiovascular science, has proven difficult to replicate, leading to wasted resources and a slowing of therapeutic innovation.[1][3] This "reproducibility crisis" underscores the necessity for rigorous, transparent, and methodologically sound research.[2][4][5]
This guide, therefore, is not a simple re-creation of a single published study. Instead, it serves as a comprehensive framework for a senior application scientist to independently establish the pharmacological profile of Mebutizide. It provides the necessary experimental logic, detailed protocols, and comparative data frameworks to rigorously assess its chemical identity, mechanism of action, and in vivo efficacy against a well-established standard, Hydrochlorothiazide (HCTZ). By following this guide, researchers can generate a high-confidence, reproducible data package for this compound, grounded in the principles of modern drug discovery.
Section 1: Foundational Validation: Confirming the Identity and Purity of this compound
Before any biological assessment, the identity and purity of the active pharmaceutical ingredient (API) must be unequivocally confirmed. This is the first and most critical step in any reproducibility endeavor.
Proposed Synthesis and Verification
This compound is a benzothiadiazinesulfonamide derivative.[7] While a detailed, modern synthesis is not widely published, a plausible route can be conceptualized based on the general synthesis of 1,2,4-benzothiadiazine-1,1-dioxides. A general procedure for N-alkylation of a related benzothiazine carboxylate provides a template for the final alkylation step in a potential synthesis pathway.[9] The logical workflow for a researcher would be to either procure this compound from a reliable chemical vendor or synthesize it, followed by rigorous characterization.
Workflow for this compound Synthesis and Verification
Caption: Workflow for Synthesis and Validation of this compound API.
Experimental Protocol: Analytical Characterization
Objective: To confirm the chemical structure and assess the purity of the this compound sample.
Methodology:
-
High-Performance Liquid Chromatography (HPLC-UV):
-
Rationale: To separate and quantify the main compound and any impurities. This is a standard method for purity assessment of thiazide diuretics.[10][11]
-
Mobile Phase: Acetonitrile and water (e.g., 35:65 v/v) with 0.1% acetic acid.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV spectrophotometer at a wavelength determined by a preliminary scan (thiazides typically absorb between 264-294 nm).[12]
-
Procedure: Dissolve a known concentration of this compound in the mobile phase. Inject 25 µL and run the gradient.
-
Validation: A single major peak should be observed. Purity is calculated based on the area under the curve. The retention time should be consistent across runs.
-
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: To elucidate the exact chemical structure and confirm the identity of the molecule by observing the chemical environment of its protons (¹H) and carbons (¹³C).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).
-
Validation: The resulting spectrum of chemical shifts, integrations, and coupling constants should be consistent with the known structure of this compound.
-
Section 2: Mechanism of Action: In Vitro Assessment of NCC Inhibition
Thiazide and thiazide-like diuretics exert their effect by inhibiting the Na⁺-Cl⁻ cotransporter (NCC, gene symbol SLC12A3) in the distal convoluted tubule of the nephron.[13][14][15] A reproducible in vitro assay is essential to confirm that this compound acts on this specific target.
The NCC Transporter and Diuretic Action
The NCC is responsible for reabsorbing approximately 5-10% of filtered sodium from the tubular fluid.[15] By blocking this transporter, thiazides increase the excretion of sodium and water, leading to diuresis.[16] Recent cryo-EM structures of human NCC have provided detailed insights into the ion and drug binding sites, paving the way for more precise functional assays.[15][17]
Signaling Pathway of Thiazide Diuretics
Caption: this compound inhibits the NCC transporter, blocking Na⁺ reabsorption.
Experimental Protocol: NCC Activity Assay
Objective: To quantify the inhibitory effect of this compound on the human NCC transporter and determine its potency (IC₅₀).
Rationale: This assay directly measures the function of the NCC transporter. A cell line stably expressing human NCC is used, and the uptake of radioactive sodium (²²Na⁺) is measured in the presence and absence of the inhibitor. This method has been successfully used to characterize NCC function and mutations.[18]
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Madin-Darby canine kidney - MDCK) stably transfected with a tetracycline-inducible human NCC expression vector.[18] Culture cells to confluence on plastic plates.
-
Induction of NCC Expression: Induce NCC expression with tetracycline 24-48 hours prior to the assay.
-
Chloride Depletion (Optional but Recommended): To maximize NCC activity, pre-incubate the cells in a chloride-free buffer for 1-2 hours. This stimulates NCC phosphorylation and membrane abundance.[18]
-
Inhibitor Incubation: Wash cells and incubate with varying concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M) for 20-30 minutes at 37°C. Include a positive control (e.g., Metolazone) and a vehicle control (DMSO).
-
²²Na⁺ Uptake: Initiate the uptake by adding an uptake buffer containing ²²NaCl (e.g., 1.5 µCi/mL) for 20 minutes at 37°C.[18]
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold, non-radioactive buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of NCC inhibition for each this compound concentration relative to the vehicle control.
-
Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.
-
Section 3: In Vivo Efficacy and Comparative Analysis
The ultimate validation of a diuretic is its ability to increase urine and electrolyte excretion in a living system. A well-designed preclinical animal study is crucial for establishing efficacy and provides a platform for direct comparison with existing drugs.
Animal Models for Diuretic Screening
Spontaneously hypertensive rats (SHR) are a widely accepted and relevant model for studying antihypertensive drugs, as they mimic essential hypertension in humans.[19][20] Alternatively, normotensive Wistar or Sprague-Dawley rats can be used to specifically assess diuretic and saluretic (salt-excreting) effects.[21]
Experimental Protocol: In Vivo Diuretic Activity in Rats
Objective: To measure the diuretic, natriuretic (Na⁺ excretion), and kaliuretic (K⁺ excretion) effects of this compound and compare them directly to Hydrochlorothiazide (HCTZ).
Rationale: This protocol measures key functional outcomes of diuretic action. By comparing this compound to HCTZ, the most commonly prescribed thiazide diuretic, we can benchmark its performance.[22][23] While some studies suggest chlorthalidone is a more potent comparator, HCTZ's widespread use makes it a practical and relevant choice.[22][24][25]
Workflow for In Vivo Comparative Study
Caption: Experimental workflow for in vivo diuretic efficacy testing.
Methodology:
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Grouping (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (e.g., 20 mg/kg, p.o.).
-
Group 3: Hydrochlorothiazide (HCTZ) (20 mg/kg, p.o.).
-
-
Procedure:
-
Fast rats overnight with free access to water.
-
Administer a saline load (e.g., 25 mL/kg) by oral gavage to ensure adequate hydration and urine flow.
-
Immediately administer the respective drug or vehicle by oral gavage.
-
Place each rat in an individual metabolic cage.
-
Collect urine at predetermined intervals (e.g., 0-6 hours and 6-24 hours).
-
-
Endpoint Analysis:
-
Urine Volume: Measure the total volume of urine collected for each time period.
-
Electrolyte Concentration: Determine the concentrations of Na⁺, K⁺, and Cl⁻ in the urine samples using a flame photometer or ion-selective electrodes.
-
Calculate Total Excretion: Multiply the concentration of each electrolyte by the urine volume to get the total amount excreted.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables. This allows for easy comparison between treatment groups.
Table 1: Comparative In Vivo Efficacy of this compound vs. HCTZ (24h Data)
| Parameter | Vehicle Control | This compound (20 mg/kg) | HCTZ (20 mg/kg) |
|---|---|---|---|
| Total Urine Output (mL/24h) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Total Na⁺ Excretion (mmol/24h) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Total K⁺ Excretion (mmol/24h) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Na⁺/K⁺ Excretion Ratio | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Interpretation: A successful diuretic effect would be demonstrated by a statistically significant increase in urine output and Na⁺ excretion for this compound compared to the vehicle control. The comparison to HCTZ will establish its relative potency. The Na⁺/K⁺ ratio is a critical measure of safety; a higher ratio is desirable as it indicates a lower propensity for potassium loss (hypokalemia), a known side effect of thiazide diuretics.[26]
Conclusion: A Path Forward for this compound Research
The lack of extensive, modern data on this compound necessitates a systematic and foundational approach to its evaluation. This guide provides a scientifically rigorous and reproducible framework for any researcher aiming to characterize this compound. By first ensuring the chemical integrity of the molecule, then confirming its mechanism of action at the molecular target, and finally, assessing its functional efficacy in a relevant in vivo model against a clinical standard, a comprehensive and trustworthy data package can be generated. This methodical process not only validates the specific findings for this compound but also upholds the broader principles of scientific integrity and reproducibility that are essential for advancing pharmaceutical research.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Mebutizide
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery and into the responsible management of all research materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Mebutizide, a thiazide-like diuretic. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting environmental integrity. This document is structured to provide clarity on the causality behind each step, grounding every recommendation in established safety and regulatory frameworks.
Hazard Identification and Risk Assessment
This compound (C₁₃H₂₀ClN₃O₄S₂) is a potent, biologically active benzothiadiazine derivative.[1][2][3] While specific toxicology data for disposal purposes is not extensively published, its nature as a pharmaceutical agent necessitates a cautious approach. The primary risks associated with improper disposal include:
-
Environmental Contamination: The introduction of pharmacologically active compounds into waterways can have unforeseen consequences on aquatic life and ecosystems. The U.S. Environmental Protection Agency (EPA) explicitly recognizes the environmental risks posed by pharmaceutical waste.[4][5]
-
Occupational Exposure: Laboratory personnel can be exposed to potent compounds through inhalation of aerosols, dermal contact, or accidental ingestion.[6][7] The Occupational Safety and Health Administration (OSHA) provides guidelines for handling hazardous drugs to minimize such risks.[8][9]
Given the lack of specific disposal data for this compound, this guide adopts the precautionary principle: all this compound waste should be managed as hazardous chemical waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[4][10] Key RCRA tenets applicable to this compound waste include:
-
Hazardous Waste Determination: The generator of the waste (the laboratory) is legally responsible for determining if their waste is hazardous.[11]
-
Prohibition of Sewering: As of August 21, 2019, the EPA has banned the disposal of hazardous waste pharmaceuticals down the drain or toilet.[12][13] This rule applies to all healthcare and laboratory facilities.
-
Proper Management: Generators must follow strict rules for the accumulation, storage, labeling, and transfer of hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][14]
OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), require that personnel are informed of the hazards of chemicals they work with and are trained on safe handling and emergency procedures.[15]
The Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the decision-making process and necessary actions from the point of waste generation to its final disposal.
Step 1: Waste Stream Identification and Segregation
Immediately upon generation, this compound waste must be segregated from general laboratory trash. Identify and collect different waste streams separately to ensure proper handling.
Step 2: Waste Characterization and Containerization
As a best practice, all this compound-contaminated waste streams are to be treated as hazardous waste. Use appropriate, dedicated containers for each waste type.
| Waste Stream Type | Description | Recommended Container |
| Unused/Pure this compound | Expired or surplus solid this compound powder. | Original container, tightly sealed. If not possible, use a sealable, chemically resistant container (e.g., HDPE or glass). |
| Contaminated Solids (Non-Sharp) | Gloves, bench paper, weigh boats, pipette tips, vials contaminated with this compound residue. | Sealable plastic bag or a rigid, leak-proof container clearly marked for solid hazardous waste. |
| Contaminated Sharps | Needles, syringes, scalpels, or broken glassware contaminated with this compound. | Puncture-resistant sharps container specifically designated for hazardous chemical waste (often yellow or black, not a red biohazard sharps container). |
| Contaminated Aqueous Solutions | Liquid waste from experiments containing this compound. | Sealable, chemically resistant carboy or bottle (e.g., HDPE or glass). Ensure it is compatible with any solvents used. |
Step 3: Labeling
Proper labeling is a critical RCRA requirement. Every waste container must be labeled at the moment the first piece of waste is added.
Label Requirements:
-
The words "Hazardous Waste" [14]
-
Full Chemical Name: "this compound Waste" and list any other chemical constituents (e.g., "this compound in 10% Methanol"). Avoid abbreviations or formulas.
-
Hazard Identification: Check appropriate hazard boxes (e.g., Toxic).
-
Generator Information: Laboratory name, Principal Investigator, and room number.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
-
Location: The SAA must be at or near the point of generation and under the control of the lab personnel.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.
-
Container Management: Keep waste containers closed at all times except when adding waste.[14][16]
-
Secondary Containment: Store all liquid waste containers in a chemically resistant secondary containment tub or tray to contain potential spills.[16]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[16][17]
-
Once a waste container is full, complete the hazardous waste pickup request form provided by your institution's EHS department.
-
Ensure all label information is accurate and complete.
-
EHS will arrange for trained personnel to transport the waste to a central accumulation area before it is shipped to a licensed TSDF for final disposal, typically via incineration.[17]
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process for handling this compound waste in a research setting.
Caption: Decision workflow for this compound waste management.
Emergency Procedures: Spill Management
In the event of a this compound spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Consult SDS: If available, consult the Safety Data Sheet (SDS) for this compound and any other spilled chemicals.
-
Personal Protective Equipment (PPE): At a minimum, wear two pairs of nitrile gloves, a lab coat, and splash goggles. For larger spills of powder, respiratory protection may be necessary.
-
Containment:
-
For Solid/Powder Spills: Gently cover the spill with absorbent pads or granules. Avoid dry sweeping, which can create aerosols.
-
For Liquid Spills: Surround the spill with absorbent material (pads, booms, or vermiculite) to prevent it from spreading.
-
-
Cleanup:
-
Working from the outside in, collect all contaminated absorbent materials using forceps or a scoop.
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility, ensuring that your research advances science without compromising the well-being of your colleagues or the environment.
References
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EPA Regulations for Healthcare & Pharmaceuticals. (2025). Stericycle. [Link]
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EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste360. [Link]
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Management of Hazardous Waste Pharmaceuticals. (2023). U.S. Environmental Protection Agency (EPA). [Link]
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy. [Link]
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Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA). [Link]
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EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Waste Management in the Laboratory. (2022). LabManager. [Link]
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Comprehensive Safety and Handling Guide for Mebutizide
Understanding the Hazards: A Cautious Approach
Mebutizide is a sulfonamide derivative belonging to the thiazide class of diuretics.[1] Due to the lack of specific toxicological data, it is prudent to treat this compound as a potent pharmaceutical compound with the potential for adverse health effects upon exposure. Similar compounds can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[2] Therefore, a conservative approach to handling, emphasizing the use of appropriate personal protective equipment (PPE) and engineering controls, is mandatory.
Known Information about this compound:
| Property | Value | Source |
| Chemical Formula | C13H20ClN3O4S2 | [3][4][5] |
| Molar Mass | 381.89 g·mol−1 | [3] |
| CAS Number | 3568-00-1 | [1][4] |
| Class | Thiazide Diuretic | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to prevent direct contact with this compound. The following PPE is required for all personnel handling this compound.
-
Gloves: Double gloving with nitrile gloves is required.[6] The outer glove should be changed immediately upon contamination or every two hours, whichever comes first. The inner glove provides an additional layer of protection.
-
Eye Protection: Chemical splash goggles are mandatory to protect the eyes from dust particles and splashes.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7][8]
-
Lab Coat/Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required to protect the body and clothing from contamination.[6][9]
-
Respiratory Protection: When handling this compound powder outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary to prevent inhalation of airborne particles.[9]
Proper donning and doffing of PPE are crucial to prevent cross-contamination. Follow the sequence illustrated below.
Caption: PPE Donning and Doffing Workflow.
Operational Plan for Safe Handling
A systematic approach to handling this compound in the laboratory will minimize the risk of exposure.
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to contain any airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[10]
-
Preparation: Before handling this compound, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for handling the compound.
-
Weighing: Use a dedicated set of utensils (spatula, weigh paper) for this compound. Tare the balance with the weigh paper inside the fume hood. Carefully transfer the desired amount of this compound onto the weigh paper.
-
Solubilization: If preparing a solution, add the solvent to the vessel containing the this compound powder within the fume hood. Cap the vessel securely before removing it from the hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol). Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Immediately after doffing PPE, wash hands thoroughly with soap and water.[6]
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12] |
-
Evacuate: Immediately evacuate the area and restrict access.
-
Notify: Inform the laboratory supervisor and the institutional safety office.
-
Assess: From a safe distance, assess the extent of the spill.
-
Clean-up (if trained): If the spill is small and you are trained to handle it, don the appropriate PPE (including respiratory protection). Cover the spill with an absorbent material, and then carefully collect the material into a sealed container for hazardous waste disposal.
-
Decontaminate: Thoroughly decontaminate the spill area.
Caption: Emergency Response Flowchart.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is essential to protect personnel and the environment.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh paper, disposable gowns) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous waste container. Do not dispose of this compound solutions down the drain.[13]
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Collection: Follow institutional guidelines for the collection of hazardous waste by the environmental health and safety department.
In the absence of specific disposal instructions for this compound, follow the FDA's general guidance for disposing of non-flush list medicines in the trash by mixing them with an unappealing substance in a sealed container, after rendering them non-retrievable.[14] However, for a research laboratory setting, disposal through the institution's hazardous waste program is the preferred and required method.
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MATERIAL SAFETY DATA SHEET - Greenbook.net. Greenbook. [Link]
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SAFETY DATA SHEET - Covestro Solution Center. Covestro AG. [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
